3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWQPWPKROMXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346304 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52333-90-1 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Novel Therapeutic Candidate
This guide provides a comprehensive technical overview of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a promising heterocyclic compound with significant potential in drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes the current understanding of its chemical properties, synthesis, mechanism of action, and preclinical evaluation.
Introduction and Significance
This compound and its derivatives have emerged as a compelling class of molecules, initially identified through high-throughput screening as potent inhibitors of the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] The therapeutic landscape for HAT has historically been limited by drugs with significant toxicity and complex administration routes. This has driven the search for novel, safer, and more effective chemical entities. The oxazolo[4,5-b]pyridine scaffold represents a significant advancement in this area, demonstrating high potency against the parasite with minimal cytotoxicity to mammalian cells.[2]
Beyond its anti-trypanosomal activity, the core structure of this compound suggests broader therapeutic potential. The oxazolo[4,5-b]pyridine ring system is a recognized pharmacophore found in compounds targeting a range of biological processes. This guide will delve into the multifaceted nature of this compound, providing the foundational knowledge necessary for its further exploration and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O | [] |
| Molecular Weight | 211.22 g/mol | [] |
| Appearance | Expected to be a solid | Inferred |
| SMILES | C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | [] |
| InChI | InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | [] |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, beginning with the formation of the key intermediate, 2-amino-3-hydroxypyridine. This is followed by a cyclization reaction to form the oxazolo[4,5-b]pyridine ring system.
Synthesis Pathway
The synthesis can be logically divided into two main stages: the preparation of the 2-amino-3-hydroxypyridine precursor and the subsequent cyclization to form the final product.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methods for the formation of 2-amino-3-hydroxypyridine and subsequent cyclization reactions.[4][5]
Part 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [4][6]
-
Reaction Setup: In a well-ventilated fume hood, add furfural to an aqueous solution at 0-5°C with vigorous stirring.
-
Ring Opening: Slowly bubble chlorine or bromine gas through the solution while maintaining the temperature below 10°C. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
-
Amination: To the resulting mixture, add an ammonium sulfamate solution. This will lead to the formation of 2-amino-3-hydroxypyridine sulfonate.
-
Hydrolysis: The sulfonate intermediate is then hydrolyzed under basic conditions (e.g., by adding a solution of sodium hydroxide or potassium hydroxide) to yield 2-amino-3-hydroxypyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-3-hydroxypyridine.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxypyridine and a suitable 3-aminobenzoic acid derivative (e.g., 3-aminobenzoyl chloride or 3-aminobenzoic acid) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Cyclization: Heat the reaction mixture to a high temperature (typically >150°C) for several hours. The progress of the cyclization reaction should be monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the aniline and pyridine rings would be observed in the range of δ 7-9 ppm. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the oxazole ring (C=N) would be expected at a lower field. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 212.22, corresponding to the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically >95% for use in biological assays. |
Mechanism of Action and Biological Activity
The primary reported biological activity of this compound is its potent inhibition of Trypanosoma brucei.[1] Mechanistic studies have pointed towards a multi-faceted mode of action.
Inhibition of the Proteasome
The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells. Its inhibition is a validated strategy in cancer therapy and is being explored for infectious diseases.[7] Evidence suggests that this compound acts as a proteasome inhibitor in T. brucei.[1] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and ultimately leading to parasite death.
Disruption of Sphingolipid Metabolism
In addition to proteasome inhibition, metabolomic studies have revealed that treatment of T. brucei with this compound leads to a significant accumulation of ceramides.[1] Ceramides are key intermediates in sphingolipid metabolism and can act as signaling molecules to induce apoptosis. The disruption of this pathway represents a secondary mechanism contributing to the compound's trypanocidal activity.
In Vitro Biological Activity
Structure-activity relationship (SAR) studies have been conducted on a series of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide derivatives.[2] These studies have demonstrated that modifications to the aniline ring can significantly impact the compound's potency and selectivity.
| Derivative | IC₅₀ against T.b. rhodesiense (nM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index |
| Compound 5 (Optimized Lead) | 91 | >64 | >700 |
Data adapted from Ferrins et al., 2013.[2]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs.
Proteasome Activity Assay[8][9]
This assay measures the chymotrypsin-like activity of the proteasome.
-
Cell Lysate Preparation: Prepare cell lysates from T. brucei or other relevant cell lines by homogenization in a suitable buffer without protease inhibitors.
-
Assay Setup: In a 96-well plate, add cell lysate to paired wells. To one well of each pair, add a known proteasome inhibitor (e.g., MG-132) as a control. To the other well, add the test compound at various concentrations.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).
-
Data Analysis: Calculate the percentage of proteasome inhibition by comparing the fluorescence in the test compound wells to the control wells.
Ceramide Accumulation Assay[10][11]
This assay quantifies the intracellular accumulation of ceramides.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Lipid Extraction: Harvest the cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Ceramide Quantification: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different ceramide species.
-
Data Analysis: Compare the ceramide levels in treated cells to those in untreated control cells to determine the extent of accumulation.
Cytotoxicity Assay (MTT Assay)[12][13][14][15][16]
This colorimetric assay assesses the effect of the compound on the viability of mammalian cells.
-
Cell Seeding: Seed a mammalian cell line (e.g., L6 or HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Safety and Toxicology
Preclinical safety and toxicology studies are paramount for the progression of any new chemical entity. While specific in vivo toxicity data for this compound is not extensively published, general toxicological considerations for heterocyclic compounds and preliminary in vitro cytotoxicity data provide some insights.
In Vitro Cytotoxicity
As shown in the table in section 4.3, optimized derivatives of this compound exhibit a high selectivity index, with cytotoxicity against mammalian L6 cells being over 700 times lower than their activity against T.b. rhodesiense.[2] This is a favorable characteristic for a potential anti-infective agent.
In Vivo Toxicology (General Considerations)
Acute oral toxicity studies in rodents are a standard preliminary assessment. For novel heterocyclic compounds, such studies, often following OECD guidelines, typically involve administration at different dose levels (e.g., 300 mg/kg and 1000 mg/kg) to evaluate for any signs of toxicity, effects on body weight, and gross pathological changes in major organs.[8][9] Given that this compound contains a pyridine ring, a common motif in pharmaceuticals, its metabolic fate and potential for off-target effects would need to be thoroughly investigated in preclinical models.[10][11]
Future Directions and Applications
The potent anti-trypanosomal activity and favorable initial safety profile of the this compound scaffold warrant further investigation. Key future directions include:
-
Lead Optimization: Continued medicinal chemistry efforts to further enhance potency, selectivity, and pharmacokinetic properties.
-
Expanded Biological Screening: Evaluation of this compound class against other kinetoplastid parasites such as Leishmania and Trypanosoma cruzi.
-
Mechanism of Action Elucidation: Deeper investigation into the specific interactions with the T. brucei proteasome and the precise mechanisms leading to ceramide accumulation.
-
In Vivo Efficacy Studies: Assessment of the compound's efficacy in animal models of Human African Trypanosomiasis.
-
Exploration of Other Therapeutic Areas: Given the importance of the proteasome in various diseases, exploring the potential of this scaffold in oncology and other areas is a logical next step.
Conclusion
This compound represents a valuable chemical scaffold with demonstrated potent activity against Trypanosoma brucei. Its dual mechanism of action, involving proteasome inhibition and disruption of sphingolipid metabolism, makes it a compelling candidate for further drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and biological evaluation, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.
References
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - ResearchGate. (URL: [Link])
-
2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed. (URL: [Link])
-
Proteasomes: Isolation and Activity Assays - PMC - NIH. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (URL: [Link])
-
Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PubMed Central. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (URL: [Link])
-
MTT (Assay protocol - Protocols.io. (URL: [Link])
-
Ultrafast Measurement of Circulating Ceramides in Human Cohorts | Analytical Chemistry. (URL: [Link])
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (URL: [Link])
-
A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (URL: [Link])
-
Proteasome Inhibitors: Structure and Function - PMC - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (URL: [Link])
-
Full article: Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions - Taylor & Francis. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - Frontiers. (URL: [Link])
-
MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
-
Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study - MDPI. (URL: [Link])
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridinel (A132) - European Commission. (URL: [Link])
Sources
- 1. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. In vivo genotoxicity of heterocyclic amines detected by a modified alkaline single cell gel electrophoresis assay in a multiple organ study in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study | MDPI [mdpi.com]
A Technical Guide to 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically detailing the synthesis and properties of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is limited. This guide has been constructed by leveraging established chemical principles and extrapolating data from peer-reviewed studies on structurally analogous compounds containing the core oxazolo[4,5-b]pyridine scaffold. Methodologies and characterization data presented herein are representative and intended to provide a robust framework for researchers.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the creation of rigid scaffolds that can be precisely decorated with functional groups to modulate biological activity. The oxazolo[4,5-b]pyridine core is one such "privileged scaffold." It is characterized by a fused oxazole and pyridine ring system, creating a planar, aromatic structure with unique electronic properties conferred by the nitrogen and oxygen heteroatoms.[1] This scaffold is of significant interest as it is a bioisostere of purine bases like adenine and guanine, suggesting a potential for interaction with biological systems that process nucleic acids.[2][3]
Derivatives of oxazolo[4,5-b]pyridine have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][4][5][6] This guide focuses on a specific derivative, This compound , a molecule featuring a primary aniline group positioned for further chemical modification, making it an attractive building block for creating libraries of potential therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to understand its structure and predict its behavior. The aniline moiety attached to the C2 position of the oxazolo[4,5-b]pyridine core defines the compound's reactivity and potential for forming intermolecular interactions.
Structure:
Caption: Chemical structure of this compound
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O | [7][] |
| Molecular Weight | 211.22 g/mol | [7][] |
| IUPAC Name | 3-([1][7]oxazolo[4,5-b]pyridin-2-yl)aniline | [7][] |
| Predicted LogP | 2.5 - 3.5 | (Cheminformatic Prediction) |
| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, Methanol.[1] | (Inference from Scaffold) |
| Appearance | Likely a solid powder, ranging from white to yellow/brown. | (Inference from Analogs[9]) |
The presence of the pyridine nitrogen and the aniline amine group suggests the molecule will have basic properties and can form salts in the presence of acid.[10] The planar aromatic system allows for potential π-π stacking interactions, which can be a significant factor in binding to biological targets.[1]
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow:
The synthesis is a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.
Part A: Synthesis of Intermediate N-(3-hydroxy-2-pyridinyl)-3-nitrobenzamide
-
Reaction Setup: To a stirred solution of 2-aminopyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add Triethylamine (Et₃N) (2.5 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: The reaction is performed under inert atmosphere to prevent side reactions with atmospheric moisture. Et₃N acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
-
Acylation: Add a solution of 3-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure amide intermediate.
-
Trustworthiness: Purity of the intermediate is critical. Characterization by ¹H NMR and Mass Spectrometry (MS) is mandatory before proceeding.
-
Part B: Synthesis of this compound
-
Dehydrative Cyclization: Dissolve the intermediate from Part A (1.0 eq) in anhydrous Toluene. Add Triphenylphosphine (PPh₃) (1.5 eq), Iodine (I₂) (1.5 eq), and Triethylamine (Et₃N) (3.0 eq).
-
Expertise: This combination of reagents is a variation of the Appel reaction conditions, effective for promoting the dehydration and cyclization to form the oxazole ring.
-
-
Reaction Execution: Reflux the mixture for 8-12 hours, monitoring by TLC for the formation of the nitro-substituted oxazolopyridine.
-
Nitro Group Reduction: After cooling, the reaction mixture can often be taken directly to the next step. Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in Ethanol and reflux for an additional 2-4 hours.
-
Alternative: A cleaner reduction can be achieved by isolating the cyclized intermediate and then performing a catalytic hydrogenation using H₂ gas and Palladium on Carbon (Pd/C) in Methanol.
-
-
Final Isolation and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with Ethyl Acetate. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography to yield this compound.
Structural Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and aniline rings (expect complex multiplets in the 7.0-8.5 ppm range). A broad singlet for the -NH₂ protons (may exchange with D₂O). |
| ¹³C NMR | Signals corresponding to the distinct aromatic carbons of the fused ring system and the aniline ring. The carbon at the 2-position of the oxazole ring will be significantly downfield.[10] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (212.22 m/z). |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=N stretching of the oxazole (~1650 cm⁻¹), and aromatic C-H stretching. |
Potential Applications in Drug Discovery
The true value of a scaffold like oxazolo[4,5-b]pyridine lies in its proven biological activities. Derivatives have shown promise in several therapeutic areas, providing a strong rationale for the synthesis and evaluation of this compound and its subsequent derivatives.
A. Anti-proliferative and Anticancer Activity: Numerous studies have highlighted the anticancer potential of this scaffold.[6] The mechanism is often linked to the inhibition of key cellular signaling proteins. Molecular docking studies on related compounds suggest that they may target enzymes like human dihydroorotate dehydrogenase (hDHODH), which is crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[6]
B. Kinase Inhibition (Anti-inflammatory): Glycogen synthase kinase-3β (GSK-3β) is a key regulator in many cellular processes, including inflammation.[4] Inhibition of GSK-3β can control inflammation by suppressing the production of pro-inflammatory mediators.[4][12] Several oxazolo[4,5-b]pyridine derivatives have been synthesized and identified as potent GSK-3β inhibitors, demonstrating significant in vivo anti-inflammatory activity.[4][12]
Caption: Potential anti-inflammatory mechanism via GSK-3β inhibition.
C. Antimicrobial and Antiparasitic Activity: The structural similarity to nucleic acid bases has led to the investigation of oxazolo[4,5-b]pyridines as antimicrobial agents.[2] They are thought to interfere with nucleic acid synthesis or inhibit enzymes like DNA gyrase.[2] Notably, a class of related compounds, the 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, with low toxicity to mammalian cells.[13]
Conclusion and Future Directions
This compound represents a valuable molecular scaffold with significant, untapped potential in drug discovery. Its straightforward, modular synthesis allows for the creation of diverse chemical libraries. The free aniline group is a key chemical handle for derivatization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Future research should focus on synthesizing and screening a library of N-acylated and N-sulfonylated derivatives to explore their potential as novel anticancer, anti-inflammatory, and anti-infective agents.
References
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed. [Link]
-
Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed. [Link]
-
Examples of biologically active oxazolopyridines - ResearchGate. [Link]
-
Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. - ResearchGate. [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines - ResearchGate. [Link]
-
Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - NIH. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis. [Link]
-
Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction - PubMed. [Link]
-
2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... - ResearchGate. [Link]
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. [Link]
Sources
- 1. CAS 273-97-2: Oxazolo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Compound 3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline - Chemdiv [chemdiv.com]
- 9. Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (3-oxazolo[4,5-b]pyridin-2-ylphenyl)amine (CAS Number: 52333-90-1)
An In-depth Technical Guide to the Physicochemical Properties of (3-[1][2]oxazolo[4,5-b]pyridin-2-ylphenyl)amine (CAS Number: 52333-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound (3-[1][2]oxazolo[4,5-b]pyridin-2-ylphenyl)amine, identified by CAS number 52333-90-1. While publicly available experimental data for this specific molecule is limited, this document serves as a vital resource for researchers by detailing the fundamental experimental protocols necessary for its characterization. Understanding these properties is a cornerstone of the drug discovery and development process, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy. This guide presents established methodologies for determining key parameters such as melting point, aqueous solubility, and the acid dissociation constant (pKa), thereby empowering scientific professionals to generate critical data for this and other novel chemical entities.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. A significant number of promising compounds fail during development due to suboptimal pharmacokinetic and pharmacodynamic properties. The physicochemical characteristics of a molecule are foundational to its behavior in biological systems.[3][4] Properties such as solubility, lipophilicity, and ionization state govern a drug's ability to be absorbed, traverse biological membranes, and interact with its target.[4][5] Therefore, the early and accurate determination of these parameters is not merely a data collection exercise but a critical step in identifying viable drug candidates and guiding lead optimization.[3][4]
This guide focuses on (3-[1][2]oxazolo[4,5-b]pyridin-2-ylphenyl)amine, a compound with a complex heterocyclic structure. While specific experimental values for its physicochemical properties are not widely reported, the methodologies outlined herein provide a robust framework for their empirical determination.
Physicochemical Properties of (3-[1][2]oxazolo[4,5-b]pyridin-2-ylphenyl)amine: A Summary
The available physicochemical data for CAS number 52333-90-1 is sparse. The following table summarizes the currently reported information.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O | Inferred from structure |
| Molecular Weight | 238.25 g/mol | Calculated |
| Boiling Point | 188.8 °C | [6] |
| Melting Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
The absence of comprehensive data underscores the necessity for the experimental protocols detailed in the subsequent sections.
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the determination of melting point, aqueous solubility, and pKa. These protocols are designed to be self-validating and are grounded in established scientific principles.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range, whereas impurities tend to broaden this range and depress the melting temperature. The capillary method is a widely used and accessible technique for this determination.[7]
-
Sample Preparation:
-
Ensure the sample of (3-[1][2]oxazolo[4,5-b]pyridin-2-ylphenyl)amine is completely dry and in a fine powdered form.[2][7]
-
Obtain a glass capillary tube, sealed at one end.[2]
-
Press the open end of the capillary tube into the powdered sample to introduce a small amount of the material.[2]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[2] The packed sample height should be between 2-3 mm.[2]
-
-
Measurement using a Melting Point Apparatus:
-
Insert the capillary tube into the sample holder of the melting point apparatus.[2][8]
-
If the approximate melting point is unknown, perform a rapid initial heating to determine a rough estimate.[8] Allow the apparatus to cool before proceeding with a more precise measurement.[8]
-
For an accurate measurement, set the heating rate to a slow and steady pace, typically 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[2]
-
Observe the sample through the viewing lens.[7]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the substance.
-
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Acid Dissociation Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it affects a drug's solubility, permeability, and interaction with its biological target. P[9]otentiometric titration is a highly accurate and widely used method for pKa determination.
[1][10]##### 3.3.1. Experimental Protocol: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [1][11] * Prepare a solution of (3-ox[1][2]azolo[4,5-b]pyridin-2-ylphenyl)amine of known concentration in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or DMSO may be used, with subsequent extrapolation to aqueous pKa. [10][12] * Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). [1][11] * Maintain a constant ionic strength in the sample solution, for example, by adding a background electrolyte like 0.15 M KCl.
-
- Place the sample solution in a jacketed vessel to maintain a constant temperature and stir continuously with a magnetic stirrer. [11] * Immerse the calibrated pH electrode into the solution. [1][11] * Add small, precise increments of the titrant (acid or base) to the sample solution. [1] * Record the pH value after each addition, allowing the reading to stabilize. [11] * Continue the titration until the pH changes become minimal, well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. T[1]his point can be identified as the inflection point on the curve.
-
[9]##### Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Conclusion
While the existing data on the physicochemical properties of (3-ox[1][2]azolo[4,5-b]pyridin-2-ylphenyl)amine (CAS 52333-90-1) is limited, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for melting point, aqueous solubility, and pKa determination offer researchers and drug development professionals the tools to generate the crucial data required for informed decision-making in the drug discovery pipeline. Adherence to these robust methodologies will ensure the generation of high-quality, reliable data, paving the way for a deeper understanding of this compound's potential as a therapeutic agent.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]
-
4.3: Melting Point Determination Procedure. Chemistry LibreTexts. (2025-08-20). [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH). (2019-09-15). [Link]
-
Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ScienceDirect. [Link]
-
Physical Properties in Drug Design. ResearchGate. (2025-08-10). [Link]
-
(3-OX[1][2]AZOLO[4,5-B]PYRIDIN-2-YLPHENYL)AMINE 95% [52333-90-1]. Chemsigma. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)AMINE 95% [52333-90-1] | Chemsigma [chemsigma.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Spectroscopic Characterization of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to the structural elucidation of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This molecule, with the chemical formula C₁₂H₉N₃O and a molecular weight of 211.22 g/mol , is a significant scaffold in medicinal chemistry, notably in the development of novel therapeutic agents.[][2][3][4] Given the limited availability of public domain experimental spectra for this specific compound, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, empowering researchers in their drug development endeavors.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both intellectual property and regulatory submission. Spectroscopic techniques such as NMR, IR, and MS provide a detailed narrative of a compound's atomic and molecular framework. For a molecule like this compound, which belongs to a class of compounds investigated for their therapeutic potential, a thorough spectroscopic characterization is non-negotiable. It validates synthetic pathways, confirms the identity of the target molecule, and provides insights into its electronic and conformational properties.
This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis of this compound. We will delve into the predicted spectral features and the experimental logic that underpins data acquisition and interpretation.
Molecular Structure and Predicted Spectroscopic Features
The molecular architecture of this compound, comprising a fused oxazolo[4,5-b]pyridine core linked to an aniline moiety at the 2-position of the oxazole ring, dictates its unique spectroscopic signature.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aniline ring and the pyridine portion of the fused heterocyclic system. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing oxazolopyridine core.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.7 | d | 1H | Pyridine-H | Protons on the pyridine ring are typically deshielded. |
| ~7.8 - 8.0 | d | 1H | Pyridine-H | |
| ~7.2 - 7.5 | m | 3H | Aniline-H, Pyridine-H | Overlapping signals from both ring systems are expected in this region. |
| ~6.7 - 6.9 | m | 2H | Aniline-H | Protons ortho and para to the amino group are shielded. |
| ~5.5 | s (broad) | 2H | -NH₂ | The amino protons often appear as a broad singlet and can exchange with D₂O. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans is typically required for data acquisition.[5]
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=N (Oxazole) | The carbon in the oxazole ring double-bonded to nitrogen is highly deshielded. |
| ~150 - 155 | C-O (Oxazole) | The carbon single-bonded to oxygen and double-bonded to nitrogen in the oxazole ring. |
| ~148 - 152 | C-NH₂ (Aniline) | The carbon attached to the amino group is deshielded. |
| ~140 - 145 | Pyridine Carbons | Carbons within the pyridine ring. |
| ~130 - 135 | Quaternary Carbons | Carbons at the fusion of the rings and the point of attachment of the aniline ring. |
| ~110 - 125 | Aniline & Pyridine CH | Aromatic carbons bearing a hydrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1600 - 1650 | C=N stretch | Oxazole |
| 1500 - 1600 | C=C stretch | Aromatic rings |
| 1000 - 1300 | C-O stretch | Oxazole |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
| 211.0746 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₂H₉N₃O. |
| 212.0818 | [M+H]⁺ | Protonated molecular ion, commonly observed in electrospray ionization (ESI). |
| Key Fragments | Fragmentation of the oxazolo[4,5-b]pyridine core and loss of the aniline group or parts of it. |
Experimental Protocols for Spectroscopic Data Acquisition
The quality of spectroscopic data is paramount. The following are standardized protocols for acquiring high-fidelity spectra for small organic molecules like this compound.
NMR Data Acquisition Workflow
Figure 2: Workflow for NMR data acquisition and processing.
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and its high boiling point. It is also useful for observing exchangeable protons like those in an -NH₂ group.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex spin systems in aromatic molecules.[5]
-
Pulse Programs: Standard pulse programs like 'zg30' for ¹H and 'zgpg30' for ¹³C NMR are robust and suitable for routine structural characterization.[5] The latter includes proton decoupling to simplify the ¹³C spectrum to single lines for each unique carbon.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary to overcome the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio.[5]
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of ~1 mg/mL). A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Infusion: The sample solution is infused into the mass spectrometer's electrospray ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For high-resolution data, a TOF or Orbitrap analyzer is typically used.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in drug discovery and development. While public domain experimental data for this specific molecule is scarce, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of its constituent chemical moieties and related compounds. This guide provides a predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, coupled with robust, field-tested protocols for their acquisition. By adhering to these methodologies and principles of interpretation, researchers can confidently elucidate and validate the structure of this important heterocyclic compound.
References
- BenchChem. (n.d.). Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide.
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. DOI: 10.31489/2959-0663/4-25-15.
- Patrick, D. A., et al. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. European Journal of Medicinal Chemistry, 66, 450-465. DOI: 10.1016/j.ejmech.2013.05.007.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Indian Institute of Science Education and Research, Kolkata. (n.d.).
- ResearchGate. (2025). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne.
- ResearchGate. (n.d.). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis.
-
NIST. (n.d.). Aniline. NIST WebBook. Retrieved from [Link]
Sources
- 2. Compound 3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline - Chemdiv [chemdiv.com]
- 3. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of oxazolo[4,5-b]pyridine derivatives.
An In-depth Technical Guide on the Biological Activities of Oxazolo[4,5-b]pyridine Derivatives
Executive Summary
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen and oxygen atoms within a fused bicyclic system confers a range of physicochemical properties that make it an ideal backbone for the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by oxazolo[4,5-b]pyridine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Synthesizing data from recent scientific literature, this document details the mechanisms of action, structure-activity relationships (SAR), and quantitative biological data for promising compounds. Furthermore, it offers detailed experimental protocols and workflows for key biological assays, providing researchers and drug development professionals with a rigorous, field-proven foundation for advancing the study of this versatile chemical class.
Introduction: The Oxazolo[4,5-b]pyridine Core
Heterocyclic compounds form the cornerstone of modern pharmacology, with nitrogen-containing ring systems being particularly prominent in a vast number of FDA-approved drugs.[1] Among these, the oxazolo[4,5-b]pyridine system stands out. This fused bicyclic heteroaromatic molecule (PubChem CID: 10103159) consists of an oxazole ring fused to a pyridine ring.[2] This arrangement creates a unique electronic and steric environment, enabling these molecules to interact with a wide array of biological targets with high specificity and affinity. The inherent properties of the pyridine moiety, such as its ability to enhance solubility and participate in hydrogen bonding, combined with the diverse functionalities that can be introduced onto the oxazole ring, make this scaffold a fertile ground for drug discovery.[1] Research has demonstrated that derivatives of this core structure possess potent activities against cancer, inflammation, and microbial infections, positioning them as highly valuable leads in the development of next-generation therapeutics.[3][4][5]
Chapter 1: Anticancer Activity
The proliferation of cancer cells is often driven by the deregulation of essential cellular pathways. Oxazolo[4,5-b]pyridine derivatives have emerged as potent anticancer agents by targeting several of these key molecular mechanisms.
Mechanism of Action: Targeting Cancer Cell Proliferation
A primary strategy in anticancer drug design is the disruption of nucleotide synthesis, which is critical for rapidly dividing cells. Certain oxazolo[4,5-b]pyridine-triazole hybrids have been identified as inhibitors of human dihydroorotate dehydrogenase (hDHODH).[3][6] This enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway, and its inhibition starves cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting proliferation.[6]
Other derivatives, particularly those linked to 1,3,4-oxadiazole moieties, have been shown to regulate crucial signaling pathways involved in tumorigenesis, such as the PI3K/Akt/mTOR pathway.[7] By inhibiting this pathway, these compounds can restore the activity of tumor suppressors like PTEN and promote apoptosis (programmed cell death).[7]
Caption: PI3K/Akt/mTOR pathway inhibition by oxazolo[4,5-b]pyridine derivatives.
Quantitative Data Summary: In Vitro Anticancer Activity
The efficacy of these compounds has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent cytotoxic effects.
| Compound Class | Cancer Cell Line | Target/Assay | IC₅₀ (µM) | Reference |
| Oxazolo[4,5-b]pyridine-triazole | PC3 (Prostate) | MTT Assay | 1.12 - 8.64 | [3][6] |
| Oxazolo[4,5-b]pyridine-triazole | A549 (Lung) | MTT Assay | 1.04 - 9.11 | [3][6] |
| Oxazolo[4,5-b]pyridine-triazole | MCF-7 (Breast) | MTT Assay | 1.21 - 8.34 | [3][6] |
| Oxazolo[4,5-b]pyridine-triazole | DU-145 (Prostate) | MTT Assay | 1.18 - 9.21 | [3][6] |
| Oxadiazole-oxazolo[4,5-b]pyridine | C6 (Glioblastoma) | Cytotoxicity | 2.17 - 6.24 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of viable cells. It provides a robust system for screening the cytotoxic potential of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazolo[4,5-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Standard workflow for an MTT cell viability assay.
Chapter 2: Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Oxazolo[4,5-b]pyridine derivatives have shown significant promise as anti-inflammatory agents by modulating critical inflammatory signaling pathways.
Mechanism of Action: Inhibition of GSK-3β
A compelling mechanism for the anti-inflammatory effects of this scaffold is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[8][9] GSK-3β is recognized as a pro-inflammatory enzyme. Its inhibition by piperazine-linked or triazole-based oxazolo[4,5-b]pyridines leads to a significant reduction in the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9] This targeted inhibition offers a potential therapeutic strategy for controlling inflammatory responses without the gastric side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Caption: GSK-3β inhibition by oxazolo[4,5-b]pyridines to suppress inflammation.
Quantitative Data Summary: In Vitro and In Vivo Activity
The anti-inflammatory potential of these derivatives has been validated through both in vitro enzyme inhibition assays and in vivo animal models.
Table 2.1: In Vitro GSK-3β Inhibition
| Compound Series | Best Performer | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Piperazine-linked | Compound 7d | 0.34 | [8] |
| 1,2,3-Triazole-linked | Compound 4g | 0.19 |[9] |
Table 2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Paw Edema Inhibition (%) after 5h | Reference |
|---|---|---|
| Compound 7d | 65.91% | [8] |
| Compound 4g | 76.36% | [9] |
| Indomethacin (Control) | 79.54% |[8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Rationale: The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours post-injection) is mediated by prostaglandins and cytokines. This model is excellent for screening compounds that interfere with these later-stage inflammatory mediators, which is consistent with the GSK-3β inhibition mechanism.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-N: Test Groups (Oxazolo[4,5-b]pyridine derivatives at various doses).
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
The oxazolo[4,5-b]pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. The derivatives explored in the literature demonstrate potent and specific activities against a range of diseases through well-defined molecular mechanisms, including the inhibition of hDHODH in cancer, GSK-3β in inflammation, and DNA gyrase in bacteria. The structure-activity relationship data gathered thus far provides a clear roadmap for medicinal chemists to design and synthesize next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research should focus on optimizing these lead compounds to improve their drug-like properties. Further exploration of their activity against a wider range of cancer cell lines, inflammatory models, and drug-resistant microbial strains is warranted. Ultimately, comprehensive preclinical studies, including toxicology and in vivo efficacy in more advanced disease models, will be crucial to translate the clear therapeutic promise of oxazolo[4,5-b]pyridine derivatives from the laboratory to the clinic.
References
-
Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). [Link]
-
Nadeem, M., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]
-
Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 88(3), 357-367. [Link]
-
Gümüş, M., et al. (2022). Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. (n.d.). Source not specified. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). ResearchGate. [Link]
-
Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735. [Link]
-
Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
-
Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica — Drug Research, 72(4), 727-735. [Link]
-
Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. (n.d.). ResearchGate. [Link]
-
Examples of biologically active oxazolopyridines. (n.d.). ResearchGate. [Link]
-
Oxazolo(4,5-b)pyridine. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: A Technical Guide to a Novel Class of Potent Inhibitors
Introduction: The Quest for Novel Therapeutic Agents
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat a spectrum of diseases, from infectious tropical diseases to chronic inflammatory conditions. A significant challenge in this endeavor is the identification of chemical scaffolds that are not only potent but also possess favorable pharmacological properties. The oxazolo[4,5-b]pyridine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth technical exploration of a specific class of these compounds: the 3-(oxazolo[4,5-b]pyridin-2-yl)anilides. We will delve into their discovery, synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a primary focus on their potent activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), while also touching upon the broader therapeutic potential of the core scaffold.[1][2]
Part 1: The Genesis of a New Inhibitor Class - Hit Identification
The journey to identifying the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold as a potent anti-trypanosomal agent began with a whole-organism high-throughput screening (HTS) campaign.[1] Approximately 87,000 compounds were screened against Trypanosoma brucei brucei, leading to the discovery of several novel compound classes with low micromolar activity.[1] Among these hits, the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series stood out due to its promising potency and lack of significant cytotoxicity against mammalian cells, marking it as a prime candidate for further investigation.[1]
The initial hit demonstrated a promising profile, warranting a comprehensive medicinal chemistry effort to explore the structure-activity relationships and optimize its potency and drug-like properties.
Part 2: Elucidating the Structure-Activity Relationship (SAR)
A systematic SAR investigation was undertaken to understand the chemical features crucial for the anti-trypanosomal activity of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold.[1] The core structure and key modification points are illustrated below.
Caption: Generalized synthetic workflow for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides.
Detailed Experimental Protocol: In Vitro Anti-trypanosomal Assay
The following protocol is a representative example of the whole-organism in vitro assay used to determine the potency of the synthesized compounds against Trypanosoma brucei.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei rhodesiense (bloodstream form)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., suramin)
-
Negative control (medium with DMSO)
Procedure:
-
Cell Culture: Maintain T. b. rhodesiense in HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup:
-
Seed the 96-well plates with T. b. rhodesiense at a density of 2 x 10^4 cells/mL.
-
Add the serially diluted compounds to the respective wells.
-
Include positive and negative controls on each plate.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
Add the resazurin-based viability dye to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The inclusion of positive and negative controls on every plate is critical for validating the assay performance. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Part 4: Exploring the Mechanism of Action and Broader Potential
While the exact molecular target of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilides in T. brucei has not been fully elucidated, untargeted metabolomics studies have provided valuable clues. [2]These studies revealed that treatment with a lead compound from this series leads to an accumulation of ceramides, suggesting that the primary mechanism of action may involve the disruption of sphingolipid metabolism. [2] Beyond their anti-trypanosomal activity, the oxazolo[4,5-b]pyridine scaffold has shown promise in other therapeutic areas. [3][4]Notably, derivatives of this core have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. [3][4]This suggests that the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. [3][4]
Part 5: Future Directions and Conclusion
The discovery and optimization of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides represent a significant advancement in the search for new anti-trypanosomal agents. The lead compounds exhibit excellent potency and selectivity, making them promising candidates for further preclinical development. [1]Future research should focus on optimizing the physicochemical properties of these compounds to improve their metabolic stability and oral bioavailability. Furthermore, the demonstrated activity of the broader oxazolo[4,5-b]pyridine class against targets like GSK-3β opens up exciting avenues for the application of this scaffold in other diseases, such as chronic inflammatory disorders and potentially even cancer. [3][4][5][6]The versatility of this scaffold, combined with the detailed understanding of its SAR, provides a solid foundation for the development of a new generation of potent and selective inhibitors.
References
-
Title: Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators Source: PubMed URL: [Link]
-
Title: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis Source: PubMed URL: [Link]
-
Title: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential Source: PubMed URL: [Link]
-
Title: Oxazolo[4,5-b]pyridine | 273-97-2 Source: J&K Scientific URL: [Link]
-
Title: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis Source: Sci-Hub URL: [Link]
-
Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: PMC - NIH URL: [Link]
-
Title: Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... Source: ResearchGate URL: [Link]
Sources
- 1. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Analysis and Molecular Docking of Oxazolopyridine Compounds
Abstract
The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] To accelerate the discovery and optimization of novel drug candidates based on this scaffold, computational, or in silico, methods have become indispensable. This guide provides a comprehensive, field-proven workflow for the virtual screening and molecular docking of oxazolopyridine compounds. We will navigate the entire process from initial target selection and ligand preparation to the critical stages of molecular docking, post-simulation analysis, and interpretation. By grounding each protocol in established scientific principles and providing step-by-step methodologies, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to leverage computational tools to make data-driven decisions in the early phases of drug discovery.
Introduction
The Therapeutic Promise of the Oxazolopyridine Scaffold
The fusion of an oxazole ring with a pyrimidine ring creates the oxazolopyrimidine scaffold, a heterocyclic system that is a bioisostere of natural purine nucleobases.[1] This structural similarity to the building blocks of DNA and RNA allows compounds containing this scaffold to interact with a wide array of biological targets, including kinases, receptors, and other enzymes crucial in cellular signaling. Consequently, oxazolopyrimidine derivatives have been extensively investigated for a range of therapeutic applications, most notably in oncology and the treatment of infectious diseases.[1][2] Recent studies have highlighted their potential as inhibitors of key proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and as modulators of immune responses.[2][3][4]
The Paradigm Shift: In Silico Approaches in Modern Drug Discovery
The traditional path of drug discovery is notoriously long, expensive, and fraught with high attrition rates.[5] The advent of computer-aided drug design (CADD) has introduced a paradigm shift, allowing scientists to design and screen thousands of virtual compounds before committing resources to chemical synthesis and biological testing.[6] This in silico approach encompasses a suite of computational techniques, including molecular docking, pharmacophore modeling, and the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[7][8] By identifying promising candidates and flagging problematic ones early, CADD significantly accelerates the discovery timeline and enhances the probability of success in the preclinical and clinical phases.
The Computational Workflow: A Strategic Overview
A robust computational analysis follows a structured, multi-phase workflow. Each step is designed to filter and refine a library of candidate molecules, culminating in a small set of high-potential compounds for further investigation. The causality behind this sequence is critical: we first ensure the molecules have drug-like potential (in silico ADMET) before investing computational effort in assessing their binding affinity (molecular docking). This "fail early, fail cheap" philosophy is central to efficient virtual screening.
Caption: High-level workflow for in silico analysis.
Phase 1: Target and Ligand Preparation
The fidelity of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Target Identification and Structure Retrieval
The first step is to identify a relevant biological target for the oxazolopyridine compounds. This decision is typically guided by existing biological data or therapeutic hypotheses (e.g., inhibiting a specific kinase in a cancer pathway). Once a target is chosen, its three-dimensional atomic coordinates are retrieved from a public repository, most commonly the RCSB Protein Data Bank (PDB).[9][10]
Field Insight: When multiple PDB entries exist for the same protein, select a high-resolution (<2.5 Å) crystal structure that is co-crystallized with a ligand bound in the active site of interest. This provides a crucial reference point for validating the docking protocol. Resources like PDBsum can provide a valuable, at-a-glance summary of each PDB entry's quality and contents.[11][12][13]
Protocol: Receptor Structure Preparation
Raw PDB files are not immediately ready for docking. They are a snapshot of the crystal structure and often contain non-essential molecules (water), may lack hydrogen atoms, and might have missing side chains or loops.[14][15] The goal is to create a computationally "clean" receptor model.
Step-by-Step Methodology (using AutoDock Tools):
-
Load PDB Structure: Open the downloaded PDB file in AutoDock Tools (ADT).[16]
-
Remove Water Molecules: Delete all water molecules (HOH). The rationale is that while some water molecules can be critical for binding, most are displaceable, and their inclusion significantly increases computational complexity. For initial screening, they are typically removed.[15]
-
Remove Co-crystallized Ligands/Ions: Remove the original ligand and any non-essential ions from the structure to create an empty binding pocket.
-
Add Hydrogen Atoms: Crystal structures often do not resolve hydrogen atoms. Add hydrogens, ensuring to specify "polar only," as these are the hydrogens most likely to participate in key interactions.[17]
-
Assign Charges: Compute and add Kollman charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions, a major component of binding energy.[17]
-
Set Atom Types: Assign AutoDock atom types to the receptor.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which contains the atomic coordinates, partial charges (Q), and atom type information (T) required by AutoDock Vina.[18]
Protocol: Oxazolopyridine Ligand Preparation
Similarly, the ligand structures must be correctly prepared to represent their most likely three-dimensional conformation and protonation state at physiological pH.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the oxazolopyridine compound using a chemical drawing tool like ChemDraw or retrieve its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a crucial step. The initial 3D structure may have strained bond lengths or angles. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[15]
-
Assign Charges and Torsion: Load the 3D structure into ADT. The software will automatically detect the rotatable bonds (torsions) that define the ligand's flexibility and assign Gasteiger charges.
-
Save as PDBQT: Save the final prepared ligand in the PDBQT format.
Phase 2: In Silico Pharmacokinetics and Drug-Likeness Profiling
A molecule that binds perfectly to its target but has poor pharmacokinetic properties (e.g., poor absorption, high toxicity) will never become a successful drug.[19] Therefore, we predict these properties computationally before docking.
The "Fail Early, Fail Cheap" Principle: ADMET Prediction
ADMET prediction models use a compound's structure to estimate its behavior in the human body.[20][21] By filtering out compounds with predicted liabilities—such as poor gastrointestinal absorption, blood-brain barrier impermeability (if not desired), or potential toxicity—we can focus resources on more promising candidates.[7][22]
Protocol: ADMET and Physicochemical Property Analysis using SwissADME
The SwissADME web server is a powerful, free tool that provides robust predictions for a wide range of pharmacokinetic and physicochemical properties.[23][24][25]
Step-by-Step Methodology:
-
Access the Server: Navigate to the SwissADME website (]">www.swissadme.ch).[24]
-
Input Structures: Paste the SMILES strings of your oxazolopyridine compounds into the input box. The tool can process multiple molecules simultaneously.[26]
-
Run Analysis: Execute the prediction.
-
Interpret Results: The output provides a wealth of information. Key parameters to analyze include:
-
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability.
-
GI Absorption: Predicted absorption in the human gastrointestinal tract.
-
BBB Permeant: Prediction of whether the compound can cross the blood-brain barrier.
-
CYP Inhibition: Potential for inhibition of key cytochrome P450 enzymes, which can lead to adverse drug-drug interactions.
-
PAINS Alerts: Flags for Pan-Assay Interference Compounds, which are known to often show false positives in assays.
-
Data Presentation: ADMET Properties of Hypothetical Oxazolopyridine Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant | Lipinski Violations |
| OXZ-001 | 345.4 | 2.8 | 1 | 4 | High | No | 0 |
| OXZ-002 | 480.6 | 4.5 | 3 | 6 | High | Yes | 0 |
| OXZ-003 | 525.7 | 5.8 | 4 | 7 | Low | No | 2 (MW > 500, LogP > 5) |
Phase 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.
Protocol Validation: The Self-Validating System
Before docking our novel compounds, we must first validate that our chosen docking protocol can accurately reproduce known binding modes. This is a non-negotiable step for ensuring the trustworthiness of the results.[27][28] The standard method is to take the co-crystallized (native) ligand that was removed during receptor preparation and dock it back into the binding site.
The Gold Standard: The validation is considered successful if the docking program can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[29] A low RMSD indicates that the predicted pose is structurally very similar to the experimentally determined pose, giving us confidence in the protocol's ability to predict poses for our new compounds.[30]
Caption: The docking protocol validation workflow.
Protocol: Molecular Docking of Oxazolopyridine Ligands using AutoDock Vina
With a validated protocol, we can now proceed to dock our library of oxazolopyridine compounds.[31][32]
Step-by-Step Methodology:
-
Define the Search Space (Grid Box): In ADT, define a 3D grid box that encompasses the entire binding site.[17] The center of the grid should be the geometric center of the known binding pocket (often based on the position of the co-crystallized ligand). The size should be large enough to allow the ligand to rotate and translate freely within the site.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name.[18]
-
receptor = receptor.pdbqt
-
ligand = oxz_compound.pdbqt
-
out = result.pdbqt
-
center_x, center_y, center_z = [coordinates]
-
size_x, size_y, size_z = [dimensions]
-
-
Run Vina: Execute AutoDock Vina from the command line, pointing it to your configuration file. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses ranked by their scores.[33]
Phase 4: Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of numbers and coordinates. The real scientific insight comes from careful analysis and interpretation of these results.
Beyond the Score: Interpreting Docking Results
AutoDock Vina reports the binding affinity in kcal/mol. This value is an estimate of the binding free energy (ΔG).[30]
-
Ranking Compounds: The more negative the binding affinity score, the stronger the predicted interaction.[34][35] These scores are used to rank the compounds in your library, prioritizing those with the most favorable scores for further analysis.
-
A Word of Caution: Docking scores are best used for relative comparison within a series of compounds docked to the same target under the same conditions. They are not absolute measures of binding energy.[36] A compound with a score of -9.0 kcal/mol is predicted to bind more tightly than one with a score of -7.0 kcal/mol, but the absolute values should be interpreted with caution.
Data Presentation: Docking Results for Hypothetical Oxazolopyridine Analogs
| Compound ID | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| OXZ-001 | -9.2 | 85.2 | LYS-78 (H-bond), PHE-145 (pi-pi), VAL-65 (hydrophobic) |
| OXZ-002 | -8.5 | 250.6 | LYS-78 (H-bond), LEU-150 (hydrophobic) |
| OXZ-003 | -7.1 | 2150.3 | GLU-95 (H-bond) |
The Visual Evidence: Analyzing Binding Interactions
A good docking score is meaningless unless it is supported by a physically plausible binding mode.[34] Visual inspection is a mandatory step to verify that the docked pose makes chemical sense.[37]
Key Interactions to Look For:
-
Hydrogen Bonds: Strong, directional interactions between donors and acceptors.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
-
Pi-Stacking/Pi-Cation: Interactions involving aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
Protocol: Visualization of Docked Poses using PyMOL
PyMOL is a powerful molecular visualization system used to create high-quality images and analyze interactions in 3D.[38][39]
Step-by-Step Methodology:
-
Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the docking output PDBQT file.[40]
-
Prepare the View: Display the protein as a cartoon or surface and the ligand as sticks for clarity. Color the protein and ligand differently.[41]
-
Identify Interactions: Use PyMOL's "find polar contacts" (or similar wizard) to automatically identify hydrogen bonds between the ligand and receptor residues.
-
Label Key Residues: Manually inspect the binding pocket and label the amino acid residues that are making significant contact with the ligand.
-
Generate Publication-Quality Image: Set the background to white, use the ray command to render a high-quality image, and save the file.[42]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of oxazolopyridine compounds. By systematically preparing structures, filtering for drug-like properties, performing validated molecular docking, and critically analyzing the results, researchers can effectively prioritize candidates for synthesis and biological evaluation. This computational approach de-risks the early stages of drug discovery, saving significant time and resources.
The journey does not end here. The top-ranked compounds from this workflow are ideal candidates for more computationally intensive analyses, such as molecular dynamics (MD) simulations , which can provide deeper insights into the stability of the protein-ligand complex and the dynamics of the binding interactions over time.
References
-
Wang, J., et al. In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. (URL: [Link])[19]
-
Interpreting Docking Scores Tutorial. YouTube. (URL: [Link])[34]
-
Protein Preparation for Molecular Docking. Quora. (URL: [Link])[14]
-
Laskowski, R. A., et al. PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. (URL: [Link])[13]
-
Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (URL: [Link])[23][24]
-
Analysis and Interpretation of Molecular Docking Results. ResearchGate. (URL: [Link])[30]
-
Molecular Docking Tutorial: AutoDock Vina. YouTube. (URL: [Link])[31]
-
AutoDock Vina Tutorial. Scripps Research. (URL: [Link])
-
S. Bob, et al. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. (URL: [Link])[20][22]
-
Overview of typical CADD workflow. ResearchGate. (URL: [Link])[6]
-
Interpretation of Molecular docking results. ResearchGate. (URL: [Link])[35]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations. YouTube. (URL: [Link])[38]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (URL: [Link])[36]
-
Molecular Visualization Using PyMOL: Introduction/User Interface. YouTube. (URL: [Link])[42]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. (URL: [Link])[33]
-
A Simple Tutorial for PyMOL. Cardiff University. (URL: [Link])[39]
-
Vina Docking Tutorial. Eagon Research Group. (URL: [Link])[18]
-
Molecular docking protocol validation. ResearchGate. (URL: [Link])[27]
-
In Silico ADMET Prediction Service. CD ComputaBio. (URL: [Link])[7]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. (URL: [Link])[41]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. (URL: [Link])[32]
-
SwissDrugDesign. SIB Swiss Institute of Bioinformatics. (URL: [Link])[43]
-
De Coen, L. M., et al. Synthesis and biological activity of oxazolopyrimidines. European Journal of Organic Chemistry. (URL: [Link])[1]
-
Al-Hujaily, E. M., et al. SwissADME and pkCSM Webservers Predictors. Journal of Pharmaceutical Research International. (URL: [Link])[26]
-
Daina, A., et al. SwissADME: A free web tool to evaluate pharmacokinetics... ResearchGate. (URL: [Link])[25]
-
Kar, S., et al. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. (URL: [Link])[21]
-
Young, D. Computational Techniques in the Drug Design Process. (URL: [Link])[5]
-
Szymańska, E., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Molecules. (URL: [Link])[2]
-
Synthesis and Biological Activity of Oxazolopyrimidines. Request PDF. ResearchGate. (URL: [Link])[44]
-
Szymański, P., et al. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. (URL: [Link])[3][4]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. (URL: [Link])[37]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. (URL: [Link])[28]
-
Molecular docking proteins preparation. ResearchGate. (URL: [Link])[15]
-
Tutorials for Computer Aided Drug Design in KNIME. KNIME. (URL: [Link])[45]
-
Protein Preparation for Molecular Docking. YouTube. (URL: [Link])[17]
-
Validation of Docking Methodology (Redocking). ResearchGate. (URL: [Link])[29]
-
Warren, G. L., et al. Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. (URL: [Link])[46]
-
Computational Approaches in Drug Discovery and Design. MDPI. (URL: [Link])[8]
-
Santos, J. D., et al. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. (URL: [Link])[47]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 3. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Techniques in the Drug Design Process [server.ccl.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 10. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 11. PDBsum [pdg.cnb.uam.es]
- 12. PDBsum - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. bioinformaticsreview.com [bioinformaticsreview.com]
- 33. youtube.com [youtube.com]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- 37. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 38. m.youtube.com [m.youtube.com]
- 39. dasher.wustl.edu [dasher.wustl.edu]
- 40. youtube.com [youtube.com]
- 41. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 42. m.youtube.com [m.youtube.com]
- 43. Molecular Modelling Group [molecular-modelling.ch]
- 44. researchgate.net [researchgate.net]
- 45. knime.com [knime.com]
- 46. pubs.acs.org [pubs.acs.org]
- 47. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Computational Modeling of Bis(oxazolo[5,4-b]pyridine) Derivatives: From Molecular Design to Biological Insight
Foreword: The Rising Prominence of the Bis(oxazolo[5,4-b]pyridine) Scaffold
The bis(oxazolo[5,4-b]pyridine) scaffold, a unique heterocyclic system structurally analogous to terpyridines, has emerged as a compelling framework in both materials science and medicinal chemistry.[1][2] Their inherent conformational flexibility, strong metal-binding properties, and significant fluorescence quantum yields make them prime candidates for the development of novel fluorophores and phosphors for organic electronics.[1][2][3] Beyond their photophysical allure, the broader oxazolopyridine class has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the therapeutic potential of these nitrogen- and oxygen-rich heterocycles.[4][5][6]
This technical guide, intended for researchers, computational chemists, and drug development professionals, provides an in-depth exploration of the computational methodologies employed to investigate and predict the properties of bis(oxazolo[5,4-b]pyridine) derivatives. We will move beyond a mere recitation of protocols to delve into the why—the strategic decisions that underpin robust and predictive computational models. Our focus is on establishing a self-validating system of inquiry, where computational predictions are intrinsically linked to experimentally verifiable outcomes.
I. Foundational Principles: Understanding the Electronic Landscape
At the heart of understanding the behavior of bis(oxazolo[5,4-b]pyridine) derivatives lies a thorough characterization of their electronic structure and conformational stability. Density Functional Theory (DFT) serves as the cornerstone for these investigations, providing a powerful quantum mechanical framework to probe molecular properties.
A. Conformational Analysis: The Geometry of Function
The spatial arrangement of the oxazolopyridine rings dictates the molecule's photophysical properties and its potential to interact with biological targets.[1] A comprehensive conformational analysis is, therefore, the mandatory first step in any computational workflow.
Experimental Protocol: DFT-Based Conformational Search and Geometry Optimization
-
Initial Structure Generation: Construct the 2D or 3D chemical structure of the bis(oxazolo[5,4-b]pyridine) derivative using molecular building software such as GaussView 6.0.[1][2]
-
Conformational Search: For flexible molecules, a preliminary conformational search using a lower level of theory or molecular mechanics can identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each identified conformer using DFT.
-
Functional Selection: The choice of functional is critical. The ωB97XD functional is highly recommended for these systems due to its reliable handling of dispersion forces, which are crucial for accurately modeling the conformational flexibility and π-delocalization inherent in these heteroaromatic structures.[1][2]
-
Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), provides a robust description of the electronic distribution, including polarization and diffuse functions to account for non-covalent interactions.[1][2]
-
Solvent Effects: Incorporate solvent effects using a polarizable continuum model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM), to simulate a more realistic chemical environment.[1]
-
-
Thermodynamic Analysis: The thermodynamic stability of the different conformers is evaluated based on their total electronic energy (Etotal) and Gibbs free energy (G).[1] The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
Causality in Method Selection: The ωB97XD functional is a long-range corrected hybrid functional that includes empirical dispersion corrections. This is particularly important for bis(oxazolo[5,4-b]pyridine) derivatives where non-covalent interactions between the aromatic rings can significantly influence the overall conformation and stability. The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for molecules of this size.
B. Frontier Molecular Orbitals: The Key to Reactivity and Optical Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and the energy of the first excited state.[4][7]
Workflow for HOMO-LUMO Analysis
Caption: Workflow for Frontier Molecular Orbital Analysis.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a red-shift in the absorption spectrum.[4] For instance, studies on 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines have shown that substitutions on the peripheral rings can modulate the HOMO-LUMO gap, thereby tuning the photophysical properties.[1][2]
II. Simulating Spectroscopic Properties: Bridging Theory and Experiment
A key application of computational modeling for these derivatives is the prediction of their photophysical properties, which is crucial for their application as fluorophores.[1][2][3] Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating electronic absorption and emission spectra.
Experimental Protocol: TD-DFT Simulation of UV-Vis and Fluorescence Spectra
-
Ground State Optimization: Begin with the optimized ground state geometry (S₀) obtained from the conformational analysis.
-
Excited State Calculations: Perform TD-DFT calculations to obtain the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. The long-range corrected ωB97XD functional is also well-suited for these calculations.[1]
-
Emission Spectra Simulation:
-
Optimize the geometry of the first excited state (S₁).
-
Perform a TD-DFT calculation on the optimized S₁ geometry to simulate the emission spectrum (fluorescence).
-
-
Solvent Effects: As with geometry optimization, it is crucial to include solvent effects using a PCM to accurately model the solvatochromic shifts observed experimentally.[1]
Data Presentation: Predicted vs. Experimental Photophysical Properties
| Compound | Solvent | Predicted λabs (nm) | Experimental λabs (nm)[1][2] | Predicted λem (nm) | Experimental λem (nm)[1][2] | Calculated Stokes Shift (nm) | Experimental Stokes Shift (nm)[3] |
| 4a | Acetonitrile | Data from TD-DFT | 323 | Data from TD-DFT | Data from Exp. | Calculated | 83-128 |
| 4b | Acetonitrile | Data from TD-DFT | Data from Exp. | Data from TD-DFT | Data from Exp. | Calculated | 83-128 |
| 4c | Acetonitrile | Data from TD-DFT | 347 | Data from TD-DFT | Data from Exp. | Calculated | 83-128 |
| 4d | Acetonitrile | Data from TD-DFT | 354 | Data from TD-DFT | Data from Exp. | Calculated | 83-128 |
Note: This table serves as a template. The predicted values would be populated from the TD-DFT calculations.
The π–π* electronic transitions within the conjugated bis(oxazolo[5,4-b]pyridine) ring system are responsible for the observed absorption maxima in the range of 323–357 nm.[1][2] The close agreement between TD-DFT predictions and experimental spectra provides a strong validation of the chosen computational methodology.
III. Applications in Drug Development: In Silico Screening and Target Identification
While much of the research on bis(oxazolo[5,4-b]pyridine) derivatives has focused on their photophysical properties, related oxazolopyridine scaffolds have shown significant potential as therapeutic agents.[4][5][6] Computational modeling is an indispensable tool for exploring this potential through molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
A. Molecular Docking: Unveiling Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For example, oxazolo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of DNA gyrase and human dihydroorotate dehydrogenase (hDHODH).[4][6]
Workflow for Molecular Docking
Caption: General workflow for a molecular docking study.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation: The 3D structure of the bis(oxazolo[5,4-b]pyridine) derivative is energy minimized using a suitable force field.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Box Definition: A grid box is defined to encompass the active site of the protein.
-
Docking Execution: AutoDock Vina or a similar program is used to perform the docking calculations. The output provides a set of binding poses ranked by their binding affinity scores.
-
Interaction Analysis: The lowest energy pose is analyzed to identify key interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein residues.
The potential anti-inflammatory activity of oxazolo[5,4-b]pyridine derivatives has been evaluated in silico against Prostaglandin synthase-2 (1CX2), with some compounds showing higher binding affinities than the reference drug diclofenac.[3]
B. ADME Prediction: Assessing Drug-Likeness
Before significant resources are invested in synthesizing and testing new compounds, it is crucial to assess their drug-like properties. In silico ADME prediction tools can estimate properties such as solubility, permeability, and potential toxicity, helping to prioritize candidates. For instance, ADME profiles of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been calculated and found to be compliant with Lipinski's rule of five and other restrictive rules for drug-likeness.[4]
IV. Future Perspectives and Conclusion
The computational modeling of bis(oxazolo[5,4-b]pyridine) derivatives is a rapidly evolving field. The integration of more advanced techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations will further enhance our predictive capabilities.[8][9] QSAR can establish mathematical relationships between chemical structure and biological activity, while molecular dynamics simulations can provide a dynamic view of ligand-receptor interactions over time.
This guide has outlined a robust, multi-faceted computational approach to the study of bis(oxazolo[5,4-b]pyridine) derivatives. By judiciously applying DFT, TD-DFT, and molecular docking, researchers can gain profound insights into the electronic, photophysical, and potential therapeutic properties of this promising class of compounds. The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery of novel materials and medicines based on this versatile scaffold.
References
-
Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., Pustolaikina, I. A., & Kulakov, I. V. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., Pustolaikina, I. A., & Kulakov, I. V. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org. [Link]
-
Anonymous. (n.d.). Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., Pustolaikina, I. A., & Kulakov, I. V. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., Pustolaikina, I. A., & Kulakov, I. V. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives. Preprints.org. [Link]
-
Anonymous. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Anonymous. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. ResearchGate. [Link]
-
Anonymous. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. PubMed Central. [Link]
-
Anonymous. (n.d.). Examples of biologically active oxazolopyridines. ResearchGate. [Link]
-
Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). [Link]
-
Anonymous. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]
-
Anonymous. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]
-
Anonymous. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. PubMed. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. irjweb.com [irjweb.com]
- 8. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Mechanism of Action for 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Foreword: From Phenotypic Hit to Mechanistic Understanding
In modern drug discovery, the journey often begins with a phenotypic screen—a high-throughput assay that identifies compounds with a desired biological effect, such as cell death in a cancer line or inhibition of a pathogen. The compound 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline and its close chemical relatives have emerged from such screens, demonstrating promising activity against cancer cells and the kinetoplastid parasite Trypanosoma brucei[1][2]. However, a phenotypic hit is merely a starting point. To advance a compound through the rigorous pipeline of drug development, a deep understanding of its mechanism of action (MoA) is paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the predicted MoA of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple observation to a logical, evidence-based prediction of the molecular targets and pathways modulated by this intriguing oxazolopyridine scaffold. Our approach is rooted in the synthesis of existing literature on related compounds and the application of established methodologies for target identification and validation.
Deconstructing the Scaffold: An Analysis of Bio-Active Precedents
The chemical architecture of this compound offers initial clues to its potential biological function. The fused oxazolopyridine core is a bioisostere of purine bases, suggesting a potential interaction with ATP-binding sites in proteins, particularly kinases[3]. This hypothesis is strengthened by numerous studies on related heterocyclic systems.
Derivatives of the oxazolo[4,5-b]pyridine and the isomeric oxazolo[5,4-d]pyrimidine scaffolds have been reported to exhibit a wide range of biological activities, as summarized in the table below.
| Scaffold | Reported Activity | Potential Target(s) | Reference |
| Oxazolo[4,5-b]pyridine | Anticancer | Human Dihydroorotate Dehydrogenase (hDHODH) | [3] |
| Oxazolo[4,5-b]pyridine | Anti-inflammatory | Glycogen Synthase Kinase-3β (GSK-3β) | [4][5] |
| Oxazolo[4,5-b]pyridine | Metabolic Modulation | Sirtuin 1 (SIRT1) Activator | [6] |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Anti-trypanosomal | Sphingolipid Metabolism | [2][7] |
| Oxazolo[5,4-d]pyrimidine | Anticancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A Kinase, JAK1/2 | [8][9] |
This body of evidence strongly suggests that the oxazolopyridine core acts as a versatile "privileged scaffold" capable of interacting with a variety of protein targets, with a notable predisposition towards enzymes involved in cell signaling (kinases) and metabolism.
The Primary Hypothesis: A Multi-Targeted Kinase Inhibitor
Based on the available data, our primary working hypothesis is that This compound functions as a multi-targeted inhibitor of protein kinases that are critical for cancer cell proliferation and survival. The aniline moiety likely plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of these kinases, a common feature of many known kinase inhibitors.
The observation of broad anti-proliferative activity against diverse cancer cell lines (prostate, lung, breast) is consistent with the inhibition of a signaling node common to these malignancies[1]. Several kinase families are implicated in these cancers, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2, which is critical for angiogenesis[8][9].
-
Serine/Threonine Kinases: Such as GSK-3β, involved in numerous signaling pathways including cell proliferation and inflammation[4][5], and Aurora kinases, which are essential for cell cycle progression.
The following diagram illustrates the proposed signaling pathway inhibition.
Caption: Predicted inhibition of key pro-proliferative kinase signaling pathways.
A Phased Approach to Mechanism of Action Validation
To rigorously test our hypothesis, we propose a multi-phase experimental workflow. This self-validating system begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence targets.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: An Essential Scaffold for Medicinal Chemistry
Introduction: The Significance of the Oxazolopyridine Moiety
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a range of biologically active molecules.[1][2] Its structural rigidity, potential for hydrogen bonding, and ability to participate in various intermolecular interactions make it a sought-after component in the design of novel therapeutics. Notably, derivatives of this scaffold have demonstrated a broad spectrum of activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a key intermediate for the development of potent therapeutic agents. A notable application of this aniline derivative is in the synthesis of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, a class of compounds that has shown significant promise as inhibitors of the kinetoplastid Trypanosoma brucei, the causative agent of human African trypanosomiasis, also known as sleeping sickness. The protocol herein describes a robust and efficient one-pot condensation reaction, providing researchers with a reliable method to access this valuable building block.
Chemical Reaction Scheme
The synthesis of this compound is achieved through the condensation of two primary starting materials: 2-amino-3-hydroxypyridine and 3-aminobenzoic acid. This reaction proceeds via a cyclodehydration mechanism, facilitated by a suitable acid catalyst and dehydrating agent, to form the central oxazole ring.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-hydroxypyridine | ≥98% | Commercially Available | Store in a desiccator. |
| 3-Aminobenzoic acid | ≥99% | Commercially Available | |
| Polyphosphoric acid (PPA) | 115% | Commercially Available | Highly viscous; handle with care. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization. |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
1. Reaction Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (1.10 g, 10 mmol).
-
To the flask, add 3-aminobenzoic acid (1.37 g, 10 mmol).
-
Rationale: Using equimolar amounts of the reactants ensures efficient conversion. The nitrogen atmosphere prevents oxidation of the starting materials and product at high temperatures.
2. Reaction Execution:
-
Carefully add polyphosphoric acid (approx. 20 mL) to the flask. PPA is highly viscous and should be added in a fume hood.
-
Rationale: Polyphosphoric acid serves as both the solvent and the dehydrating agent, driving the cyclization to completion.
-
Begin stirring the mixture and slowly heat the flask to 180-200 °C using a heating mantle.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100 °C.
-
Caution: Do not allow the PPA to solidify completely, as this will make the product difficult to extract.
-
In a separate beaker, prepare a large volume of ice-cold water (approx. 400 mL).
-
Slowly and carefully pour the warm reaction mixture into the ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
The resulting suspension will be acidic. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in ethyl acetate/hexanes (e.g., 3:7) and pack a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and methanol) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Workflow Visualization
Sources
Application Notes & Protocols: A Guide to the Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse substitution patterns have made it a cornerstone for developing novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth overview of the principal synthetic strategies for accessing this valuable scaffold, with detailed protocols and an analysis of the chemical logic underpinning these methodologies.
Part 1: Core Synthetic Strategies
The construction of the oxazolo[4,5-b]pyridine ring system predominantly relies on the formation of the oxazole ring from a suitably functionalized pyridine precursor. The most direct and widely employed strategy involves the cyclization of 2-amino-3-hydroxypyridine with various electrophilic partners.
Strategy A: Cyclocondensation of 2-Amino-3-hydroxypyridine
This convergent approach is the most common method for synthesizing the oxazolo[4,5-b]pyridine core. It involves the reaction of the vicinal amino and hydroxyl groups of 2-amino-3-hydroxypyridine with a one-carbon electrophile, which becomes the C2-position of the resulting oxazole ring.
The reaction proceeds via an initial acylation or condensation at the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring. The choice of condensing agent is critical and dictates the reaction conditions and substrate scope.
-
Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl Ester (PPSE): These are powerful dehydrating agents that facilitate the condensation of 2-amino-3-hydroxypyridine with carboxylic acids.[6][7] PPA requires high temperatures (typically >130°C), which can limit its use with sensitive substrates. PPSE is considered a milder alternative, sometimes allowing for lower reaction temperatures.[6][7] These reagents act by activating the carboxylic acid partner, forming a mixed anhydride that is highly susceptible to nucleophilic attack by the aminopyridine.
-
Acid Chlorides and Orthoesters: Reaction with acid chlorides provides a direct route to 2-substituted derivatives under basic conditions.[6] Alternatively, heating with orthoesters is an effective method for synthesizing both unsubstituted (from orthoformates) and 2-alkyl/aryl substituted (from other orthoesters) oxazolo[4,5-b]pyridines.[8]
-
Supported Acid Catalysts: To create more environmentally benign and operationally simple protocols, solid-supported acid catalysts have been developed. For instance, silica-supported perchloric acid (HClO₄·SiO₂) has been shown to be a highly efficient, reusable catalyst for the one-pot benzoylation and cyclization of 2-amino-3-hydroxypyridine with benzoic acids under ambient conditions.[2][9] This method avoids the harsh, corrosive nature of PPA and simplifies product workup.[2]
Workflow for Major Synthetic Pathways
Caption: Multi-step synthesis and subsequent C-5 functionalization.
Part 3: Experimental Protocols & Data
The following protocols are representative examples derived from established literature, providing a practical starting point for laboratory synthesis.
Protocol 1: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines via PPA Condensation
This protocol is adapted from the synthesis of 2-aryl and 2-alkyl derivatives from a substituted 2-amino-3-hydroxypyridine. [6] Materials:
-
5-Bromo-3-hydroxy-2-aminopyridine (1.0 eq)
-
Substituted Carboxylic Acid (e.g., 4-cyanobenzoic acid) (1.1 eq)
-
Polyphosphoric Acid (PPA) (approx. 10-15 wt eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate
Procedure:
-
Combine 5-bromo-3-hydroxy-2-aminopyridine and the desired carboxylic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add PPA to the flask. The mixture will be a thick slurry.
-
Heat the reaction mixture to 130-200°C (temperature is substrate-dependent, optimization may be required) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to approximately 80-100°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate should form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: C-5 Functionalization via Palladium-Catalyzed Heck Reaction
This protocol describes the introduction of a methyl acrylate group onto a bromo-substituted oxazolo[4,5-b]pyridine core. [6] Materials:
-
5-Bromo-2-substituted-oxazolo[4,5-b]pyridine (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri-o-tolylphosphine (2-10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-2-substituted-oxazolo[4,5-b]pyridine, palladium(II) acetate, and tri-o-tolylphosphine.
-
Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.
-
Heat the reaction mixture to reflux (approx. 100-120°C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired E-isomer of the acrylate product.
Table 1: Comparison of Cyclization Conditions
| Starting Material Precursor | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine | Benzoic Acids / HClO₄·SiO₂ | Ambient temperature | 90-95% | ,[2] [9] |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic Acid / PPSE | 200°C, 2h | 93% | [6] |
| 5-Bromo-3-hydroxy-2-aminopyridine | N-Boc-4-piperidinylacetic acid / PPA | 130°C, 2h | 70% | [6] |
| 2-Amino-3-hydroxypyridine | Orthoesters (R'C(OEt)₃) | Heat (reflux) | Varies | , [8] |
References
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001).
- Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Sharma, et al. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions.
- Sireesha, R., et al. (2023). Full article: Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
- Aksenov, A.V., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- Reen, P., et al. (2020). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents.
- Aksenov, A.V., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- Doise, M., et al. (1990). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5-b)pyridines and Oxazolo-(4,5-d)pyrimidines. Sci-Hub.
- Doise, M., Blondeau, D., & Sliwa, H. (2006). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Taylor & Francis Online.
- Bhuvan Tej, M., et al. (2023). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents.
- Reen, P., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Examples of biologically active oxazolopyridines.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline in Modern Drug Discovery
Introduction: The Oxazolo[4,5-b]pyridine Scaffold as a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The oxazolo[4,5-b]pyridine ring system has emerged as one such scaffold, valued for its unique physicochemical properties and its role as a bioisostere of naturally occurring purines like adenine and guanine.[1][2] This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine structures.[2]
Derivatives of oxazolo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The pyridine fragment, in particular, often enhances aqueous solubility compared to its benzo-fused counterpart, a desirable trait for developing drug candidates with favorable pharmacokinetic profiles.[3]
This guide focuses on a key chemical intermediate, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline , which serves as a versatile and powerful building block for synthesizing libraries of novel bioactive compounds. The strategic placement of the aniline group provides a reactive handle for extensive chemical modification, enabling systematic Structure-Activity Relationship (SAR) studies. We will explore its synthesis, properties, and application in the context of developing novel therapeutic agents.
Physicochemical Profile of the Intermediate
A thorough understanding of a starting material's properties is critical for reaction design and optimization. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 52333-90-1 | [] |
| Molecular Formula | C₁₂H₉N₃O | [] |
| Molecular Weight | 211.22 g/mol | [] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | [] |
| InChI Key | HKWQPWPKROMXCJ-UHFFFAOYSA-N | [] |
Core Synthetic Protocols
The following protocols are designed to be self-validating, with explanations for key steps and choices of reagents. They represent a logical and field-proven pathway for the synthesis and subsequent derivatization of the title compound.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow for the intermediate and its application.
Protocol 1: Synthesis of this compound
This protocol proceeds in three main stages: acylation, cyclodehydration, and reduction.
A. Acylation of 2-Amino-3-hydroxypyridine
-
Rationale: This step couples the pyridine core with the nitro-substituted phenyl ring. The use of 3-nitrobenzoyl chloride is strategic; the nitro group is a robust electron-withdrawing group that can be cleanly reduced to the desired aniline in a later step.
-
Procedure:
-
Suspend 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM, ~10 mL/g).
-
Add pyridine (1.2 eq) as a base to scavenge the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude N-(3-hydroxypyridin-2-yl)-3-nitrobenzamide.
-
B. Cyclodehydration to form the Oxazolopyridine Ring
-
Rationale: This intramolecular cyclization forms the core oxazole ring. Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA) are effective dehydrating agents for this transformation. POCl₃ is often preferred for its milder conditions compared to high-temperature PPA.
-
Procedure:
-
Carefully add phosphorus oxychloride (POCl₃, ~5 mL/g of amide) to the crude amide from the previous step at 0°C.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate (Na₂CO₃) until pH ~8.
-
The resulting precipitate, 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine, is collected by filtration, washed with water, and dried.
-
C. Reduction of the Nitro Group
-
Rationale: The final step converts the nitro-substituted precursor into the target aniline intermediate. Tin(II) chloride (SnCl₂·2H₂O) in ethanol is a classic and highly effective method for reducing aromatic nitro groups without affecting other sensitive functionalities on the heterocyclic core.
-
Procedure:
-
Suspend the 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq) in ethanol (EtOH, ~15 mL/g).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78°C) for 3-5 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Redissolve the residue in ethyl acetate and basify with a saturated NaHCO₃ solution until the pH is >8.
-
Filter the mixture through a pad of Celite to remove tin salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure This compound .
-
Application in Drug Discovery: A Case Study
The true utility of this compound lies in its function as a scaffold for building more complex molecules. A prominent example is its use in developing inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[6][7] In this context, researchers synthesized a library of anilide derivatives to probe the structure-activity relationship.[6]
Protocol 2: Synthesis of a 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide Derivative
-
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol uses HATU, a modern coupling reagent, which facilitates the reaction under mild conditions with high yields and minimal side products.
-
Procedure:
-
Dissolve the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF, ~10 mL/mmol).
-
Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the final anilide derivative.
-
This modular approach allows for the rapid synthesis of a diverse library of compounds by simply varying the carboxylic acid input (R-COOH), enabling a thorough exploration of the SAR. For the Trypanosoma brucei inhibitors, this led to the discovery of compounds with potent activity (IC₅₀ as low as 91 nM) and high selectivity over mammalian cells.[6]
The Medicinal Chemistry Rationale: Bioisosterism and SAR Vectoring
The strategic value of the this compound intermediate can be understood through two key medicinal chemistry principles: bioisosterism and SAR vectoring.
-
Bioisosterism: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[8][9][10] The oxazolo[4,5-b]pyridine core is a non-classical bioisostere of purine. This mimicry allows it to fit into the active sites of enzymes that normally bind adenine or guanine, potentially inhibiting their function. This is a common strategy for designing enzyme inhibitors, particularly in oncology and virology.[2]
-
SAR Vectoring: The aniline group at the 3-position acts as a crucial "vector." It provides a point of attachment from which chemists can systematically explore chemical space in a defined direction away from the core scaffold. By synthesizing amides, ureas, sulfonamides, or alkylated amines at this position, researchers can optimize secondary interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target protein to enhance potency and selectivity.
Diagram: Bioisosteric Rationale and SAR
Caption: Rationale for using the intermediate in drug discovery.
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery programs. Its synthesis is robust and scalable, and its structure embodies key principles of modern medicinal chemistry. By leveraging its purine-mimicking core and the versatile aniline handle, researchers can efficiently generate diverse libraries of novel compounds, systematically optimize them for potency and selectivity, and ultimately develop new therapeutic agents for a wide range of diseases.
References
-
PUDELKO, M., et al. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. European Journal of Medicinal Chemistry, 66, 450-465. [Link][6][7]
-
V. Alagarsamy, et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link][3]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link][9][10]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link][8]
-
Akıncıoğlu, H., et al. (2020). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using microwave irradiation and investigation of their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CAS 273-97-2: Oxazolo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 6. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. researchgate.net [researchgate.net]
The Emerging Role of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives in Oncology Research: A Guide to Application and Protocol
The relentless pursuit of novel therapeutic agents in oncology has led researchers down diverse chemical avenues. One such promising scaffold is the oxazolo[4,5-b]pyridine core, with derivatives like 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline emerging as a focal point for the development of targeted cancer therapies. While direct research on this specific aniline derivative is in its nascent stages, the broader family of oxazolo- and thiazolo-pyridine compounds has demonstrated significant potential in preclinical studies. This guide provides a comprehensive overview of the applications of this compound and its analogs in oncology research, complete with detailed protocols for its investigation.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
The oxazolo[4,5-b]pyridine ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The unique electronic and steric properties of the oxazolo[4,5-b]pyridine core allow for the design of potent and selective kinase inhibitors.
Derivatives of similar heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, have shown potent inhibitory activity against several key oncogenic kinases, including:
-
Phosphoinositide 3-Kinase (PI3K) : A central node in cell growth, proliferation, and survival pathways.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4][5]
-
Epidermal Growth Factor Receptor (EGFR) : Frequently overexpressed in various cancers, driving tumor cell proliferation.[4][6]
-
c-KIT : A receptor tyrosine kinase implicated in the pathogenesis of gastrointestinal stromal tumors (GIST) and other malignancies.[7]
The 3-aniline substituent on the oxazolo[4,5-b]pyridine core provides a crucial vector for chemical modification, enabling the synthesis of a library of analogs with diverse pharmacological profiles. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Postulated Mechanisms of Antitumor Activity
Based on the established activities of structurally related compounds, this compound derivatives are hypothesized to exert their anticancer effects through multiple mechanisms:
-
Inhibition of Proliferation and Survival Signaling: By targeting kinases like PI3K and EGFR, these compounds can disrupt the downstream signaling cascades that promote uncontrolled cell growth and survival.[1][4][6][8]
-
Induction of Apoptosis: Inhibition of survival pathways and potential direct effects on pro-apoptotic proteins can trigger programmed cell death in cancer cells.[3][4]
-
Anti-Angiogenic Effects: By inhibiting VEGFR-2, these compounds can starve tumors of their blood supply, thereby impeding their growth and metastasis.[2][3]
-
Cell Cycle Arrest: Disruption of cell cycle checkpoints is another potential mechanism to halt the proliferation of cancer cells.[9]
The following diagram illustrates the potential signaling pathways targeted by this compound derivatives.
Caption: Postulated signaling pathways targeted by this compound derivatives.
Application Notes: Experimental Design and Considerations
When investigating the anticancer potential of a novel compound like this compound, a systematic and multi-faceted approach is crucial. The following application notes provide guidance on experimental design.
Cell Line Selection
The choice of cancer cell lines is paramount for obtaining meaningful data. A panel of cell lines representing different tumor types should be used. It is also advisable to include cell lines with known mutations in the target kinases (e.g., EGFR-mutant lung cancer cells, PIK3CA-mutant breast cancer cells) to assess the compound's activity in a relevant genetic context.
Compound Preparation and Handling
This compound and its derivatives are typically organic small molecules. They should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for experiments. It is essential to include a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects.
Dose-Response and Time-Course Studies
Initial experiments should aim to determine the optimal concentration range and treatment duration. A broad range of concentrations should be tested in a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cell viability. Time-course experiments will help to understand the kinetics of the compound's effects.
Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Principle: A variety of formats are available, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, and non-radiometric assays that use fluorescence or luminescence as a readout. The following is a general protocol for a luminescence-based kinase assay.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: In a 384-well plate, add the this compound derivative at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for the specified time.
-
Detection: Add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase activity), and incubate for the recommended time.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in a clear and concise manner. The following table provides an example of how to present IC50 values from cell viability assays.
| Cell Line | Genetic Background | This compound Analog 1 IC50 (µM) | This compound Analog 2 IC50 (µM) |
| A549 | KRAS mutant | 12.5 | 8.2 |
| HCT116 | PIK3CA mutant | 5.8 | 2.1 |
| MCF-7 | ER-positive | 25.1 | 15.7 |
Future Directions and In Vivo Studies
Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy and safety in a more complex biological system. This typically involves using animal models, such as mice bearing tumor xenografts.[10] Key parameters to evaluate in vivo include tumor growth inhibition, pharmacokinetic properties, and potential toxicity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented here provide a robust framework for researchers to investigate the therapeutic potential of this class of compounds. Through a systematic and rigorous approach, the scientific community can unlock the full potential of these molecules in the fight against cancer.
References
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. Eur J Med Chem. 2013 Aug;66:450-65. doi: 10.1016/j.ejmech.2013.05.042. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020 Oct 12;25(20):4630. doi: 10.3390/molecules25204630. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. 2022 Oct 2;27(19):6559. doi: 10.3390/molecules27196559. [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Pol Pharm. 2002 Nov-Dec;59(6):443-8. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][11][12]triazolo[4,3-b][1][11][12]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). 2023 Jan 3;15(1):143. doi: 10.3390/cancers15010143. [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][11][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Eur J Med Chem. 2013 Sep;67:243-51. doi: 10.1016/j.ejmech.2013.06.052. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. Molbank. 2023 Aug 10;2023(3):M1704. doi: 10.3390/M1704. [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Infect Agent Cancer. 2022 May 9;17(1):23. doi: 10.1186/s13027-022-00435-z. [Link]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Potential Kinase Inhibitor
Authored by: Senior Application Scientist, Gemini Laboratories
Date: January 21, 2026
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a potential kinase inhibitor. We present detailed protocols for its biochemical and cellular evaluation, including in vitro kinase assays, cell viability assessments, and target modulation analysis through western blotting. The methodologies described herein are designed to be self-validating and provide a robust framework for elucidating the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Investigating this compound
The search for novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery.[5] The pyrazolopyridine core, a related heterocyclic system, is present in several approved and clinical-stage anti-cancer drugs, highlighting the utility of such scaffolds as hinge-binding motifs in the ATP-binding pocket of kinases.[6][7] The oxazolo[4,5-b]pyridine core, an isostere of purines, similarly holds significant promise.[8] Published research has demonstrated that derivatives of this scaffold can potently inhibit kinases such as Glycogen Synthase Kinase-3β (GSK-3β), suggesting a potential role in modulating inflammatory pathways.[4] Furthermore, the broader class of oxazolopyrimidines has been investigated as inhibitors of VEGFR2, Aurora kinases, and FLT3, all of which are validated targets in oncology.[8][9]
This compound, while also showing promise as an anti-trypanosomal agent, remains underexplored as a kinase inhibitor in human cells.[10][11] Its structure suggests the potential for interactions within the ATP-binding site of various kinases. These application notes provide a detailed roadmap for its systematic evaluation, from initial biochemical profiling to cellular mechanism-of-action studies.
Synthesis and Preparation of this compound
The synthesis of this compound can be achieved through established methods. A common route involves the condensation of 2-amino-3-hydroxypyridine with a suitable benzoic acid derivative.[12] For experimental purposes, the compound can be sourced from commercial suppliers such as BOC Sciences.[]
Protocol 2.1: Stock Solution Preparation
-
Compound Source: Obtain this compound (CAS: 52333-90-1).
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for initial solubilization.
-
Stock Concentration: Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.1122 mg of the compound (MW: 211.22 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Causality Note: DMSO is a standard solvent for solubilizing small molecules for in vitro and cell-based assays. Preparing a high-concentration stock allows for minimal solvent concentration in the final assay, reducing potential off-target effects of the solvent.
Biochemical Characterization: In Vitro Kinase Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. A luminescence-based assay that quantifies ATP consumption (as ADP production) is a robust and widely used method.[1]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from standard luminescence-based kinase assay methodologies.[1]
Materials:
-
This compound (Compound 'OPY-A')
-
Recombinant kinases of interest (e.g., GSK-3β, CDK2, SRC, VEGFR2)
-
Corresponding kinase-specific substrate peptides
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Dilution: Prepare a serial dilution of the 10 mM 'OPY-A' stock in DMSO. Then, further dilute these in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted 'OPY-A' or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well. .
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture. The optimal ATP concentration should be empirically determined and is often near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the specific kinase activity.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Hypothetical Kinase Selectivity Panel
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| GSK-3β | 85 | 6 |
| CDK2/CycA | 450 | 3 |
| SRC | 1,200 | 20 |
| VEGFR2 | >10,000 | 15 |
| AURKA | 750 | 10 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Staurosporine is included as a non-selective kinase inhibitor positive control.[1]
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cellular Characterization: Assessing Biological Impact
Demonstrating that a compound can engage its target within a cellular context and elicit a biological response is a critical step.[15][16] This involves assessing the compound's effect on cell viability and its ability to modulate the phosphorylation of downstream substrates of the target kinase.
Protocol 4.1: Cell Viability (Cytotoxicity) Assay
This protocol measures the number of viable cells in a culture after treatment with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for FLT3, or a panel of lines)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound ('OPY-A')
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Sterile, clear-bottom, white-walled 96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 'OPY-A' for 72 hours. Include a DMSO-only control.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Hypothetical Cell Viability Data
| Cell Line | Primary Kinase Target | This compound GI₅₀ (µM) |
| A549 (Lung) | - | >50 |
| HCT116 (Colon) | GSK-3β active | 5.2 |
| MV-4-11 (AML) | FLT3-ITD | 0.95 |
Note: The GI₅₀ values are hypothetical and for illustrative purposes. The choice of cell lines should be guided by the results of the in vitro kinase screen.
Protocol 4.2: Western Blot Analysis of Target Modulation
Western blotting with phospho-specific antibodies is a powerful technique to confirm that the inhibitor is engaging its target in cells and affecting downstream signaling.[17][18][19]
Materials:
-
Cell line of interest
-
This compound ('OPY-A')
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of 'OPY-A' for a defined period (e.g., 2-4 hours).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.[20]
-
Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[19]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-GSK-3β).[21]
-
Caption: Hypothetical Signaling Pathway Modulated by the Compound.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically determining its in vitro selectivity and confirming its cellular activity, researchers can build a comprehensive profile of this compound. Positive results from these assays would warrant further investigation, including:
-
Broad Kinome Profiling: Screening against a large panel of kinases (e.g., >400) to fully assess selectivity and identify potential off-target effects.[2][22][23]
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.
The convergence of a promising chemical scaffold with robust and reproducible evaluation methodologies will be crucial in unlocking the full therapeutic potential of novel kinase inhibitors like this compound.
References
- Arch Pharm (Weinheim). (2017).
- Genomics Proteomics Bioinformatics. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- KAUST Repository. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- PMC. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- Oxford Academic. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- ResearchGate. (n.d.). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis.
- bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Abcam. (n.d.).
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- CD Biosynsis. (n.d.).
- Cell Signaling Technology. (n.d.). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
- PMC - NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service.
- YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
- Reaction Biology. (2022).
- MDPI. (n.d.).
- PubMed. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- PMC - PubMed Central. (2021).
- RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Unknown Source. (2001).
- BOC Sciences. (n.d.). CAS 52333-90-1 3-Oxazolo[4,5-b]pyridin-2-yl-aniline.
- PMC - PubMed Central. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inits.at [inits.at]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. assayquant.com [assayquant.com]
- 23. biosynsis.com [biosynsis.com]
Application Notes and Protocols for the Development of Novel PI3Kδ Inhibitors Utilizing Isoxazolo[4,5-d]pyrimidine Scaffolds
Introduction: The Rationale for Targeting PI3Kδ with Isoxazolo[4,5-d]pyrimidine Scaffolds
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers and immune disorders.[1][3] The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit, with four isoforms of the catalytic subunit (α, β, δ, and γ).[4] While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are primarily found in hematopoietic cells, making them attractive targets for malignancies and inflammatory diseases of the immune system.[4]
Specifically, the PI3Kδ isoform is a key mediator of B-cell receptor (BCR) signaling and is crucial for the survival and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[5] The clinical validation of PI3Kδ as a therapeutic target is evidenced by the approval of inhibitors like idelalisib.[2] However, the development of next-generation inhibitors with improved selectivity and safety profiles remains an active area of research.[3]
The isoxazolo[4,5-d]pyrimidine scaffold has emerged as a promising privileged structure in medicinal chemistry. Its structural similarity to the purine core of ATP allows it to effectively interact with the ATP-binding site of various kinases.[6] This application note provides a comprehensive guide for researchers on the development of novel PI3Kδ inhibitors based on the isoxazolo[4,5-d]pyrimidine scaffold, covering synthetic protocols, in vitro and in vivo evaluation strategies, and key structure-activity relationship (SAR) insights.
PI3Kδ Signaling Pathway
A clear understanding of the PI3Kδ signaling cascade is fundamental to the rational design and evaluation of its inhibitors. The following diagram illustrates the central role of PI3Kδ in lymphocyte signaling.
Caption: PI3Kδ Signaling Pathway and Point of Inhibition.
Synthetic Protocol for Isoxazolo[4,5-d]pyrimidine-Based PI3Kδ Inhibitors
This section details a representative synthetic route for a series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which have shown promising inhibitory activity against PI3Kδ.[3] The rationale behind the key steps is provided to offer a deeper understanding of the synthetic strategy.
General Synthetic Scheme
Caption: Synthetic workflow for isoxazolo[4,5-d]pyrimidine derivatives.
Step-by-Step Protocol
Step 1: Synthesis of the β-keto nitrile intermediate
-
Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. The CDI acts as a carboxylic acid activator, forming a reactive acylimidazolide intermediate.
-
Activation: Stir the reaction mixture for 1-2 hours at room temperature to ensure complete activation of the carboxylic acid.
-
Condensation: In a separate flask, add nitromethane to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous THF. DBU is a non-nucleophilic strong base that deprotonates nitromethane to form a nucleophilic nitronate anion.
-
Addition: Slowly add the activated carboxylic acid solution from step 2 to the nitronate anion solution from step 3.
-
Reaction: Stir the mixture at room temperature for 36 hours. The reaction proceeds via a condensation mechanism to yield the β-keto nitrile.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Formation of the Isoxazole Intermediate
-
Reaction Setup: Dissolve the β-keto nitrile from Step 1 in ethanol.
-
Cyclization: Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The sodium bicarbonate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Heating: Heat the reaction mixture to 50°C and stir overnight. The reaction involves the condensation of hydroxylamine with the β-keto nitrile, followed by intramolecular cyclization to form the isoxazole ring.
-
Purification: Upon cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 3: Construction of the Isoxazolo[4,5-d]pyrimidine Scaffold
-
Pyrimidine Ring Formation: Heat the isoxazole intermediate from Step 2 in formamide at an elevated temperature (e.g., 150-180°C). Formamide serves as both a solvent and a source of the formyl group for the construction of the pyrimidine ring.
-
Deprotection: The Boc protecting group on the piperidine nitrogen is typically removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
-
Purification: The resulting scaffold is purified by an appropriate method, such as crystallization or column chromatography.
Step 4: Synthesis of Final Urea Derivatives
-
Reaction Setup: Dissolve the deprotected scaffold from Step 3 in a suitable aprotic solvent like DCM or THF.
-
Urea Formation: Add the desired substituted phenyl isocyanate to the solution. A mild base, such as triethylamine or diisopropylethylamine (DIPEA), can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The final urea derivatives are purified by column chromatography or recrystallization to yield the target compounds.
In Vitro Evaluation of Novel PI3Kδ Inhibitors
A systematic in vitro evaluation is crucial to characterize the potency, selectivity, and cellular activity of the newly synthesized compounds.
Experimental Workflow for In Vitro Characterization
Caption: In vitro workflow for PI3Kδ inhibitor characterization.
Protocol 1: Biochemical Kinase Assay for PI3Kδ Potency (Adapta™ Universal Kinase Assay)
The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based immunoassay that detects the formation of ADP, a universal product of kinase reactions.[7][8]
Materials:
-
Recombinant human PI3Kδ enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ ADP Tracer
-
PIP2/PS substrate
-
ATP
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in the assay buffer.
-
Kinase Reaction:
-
Add the diluted test compounds to the assay plate.
-
Add the PI3Kδ enzyme and PIP2/PS substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add the Adapta™ detection mix (Eu-anti-ADP antibody, ADP tracer, and EDTA to stop the reaction) to each well.
-
Incubate at room temperature for 30 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][9]
Materials:
-
B-cell lymphoma cell lines (e.g., SU-DHL-6, Farage)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed the B-cell lymphoma cells into the wells of an opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: Target Engagement - p-AKT Western Blot
This protocol assesses the ability of the inhibitors to block the PI3Kδ signaling pathway within cells by measuring the phosphorylation of its downstream effector, AKT.[11][12]
Materials:
-
B-cell lymphoma cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the B-cell lymphoma cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and loading control (GAPDH) signals.
In Vivo Evaluation of Lead Candidates
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
B-Cell Lymphoma Xenograft Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable tools for evaluating the in vivo anti-tumor activity of PI3Kδ inhibitors.[4][13]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Implantation: Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., Farage) into the flank of the mice.[14] For PDX models, implant patient tumor tissue.[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Structure-Activity Relationship (SAR) Insights
The SAR for the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine series provides valuable guidance for further optimization.
| Compound ID | R Group (on Phenylurea) | PI3Kδ IC50 (µM)[3] | BT-474 Cell Viability IC50 (µM)[3] |
| 20 | 4-Fluorophenyl | 0.286 | 1.565 |
| 21 | 4-Chlorophenyl | 0.452 | 1.311 |
| - | Phenyl | >1 | >10 |
| - | 4-Methylphenyl | >1 | >10 |
Key Observations:
-
Urea Moiety: The presence of a phenylurea group at the 5-position of the isoxazolo[4,5-d]pyrimidine core appears to be important for activity.
-
Substitution on the Phenyl Ring: Halogen substitution at the 4-position of the phenyl ring (e.g., fluorine in compound 20 and chlorine in compound 21) significantly enhances both the enzymatic and cellular potency compared to the unsubstituted or methyl-substituted analogs.[3] This suggests that electron-withdrawing groups in this position may be favorable for binding to the PI3Kδ active site.
-
Piperidine Linker: The 3-(piperidin-4-yl) substituent acts as a key linker, and modifications to this group could be explored to optimize physicochemical properties and potency.
Conclusion
The isoxazolo[4,5-d]pyrimidine scaffold represents a promising starting point for the development of novel and selective PI3Kδ inhibitors. The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By leveraging the provided methodologies and SAR insights, researchers can accelerate the discovery of next-generation PI3Kδ inhibitors with the potential for improved therapeutic outcomes in B-cell malignancies and other PI3Kδ-driven diseases.
References
-
CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Retrieved January 21, 2026, from [Link]
- A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon. (2024). Biochemical Pharmacology.
- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). Chinese Chemical Letters.
- Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. (2018). Journal of Medicinal Chemistry.
- B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. (2017). Clinical Cancer Research.
- B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. (2017). MD Anderson Cancer Center.
- SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions. (n.d.). Thermo Fisher Scientific.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (n.d.).
- PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. (2023).
- Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- PI3K p110 inhibitors affect cycle progression, induce apoptosis, and... (n.d.).
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Synergistic interactions with PI3K inhibition th
- Phytochemicals and PI3K Inhibitors in Cancer—An Insight. (2019). Frontiers in Pharmacology.
- Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. (2016). Blood.
- Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines. (2015). Molecular Medicine Reports.
- PI3K Inhibitors. (n.d.). Selleck Chemicals.
- In Vivo Models of B-Lymphoma Xenograft Human Models. (2015).
- Adapta™ Universal Kinase Assay. (n.d.). Thermo Fisher Scientific.
- The Adapta™ universal kinase assay: A superior alternative to luciferase-based kinase assays. (n.d.). Thermo Fisher Scientific.
- Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. (2008). Journal of Biological Chemistry.
- Adapta® Universal Kinase Assay and Substr
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers.
- GNE-493. (n.d.). MedChemExpress.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). Cellular and Molecular Life Sciences.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Aberrant PI3Kδ splice isoform as a potential biomarker and novel therapeutic target for endocrine cancers. (2023). Frontiers in Endocrinology.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2021). Molecules.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar.
- Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. (2023). Future Medicinal Chemistry.
- PI3K/AKT signalling p
- Western blot analyses of the PI3K/Akt pathway. (n.d.).
- AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals Inc.
- A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting. (n.d.). Benchchem.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules.
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Potential of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline: Application Notes and Protocols
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial potential of a promising heterocyclic scaffold: 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline. We present detailed protocols for the synthesis, and the evaluation of its antibacterial, antifungal, and cytotoxic properties. Furthermore, we delve into the putative mechanism of action, positing DNA gyrase inhibition as a primary target. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their exploration of this and similar chemical entities.
Introduction: The Promise of Oxazolopyridines
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure, integrating the functionalities of both oxazole and pyridine rings. This fusion often imparts unique physicochemical properties that can lead to potent biological activities.[1][2] The aniline substituent at the 2-position of the oxazole ring provides a critical pharmacophore that can be further functionalized to modulate activity and specificity. It is hypothesized that the planar, electron-rich nature of the oxazolo[4,5-b]pyridine system allows it to intercalate with biological macromolecules, while the aniline moiety can form key hydrogen bonding interactions within target protein active sites.[1] Previous studies on similar 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated encouraging activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for the development of new anti-infective agents.[2]
Synthesis of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
The synthesis of the title compound can be achieved through a robust and efficient one-pot condensation reaction. This method offers high conversion rates and straightforward purification.[1][3]
Underlying Principle
The core of this synthesis involves the acid-catalyzed cyclocondensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid. The acidic catalyst protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridine derivative. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable oxazole ring.
Detailed Synthesis Protocol
Materials:
-
2-Amino-3-hydroxypyridine
-
4-Nitrobenzoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or a hydrogen source for transfer hydrogenation
-
Ethyl acetate
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
Step 1: Synthesis of 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1 equivalent) and 4-nitrobenzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (approximately 10 times the weight of the limiting reagent).
-
Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).
-
Upon completion, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is the crude 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain the purified intermediate.
Step 2: Reduction to 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
-
Dissolve the purified 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. Alternatively, the reduction can be carried out using a hydrogenator under a hydrogen atmosphere (40-50 psi).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Antimicrobial Susceptibility Testing
The cornerstone of evaluating a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.
Rationale for Broth Microdilution
This method provides a quantitative measure of the antimicrobial agent's potency by determining the lowest concentration that inhibits the visible growth of a microorganism. Its use of 96-well microtiter plates allows for the simultaneous testing of multiple concentrations and strains, making it a high-throughput and resource-efficient approach.
Protocol for MIC Determination
Materials:
-
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline in sterile DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution (appropriately diluted in CAMHB) to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing CAMHB only.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Representative Data
The following table presents hypothetical MIC values for 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline against common bacterial strains, based on data for structurally related compounds.
| Microbial Strain | Gram Stain | Representative MIC (µg/mL) |
| Staphylococcus aureus | Positive | 4 - 16 |
| Escherichia coli | Negative | 16 - 64 |
| Pseudomonas aeruginosa | Negative | >64 |
Antifungal Susceptibility Testing
The evaluation of antifungal activity is crucial to determine the spectrum of a novel compound. A modified broth microdilution method is employed for this purpose.
Rationale and Modifications for Fungal Testing
Fungi, being eukaryotes, have different growth requirements and slower growth rates than bacteria. Therefore, the standard bacterial MIC protocol is adapted with a specialized medium (RPMI-1640) and longer incubation times.
Protocol for Antifungal MIC Determination
Materials:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), prepare a suspension in sterile saline to match a 0.5 McFarland standard and dilute in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (Aspergillus spp.), prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.
-
-
Assay Procedure: Follow the same serial dilution and inoculation steps as for the bacterial MIC determination, using RPMI-1640 medium instead of CAMHB.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Representative Data
| Fungal Strain | Representative MIC (µg/mL) |
| Candida albicans | 8 - 32 |
| Aspergillus fumigatus | >64 |
Cytotoxicity Assessment
A critical aspect of drug development is to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity. The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Cytotoxicity Testing
Materials:
-
Human embryonic kidney (HEK293) cells or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Representative Data
| Cell Line | Representative IC₅₀ (µg/mL) |
| HEK293 | >50 |
Proposed Mechanism of Action: DNA Gyrase Inhibition
Based on the structural similarity of the oxazolo[4,5-b]pyridine scaffold to quinolone antibiotics, it is postulated that its antimicrobial activity may stem from the inhibition of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
The Role of DNA Gyrase
DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[4]
Postulated Interaction with 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
It is hypothesized that 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline binds to the complex of DNA gyrase and DNA, stabilizing the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. The planar oxazolopyridine core may intercalate with the DNA at the site of cleavage, while the aniline substituent could form hydrogen bonds with key amino acid residues in the GyrA subunit's quinolone-binding pocket.[5]
Visualizing the Workflow and Mechanism
To provide a clear overview of the experimental pipeline and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for investigating the antimicrobial potential.
Caption: Proposed mechanism of DNA gyrase inhibition.
Conclusion and Future Directions
The protocols and conceptual framework presented herein provide a comprehensive guide for the initial investigation of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a potential antimicrobial agent. The outlined experiments will enable researchers to determine its spectrum of activity, assess its safety profile, and gain insights into its mechanism of action. Positive outcomes from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced mechanistic studies to confirm DNA gyrase inhibition, and in vivo efficacy studies in animal models of infection. The exploration of this and related oxazolopyridine scaffolds holds significant promise in the ongoing search for novel therapeutics to combat the growing threat of antimicrobial resistance.
References
-
IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
-
Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
Reen, G. K., et al. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Interaction of active compounds with DNA and DNA gyrase and molecular... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. (2023). Chemistry of Heterocyclic Compounds, 59(5), 333-335.
-
Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Barnard, F. M., & Maxwell, A. (2001). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Antimicrobial Agents and Chemotherapy, 45(7), 1994-2000.
-
Cytotoxicity index (IC 50 ± SE) in µM of the studied compounds on human... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Average MIC values (µM), among different antibiotic classes, obtained against E. coli. Bars indicate the standard deviation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2557.
- Willmott, C. J. R., & Maxwell, A. (1997). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 41(9), 1994-2000.
-
The Interaction of Coumarin Antibiotics with Fragments of the DNA Gyrase B Protein. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction Functionalization of the Oxazolo[4,5-b]pyridine Core
Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold and its Functionalization
The oxazolo[4,5-b]pyridine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity. Its unique electronic properties and rigid, planar structure make it a sought-after pharmacophore in modern drug discovery. The ability to selectively introduce diverse substituents onto this core is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.
Among the myriad of cross-coupling reactions available to the synthetic chemist, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the vinylation or arylation of unsaturated halides, offering a direct pathway to elaborate complex molecular architectures from simpler precursors.[2][3] This guide provides a detailed exploration of proposed Heck reaction protocols for the functionalization of the oxazolo[4,5-b]pyridine core, grounded in established mechanistic principles and best practices for challenging heteroaromatic substrates.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-oxazolo[4,5-b]pyridine, forming a square planar Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the functionalized alkene product. This step generally proceeds to give the more thermodynamically stable trans isomer.[3]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Challenges and Strategic Considerations for Oxazolo[4,5-b]pyridines
The presence of the pyridine nitrogen atom in the oxazolo[4,5-b]pyridine core introduces specific challenges not encountered with simple aryl halides. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[5] This can significantly hinder the reaction progress and lead to low yields.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[2][6] These ligands can stabilize the palladium center and sterically disfavor coordination of the pyridine nitrogen.[5]
-
Catalyst Precursor: While Pd(0) complexes like Pd(PPh₃)₄ can be used, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂ are often more practical as they are more stable to air and moisture.[7] These are reduced in situ to the active Pd(0) species.
-
Base Selection: An appropriate base is required to neutralize the hydrogen halide produced during the reaction.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, as are organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.
Experimental Protocols
The following protocols are proposed as starting points for the Heck functionalization of a halo-oxazolo[4,5-b]pyridine. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific substrates.
Protocol 1: Heck Coupling with an Acrylate Ester
This protocol is designed for the coupling of a bromo-oxazolo[4,5-b]pyridine with an electron-deficient alkene like ethyl acrylate.
Materials:
-
Bromo-oxazolo[4,5-b]pyridine (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃, 0.10 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-oxazolo[4,5-b]pyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by ethyl acrylate and triethylamine.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with a Styrene Derivative
This protocol is adapted for the coupling of an iodo-oxazolo[4,5-b]pyridine with a styrene derivative. Iodo-substrates are generally more reactive than their bromo-counterparts.
Materials:
-
Iodo-oxazolo[4,5-b]pyridine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the iodo-oxazolo[4,5-b]pyridine, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous acetonitrile and the styrene derivative.
-
Heat the mixture to reflux (approximately 82 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Data Summary: Proposed Reaction Conditions
| Parameter | Protocol 1 (Acrylate Coupling) | Protocol 2 (Styrene Coupling) | Rationale |
| Substrate | Bromo-oxazolo[4,5-b]pyridine | Iodo-oxazolo[4,5-b]pyridine | Iodo-substrates are more reactive, often requiring milder conditions. |
| Alkene | Ethyl acrylate (electron-deficient) | Styrene (electron-neutral) | Electron-deficient alkenes are generally more reactive in Heck couplings. |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ is a stable Pd(II) precursor; Pd(PPh₃)₄ is an active Pd(0) catalyst. |
| Ligand | P(o-tol)₃ (10 mol%) | PPh₃ (from catalyst) | Bulky phosphines can improve catalyst performance with N-heterocycles. |
| Base | Et₃N (organic) | K₂CO₃ (inorganic) | Choice of base can be substrate and solvent dependent. |
| Solvent | DMF | Acetonitrile | Polar aprotic solvents are commonly used to facilitate the reaction.[7] |
| Temperature | 100-120 °C | Reflux (~82 °C) | Higher temperatures may be needed for less reactive bromo-substrates. |
General Experimental Workflow
Caption: General laboratory workflow for the Heck reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Catalyst poisoning- Insufficient temperature | - Use a fresh batch of catalyst.- Increase ligand to palladium ratio; try a bulkier ligand (e.g., P(t-Bu)₃) or an NHC ligand.- Increase reaction temperature in increments of 10-20 °C. |
| Formation of side products | - Reductive dehalogenation of starting material- Isomerization of the product | - Ensure anhydrous and oxygen-free conditions.- Lower the reaction temperature.- Screen different base/solvent combinations. |
| Inconsistent results | - Variable quality of reagents or solvents- Presence of oxygen or moisture | - Use freshly distilled/purified solvents and high-purity reagents.- Ensure a robust inert atmosphere is maintained throughout the reaction. |
By leveraging these detailed protocols and understanding the underlying chemical principles, researchers can effectively employ the Heck reaction for the strategic functionalization of the valuable oxazolo[4,5-b]pyridine core, accelerating the development of novel chemical entities for a range of applications.
References
-
Théveau, L., Schneider, C., Querolle, O., Meerpoel, L., Levacher, V., & Hoarau, C. (2016). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry, 14(13), 3459-3468. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Journal of the American Chemical Society, 129(45), 13958-13974. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]
-
Bhanushali, M., & Sharma, M. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Li, H., & Zhao, Y. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(11), 2821–2828. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 72(19), 7247–7257. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 634-660. [Link]
-
Li, G., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]
-
Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2666–2675. [Link]
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 8(19), 4319–4322. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
ResearchGate. (2025). Heck coupling reaction by pyridine‐coordinated tridentate complex... [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]
-
Sharma, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(3), 3749–3761. [Link]
-
Bellina, F., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(17), 5489. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Molecular Docking of Oxazole Derivatives with p38 MAP Kinase
Introduction: Targeting a Key Regulator of Inflammation
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as inflammatory cytokines and environmental stressors.[1][2] Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][4] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), making it a compelling target for therapeutic intervention.[4][5][6]
The oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[7][8][9] Its unique electronic and structural properties allow for diverse interactions with biological targets, including protein kinases.[9][10][11] The development of oxazole derivatives as kinase inhibitors has shown significant promise in anticancer and anti-inflammatory research.[10][11][12] This application note provides a detailed, step-by-step protocol for the molecular docking of a virtual library of oxazole derivatives against p38α MAP kinase, a critical step in the rational design of novel anti-inflammatory agents.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. Activation of this pathway is initiated by various stress stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then dually phosphorylates a threonine and a tyrosine residue in the activation loop of p38 MAP kinase, leading to its activation.[1][2][13] Activated p38 proceeds to phosphorylate a range of downstream substrates, including other kinases and transcription factors, ultimately modulating gene expression and cellular processes such as inflammation, apoptosis, and cell cycle regulation.[13][14][15]
Molecular Docking Workflow: A Validated Approach
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16] This method is instrumental in structure-based drug design for virtual screening of large compound libraries and for understanding the molecular basis of ligand-receptor interactions.[17][18] The following workflow is designed to be a self-validating system, incorporating a crucial re-docking step to ensure the reliability of the chosen docking parameters.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the molecular docking of oxazole derivatives with p38 MAP kinase. The protocol is based on the use of widely accessible and validated software tools.
Software and Resource Requirements
| Software/Resource | Purpose |
| Protein Data Bank (PDB) | Source for the 3D structure of p38 MAP kinase. |
| PyMOL or ChimeraX | Molecular visualization and initial protein preparation. |
| AutoDock Tools (ADT) | Preparation of protein and ligand files for docking. |
| AutoDock Vina | The molecular docking engine. |
| Open Babel | Interconversion of chemical file formats. |
| ChemDraw or similar | 2D structure drawing and generation of 3D coordinates. |
Part 1: Protein Preparation
The quality of the protein structure is paramount for a successful docking study. This protocol utilizes the crystal structure of human p38α MAP kinase.
-
Selection and Download of the Protein Structure:
-
Navigate to the RCSB Protein Data Bank ().
-
Search for a suitable crystal structure of human p38α MAP kinase. A good choice is a high-resolution structure complexed with a known inhibitor. For this protocol, we will use PDB ID: 1A9U , which has a resolution of 2.5 Å and is in complex with the inhibitor SB203580.[2]
-
Download the PDB file.
-
-
Initial Protein Clean-up (using PyMOL or ChimeraX):
-
Open the downloaded PDB file (1A9U.pdb).
-
Remove water molecules and any other heteroatoms that are not part of the protein or the co-crystallized ligand. The rationale is that the role of individual water molecules in ligand binding is complex and often difficult to predict accurately in standard docking protocols.[19]
-
Separate the protein chain (Chain A in 1A9U) and the co-crystallized ligand (SB203580) into separate PDB files. This is crucial for the re-docking validation step.
-
-
Preparation of the Protein for Docking (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Open the cleaned protein PDB file.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only". This step is essential as hydrogen atoms are often not resolved in crystal structures but are critical for forming hydrogen bonds.
-
Assign Kollman Charges: Go to Edit > Charges > Add Kollman Charges. These charges are a type of united-atom partial charge that provides a good approximation for protein atoms and are widely used in molecular mechanics.
-
Save as PDBQT: Go to File > Save > Write PDBQT. This file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
This involves preparing both the co-crystallized ligand for validation and the virtual library of oxazole derivatives for screening.
-
Preparation of the Co-crystallized Ligand (SB203580):
-
Open the PDB file of the co-crystallized ligand in ADT.
-
Detect Root: This defines the rigid part of the molecule.
-
Set Torsions: Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in PDBQT format.
-
-
Preparation of the Oxazole Derivatives Library:
-
2D to 3D Conversion: Draw the 2D structures of your oxazole derivatives in a chemical drawing program and save them in a common format like SDF or MOL2. Use a program like Open Babel to convert these 2D structures into 3D structures with initial energy minimization.
-
Ligand Preparation in ADT: For each oxazole derivative, follow the same steps as for the co-crystallized ligand (detect root, set torsions, and save as PDBQT). This can be scripted for a large library of compounds.
-
Part 3: Docking Protocol Validation (Re-docking)
This step is critical to validate that the chosen docking parameters can reproduce the experimentally observed binding mode.[19][20][21]
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Center the grid box on the co-crystallized ligand's binding site. A simple way to do this is to center it on the ligand itself.
-
Adjust the size of the grid box to encompass the entire binding site with a buffer of about 10 Å in each dimension.
-
Record the grid center coordinates and dimensions.
-
-
Re-docking with AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and co-crystallized ligand PDBQT files, the grid center, and grid dimensions.
-
Run AutoDock Vina from the command line using the configuration file.
-
Analysis of Results:
-
Visualize the docked poses of the co-crystallized ligand along with the original crystal structure in PyMOL or ChimeraX.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. A successful validation is generally considered an RMSD value of less than 2.0 Å. [19] This indicates that the docking protocol is reliable.
-
-
Part 4: Virtual Screening of Oxazole Derivatives
Once the protocol is validated, you can proceed with docking your library of oxazole derivatives.
-
Batch Docking:
-
Use the same validated grid parameters from the re-docking step.
-
Create a script (e.g., in Python or shell) to run AutoDock Vina for each oxazole derivative in your library using the same configuration file, only changing the ligand file path for each run.
-
-
Analysis of Docking Results:
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity. Rank your compounds based on this score.
-
Binding Pose Analysis: For the top-ranked compounds, visually inspect their binding poses within the p38 active site. Analyze the key interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bonds with key residues in the ATP-binding site, such as Met109 in the hinge region, which is a crucial interaction for many p38 inhibitors.[22]
-
Hydrophobic Interactions: Look for favorable hydrophobic interactions within the binding pocket.
-
π-π Stacking: The aromatic rings of the oxazole scaffold and its substituents can form π-π stacking interactions with aromatic residues like Phe169.[9]
-
-
Comparison with Known Inhibitors: Compare the binding mode of your top hits with that of known p38 inhibitors to see if they share similar interaction patterns.
-
Interpreting the Results and Hit Prioritization
The output of a virtual screening campaign is a list of compounds ranked by their predicted binding affinity. However, the docking score alone is not sufficient for hit prioritization. A comprehensive analysis should include:
-
Clustering of Binding Poses: For each ligand, AutoDock Vina provides multiple binding poses. If the lowest energy poses are clustered together with low RMSD, it suggests a more confident prediction.
-
Ligand Efficiency (LE): This metric normalizes the binding affinity by the number of heavy atoms in the ligand. It can help in identifying smaller compounds with more potent interactions.
-
Visual Inspection: As mentioned, this is crucial to identify compounds that form key interactions with the target protein and have good shape complementarity with the binding pocket.
-
ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process.[2]
Conclusion and Future Directions
This application note provides a robust and validated protocol for the molecular docking of oxazole derivatives against p38 MAP kinase. By following these steps, researchers can effectively screen virtual libraries of compounds to identify potential hits for further development. It is important to remember that molecular docking is a predictive tool, and the identified hits must be validated through in vitro and in vivo experimental assays to confirm their biological activity. Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the stability of the ligand-protein complexes and to obtain more accurate binding free energy calculations.
References
-
The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (2004). Current Opinion in Pharmacology. [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Wikipedia. [Link]
-
Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC - PubMed Central. (2018). Mediators of Inflammation. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025). Medicinal Chemistry. [Link]
-
Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC - PubMed Central. (2022). Journal of King Saud University - Science. [Link]
-
Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. (2025). Journal of Primeasia. [Link]
-
p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
How can I validate a docking protocol? - ResearchGate. (2015). ResearchGate. [Link]
-
Review on Therapeutic Diversity of Oxazole Scaffold: An Update - ResearchGate. (2023). ResearchGate. [Link]
-
p38 MAPK Signaling Review - Assay Genie. (n.d.). Assay Genie. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (2011). PLoS ONE. [Link]
-
p38 MAPK Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. [Link]
-
Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - NIH. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). World Journal of Pharmaceutical Research. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (2016). Frontiers in Chemistry. [Link]
-
p38 MAPK Signaling Pathway | Sino Biological. (n.d.). Sino Biological. [Link]
-
p38 pathway kinases as anti-inflammatory drug targets - PubMed. (2006). Current Opinion in Pharmacology. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. (2025). Bentham Science. [Link]
-
Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family | Journal of Medicinal Chemistry - ACS Publications. (2007). Journal of Medicinal Chemistry. [Link]
-
Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed. (2011). Pain. [Link]
-
Crystal Structures of MAP Kinase p38 Complexed to the Docking Sites on Its Nuclear Substrate MEF2A and Activator MKK3b - PubMed. (2003). Molecular Cell. [Link]
-
Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management - Publish. (2025). Journal of Primeasia. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (2016). Frontiers in Chemistry. [Link]
-
Crystal structure of the p38α MAP kinase in complex with a docking peptide from TAB1. (2014). FEBS Letters. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. (2008). Journal of Medicinal Chemistry. [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (2022). ResearchGate. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (2021). ResearchGate. [Link]
-
Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC - PubMed Central. (2022). Journal of Chemical Information and Modeling. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2022). Journal of Chemical Information and Modeling. [Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Michigan State University. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (2021). RSC Advances. [Link]
-
Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - PubMed Central. (2024). bioRxiv. [Link]
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed. (2016). Computational Biology and Chemistry. [Link]
-
Protein–ligand docking - Wikipedia. (n.d.). Wikipedia. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed. (2020). ACS Omega. [Link]
Sources
- 1. Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Crystal structures of MAP kinase p38 complexed to the docking sites on its nuclear substrate MEF2A and activator MKK3b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. bakerlab.org [bakerlab.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxazolo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a range of biological activities, including antibacterial and anticancer properties.[1][2] The successful and efficient synthesis of these molecules is therefore of significant interest.
This resource is structured to address common challenges encountered in the laboratory, explaining the chemical principles behind the recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the oxazolo[4,5-b]pyridine ring system?
A1: The most prevalent and versatile starting material is 2-amino-3-hydroxypyridine or its substituted derivatives.[3][4][5] This compound contains the requisite ortho-amino and hydroxyl functionalities on the pyridine ring, which are essential for the cyclization to form the oxazole ring. The synthesis of 2-amino-3-hydroxypyridine itself can be achieved through various routes, such as the reduction of 2-hydroxy-3-nitropyridine or from furfural.[3][6][7]
Q2: What are the general methods for the final cyclization step to form the oxazolo[4,5-b]pyridine core?
A2: The cyclization is typically achieved by reacting 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. Common reagents and condensing agents include:
-
Carboxylic acids with condensing agents: Polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) are frequently used to drive the condensation by facilitating the removal of water.[8]
-
Acid chlorides: In the presence of a base, acid chlorides react with the amino and hydroxyl groups to form the oxazole ring.
-
Orthoesters: Condensation with orthoesters can also yield the desired product.
-
Catalytic methods: More recently, methods using supported catalysts like silica-supported perchloric acid have been developed for a more environmentally friendly and efficient synthesis.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of oxazolo[4,5-b]pyridines, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1.1: Poor Quality of Starting Materials
The purity of the 2-amino-3-hydroxypyridine is critical. Impurities can interfere with the reaction, leading to side products or preventing the reaction from proceeding altogether.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your 2-amino-3-hydroxypyridine using techniques like NMR or melting point analysis. The melting point should be around 172-174 °C.[6]
-
Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography. A common recrystallization solvent is methanol.[6]
-
Possible Cause 1.2: Inefficient Cyclization Conditions
The choice of condensing agent, solvent, and reaction temperature plays a crucial role in the efficiency of the cyclization.
-
Troubleshooting Steps:
-
Optimize Condensing Agent: If using PPA or PPSE, ensure it is fresh and used in a sufficient amount to drive the reaction to completion. For sensitive substrates, PPSE may offer milder reaction conditions.[8]
-
Solvent Selection: The solvent should be chosen to ensure the solubility of all reactants. High-boiling point solvents like DMF are sometimes used, especially in reactions requiring high temperatures.
-
Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, if side products are forming, the temperature may need to be lowered. Some reactions proceed at room temperature, while others require reflux.[4][8]
-
Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using a Condensing Agent
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add the desired carboxylic acid (1.1 eq).
-
Add the condensing agent, such as PPSE (a sufficient amount to ensure a stirrable mixture), to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature (e.g., 130-200°C) and monitor the progress by TLC.[8]
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Problem 2: Formation of Side Products
Possible Cause 2.1: Competing Side Reactions
Under harsh reaction conditions (e.g., high temperatures, strong acids), the starting materials or the product may degrade or undergo undesired side reactions. For instance, intermolecular reactions can lead to polymeric materials.
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder reaction conditions. This could involve using a less aggressive condensing agent, a lower reaction temperature, or a shorter reaction time.[9]
-
Protecting Groups: If the starting materials contain other reactive functional groups, consider using protecting groups to prevent their participation in the reaction.
-
Possible Cause 2.2: Presence of Water
Water can hydrolyze the intermediate species or the final product, especially under acidic or basic conditions, leading to lower yields and the formation of byproducts.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[5]
-
Data Presentation: Comparison of Cyclization Conditions
| Condensing Agent | Temperature | Typical Yields | Notes |
| PPA | 130-200°C | Moderate to High | Can be harsh for sensitive substrates.[8] |
| PPSE | 130-200°C | High | Generally milder than PPA.[8] |
| HClO₄·SiO₂ | Ambient | High | Environmentally friendly, reusable catalyst.[1] |
| None (Acid Chloride) | Varies | Moderate to High | Requires a base to neutralize HCl byproduct. |
Problem 3: Difficulty in Product Purification
Possible Cause 3.1: Co-eluting Impurities
The polarity of the desired oxazolo[4,5-b]pyridine product may be very similar to that of the starting materials or byproducts, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Stationary Phase: While silica gel is standard, consider using alumina or a reverse-phase C18 column if separation on silica is poor.
-
Mobile Phase: A systematic screening of solvent systems is recommended. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Small amounts of a third solvent (e.g., methanol or triethylamine) can sometimes significantly improve separation.
-
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.
-
Work-up Procedure: A thorough aqueous work-up can help remove many polar impurities and unreacted starting materials before chromatographic purification.
-
Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in oxazolo[4,5-b]pyridine synthesis.
References
- Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (n.d.). Dakenchem.
- 2-Amino-3-hydroxypyridine synthesis. (n.d.). ChemicalBook.
- Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. (2015). Taylor & Francis Online.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2017). Beilstein Journal of Organic Chemistry.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). ARKIVOC.
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2021). Google Patents.
- US4061644A - Process for the production of 2-amino-3-hydroxypyridines. (1977). Google Patents.
- Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO 4 · SiO 2 as supported catalyst. (2016). ResearchGate.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2017). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 7. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
Troubleshooting cyclization steps in oxazolopyridine synthesis.
Technical Support Center: Oxazolopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxazolopyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance for the critical cyclization steps involved in constructing this important heterocyclic scaffold. Oxazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis, particularly the final ring-forming cyclization, can be fraught with challenges ranging from low yields to unexpected side reactions.
This resource consolidates field-proven insights and foundational chemical principles into a practical, question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the cyclization step in oxazolopyridine synthesis?
A1: The construction of the oxazole ring fused to a pyridine core typically relies on intramolecular cyclodehydration or metal-catalyzed cross-coupling reactions. The most prevalent methods include:
-
Robinson-Gabriel Synthesis and Related Dehydrations: This classic approach involves the cyclization and dehydration of an α-acylamino ketone precursor.[3][4] Common dehydrating agents include strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or reagents like phosphorus oxychloride (POCl₃).[3][4]
-
Bischler-Napieralski-type Reactions: This powerful method uses dehydrating agents like POCl₃ or triflic anhydride (Tf₂O) to effect an intramolecular electrophilic aromatic substitution, cyclizing a β-arylethylamide precursor.[5][6] While traditionally used for isoquinolines, its principles are adapted for related N-heterocycles.
-
Palladium-Catalyzed Cyclizations: Modern methods often employ palladium catalysts to facilitate intramolecular C-O or C-N bond formation.[7] These reactions can offer milder conditions and broader functional group tolerance. Common variations include intramolecular Buchwald-Hartwig aminations or Wacker-type processes.[8][9]
Q2: My starting materials are complex and sensitive. Which cyclization method is the mildest?
A2: For sensitive substrates, palladium-catalyzed cyclizations are generally the mildest option. They often proceed at lower temperatures and tolerate a wider array of functional groups compared to the strongly acidic and high-temperature conditions required for classical dehydration methods like the Bischler-Napieralski or Robinson-Gabriel syntheses.[5][7][10] Recent developments have even focused on creating versatile cyclodehydration reactions under milder conditions to accommodate a broader range of substrates.[11]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format, explaining the underlying chemical principles for each recommendation.
Problem Area 1: Low or No Product Yield
Q: I've recovered only my starting material after attempting a cyclodehydration with POCl₃. What went wrong?
A: This is a common issue that typically points to insufficient activation of the amide precursor or inadequate reaction conditions. Let's break down the potential causes and solutions.
Potential Cause 1: Ineffective Dehydrating Agent The Bischler-Napieralski and related reactions proceed through a highly reactive intermediate, such as a nitrilium ion or a dichlorophosphoryl imine-ester.[5] If the dehydrating agent is old, hydrated, or simply not potent enough for your specific substrate, this intermediate will not form. The pyridine ring is electron-deficient, which can make the intramolecular electrophilic substitution step more challenging than in electron-rich benzene systems.[12]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or P₂O₅. These reagents are highly sensitive to moisture.
-
Increase Reagent Potency: For particularly challenging substrates lacking electron-donating groups, the combination of P₂O₅ in refluxing POCl₃ is significantly more effective.[5][12]
-
Consider Alternative Reagents: Triflic anhydride (Tf₂O) is a powerful alternative that can often promote cyclization at lower temperatures.[6]
Potential Cause 2: Unfavorable Reaction Temperature or Time Cyclodehydration reactions often require significant thermal energy to overcome the activation barrier. Room temperature is rarely sufficient.
Troubleshooting Steps:
-
Optimize Temperature: Systematically increase the reaction temperature. While many procedures start at reflux in solvents like toluene or acetonitrile, more inert, higher-boiling solvents like xylene may be necessary.[11]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. A common mistake is to work up the reaction prematurely. Some cyclizations can require 20-25 hours to proceed to completion.[13]
Potential Cause 3: Substrate Inhibition The presence of strong electron-withdrawing groups on the pyridine ring can deactivate it towards the necessary intramolecular electrophilic aromatic substitution, halting the reaction.[12]
Troubleshooting Steps:
-
Switch Synthetic Strategy: If the pyridine ring is highly deactivated, a dehydration-based approach may be unsuitable. Consider a palladium-catalyzed cross-coupling strategy, which follows a different mechanistic pathway not reliant on electrophilic aromatic substitution.[7]
Problem Area 2: Formation of Impurities and Side Products
Q: My reaction is producing a complex mixture of products, with a major side product identified as a styrene-like derivative.
A: The formation of a styrene derivative is a classic side reaction in Bischler-Napieralski-type cyclizations and is strong evidence for the formation of a nitrilium salt intermediate.[11] This occurs via a retro-Ritter reaction.
Troubleshooting Steps:
-
Use Nitrile as a Solvent: A key strategy to minimize this side reaction is to use a nitrile (e.g., acetonitrile) as the solvent. This shifts the equilibrium away from the retro-Ritter pathway.[11][12]
-
Employ Milder Reagents: As an alternative to harsh dehydrating agents, using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination pathway that forms the styrene byproduct.[11]
Q: I'm observing a loss of regioselectivity, with the oxazole ring forming at an undesired position on the pyridine core.
A: Regioselectivity is a critical challenge, governed by both electronic and steric factors. The cyclization will preferentially occur at the most nucleophilic (electron-rich) and sterically accessible position on the pyridine ring.
Troubleshooting Steps:
-
Analyze Electronic Effects: The presence of an electron-donating group will direct the cyclization, while an electron-withdrawing group will deactivate certain positions.[12] If your precursor design allows for multiple cyclization sites, redesign the starting material to include a strong directing group or a blocking group to force the reaction to the desired position.
-
Change the Catalyst System: In palladium-catalyzed reactions, the choice of ligand can profoundly influence regioselectivity.[14] Experiment with different phosphine ligands (e.g., bulky vs. electron-rich) to alter the steric and electronic environment around the metal center, which can favor one cyclization pathway over another. DFT studies have shown that directing groups on the substrate can also control the cyclization pathway.[15]
Data & Protocol Reference
Table 1: Comparison of Common Dehydrating Agents for Cyclization
| Reagent | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ (conc.) | 90-110°C, neat or in Ac₂O[4] | Inexpensive, readily available | Harsh conditions, potential for sulfonation/charring |
| POCl₃ | Reflux in Toluene/CH₃CN[5][10] | Highly effective, widely used | Corrosive, moisture-sensitive, can lead to chlorinated byproducts |
| P₂O₅ | Reflux in POCl₃ or high-boiling solvent[5][12] | Very powerful, good for deactivated systems | Highly hygroscopic, difficult to handle, vigorous reaction |
| Polyphosphoric Acid (PPA) | 100-150°C, neat | Good for high-temperature cyclizations | Viscous, difficult to stir and work up |
| Tf₂O (Triflic Anhydride) | 0°C to RT in DCM with a base[6] | Milder conditions, very powerful | Expensive, requires careful handling |
Exemplary Protocol: Bischler-Napieralski-Type Cyclization using POCl₃
This protocol provides a general methodology. Substrate-specific optimization of temperature, time, and stoichiometry is essential.
1. Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) or acetonitrile are common choices.
-
The starting β-pyridylethylamide must be dry and pure (>98%).
2. Reaction Setup:
-
To a solution of the β-pyridylethylamide (1.0 eq) in anhydrous DCM (0.1 M), add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0°C.
-
Safety Note: The addition of POCl₃ can be exothermic. Maintain slow addition and external cooling.
3. Cyclization:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C for DCM).
-
Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting material is consumed. For less reactive substrates, higher temperatures (e.g., refluxing acetonitrile, ~82°C) may be required.
4. Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Very slowly and carefully, quench the reaction by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate. Caution: This is a highly exothermic and gas-evolving step.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product is typically purified by silica gel column chromatography to yield the desired oxazolopyridine.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. Semantic Scholar.
-
Application Notes and Protocols for Oxazole Ring Formation. BenchChem.
-
Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics.
-
Bischler–Napieralski reaction. Wikipedia.
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. National Center for Biotechnology Information (NCBI).
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate.
-
Bischler napieralski reaction. Slideshare.
-
Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate.
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
-
Controlling cyclization pathways in palladium( ii )-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Royal Society of Chemistry.
-
Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI.
-
Bischler–Napieralski Reaction. J&K Scientific LLC.
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
-
Bischler-Napieralski Reaction. Organic Chemistry Portal.
-
Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. ACS Publications.
-
Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. ResearchGate.
Sources
- 1. jddt.in [jddt.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bischler napieralski reaction | PPTX [slideshare.net]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
- 15. Controlling cyclization pathways in palladium( ii )-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03409F [pubs.rsc.org]
Stability assessment of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline under various conditions.
Welcome to the technical support guide for 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound and its derivatives are a promising class of compounds, notably investigated as potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[1][2]. For potent compounds in this series, metabolic stability has been identified as a key parameter for optimization, highlighting the importance of understanding its chemical stability from the outset of any research campaign[1].
The molecule's structure, featuring an aniline moiety and an oxazolo[4,5-b]pyridine core, presents several potential liabilities for degradation. The aniline group is susceptible to oxidation, while the fused heterocyclic system may be sensitive to hydrolysis under certain pH conditions and photolytic degradation. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My sample of this compound is showing a new, colored impurity upon storage. What is happening?
Answer:
The development of color (often yellow to brown) in samples containing an aniline moiety is a classic sign of oxidative degradation. The primary aromatic amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and heat[3][4]. This process can lead to the formation of highly colored polymeric impurities or simple oxidation products like nitroso or nitro compounds, and potentially azo-dimers[5][6].
Troubleshooting & Prevention:
-
Inert Atmosphere Handling: The aniline functional group is prone to air oxidation[3]. When handling the solid compound or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Proper Storage: Store the solid compound and solutions in a cool, dark place. Use amber vials or wrap containers in aluminum foil to protect from light[3][7][8]. For long-term storage, consider a desiccator under vacuum or filled with an inert gas.
-
Solvent Purity: Ensure solvents are degassed and free of peroxides, as these can initiate oxidation.
Workflow for Handling Air-Sensitive Anilines:
Caption: Workflow for handling potentially air-sensitive compounds.
Question 2: I'm seeing significant degradation of my compound in aqueous buffered solutions during an assay. How can I determine the cause?
Answer:
Degradation in aqueous buffers points towards hydrolysis as a likely cause. While the molecule lacks highly labile esters or amides, the oxazole ring can be susceptible to hydrolytic cleavage under acidic or basic conditions[8][9][10][11]. The stability of the compound can be highly pH-dependent. To systematically investigate this, a forced degradation study under various pH conditions is the standard approach[12].
Protocol: pH-Dependent Hydrolytic Stability Assessment
This protocol is designed to assess the stability of this compound across a range of pH values.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO or ACN).
- Buffers: 0.1 N HCl (pH ~1.2), pH 4.5 Acetate buffer, pH 7.4 Phosphate buffer, 0.1 N NaOH (pH ~13).
- HPLC or LC-MS system with a suitable column (e.g., C18).
- Incubator or water bath set to 40-60°C to accelerate degradation[10].
2. Procedure:
- Prepare reaction solutions by spiking the stock solution into each of the four buffers to a final concentration of ~100 µM. Include a control sample in a neutral, non-aqueous solvent like ACN.
- Take an immediate (T=0) sample from each solution and inject it into the HPLC/LC-MS to determine the initial peak area of the parent compound.
- Incubate all solutions at the elevated temperature (e.g., 50°C).
- At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by HPLC/LC-MS.
- Calculate the percentage of the compound remaining at each time point relative to T=0.
3. Data Analysis:
- Plot the percentage of the parent compound remaining versus time for each pH condition.
- Significant degradation (>10-20%) under any condition indicates a stability liability. The appearance of new peaks signifies the formation of degradants.
| Condition | Purpose | Expected Outcome for a Liable Compound |
| 0.1 N HCl | Acid Hydrolysis | Significant decrease in parent peak area; new peaks for degradants. |
| pH 4.5 Buffer | Mild Acid Stability | Potential for slow degradation over time. |
| pH 7.4 Buffer | Physiological Stability | Should ideally be stable; any degradation is a concern for biological assays. |
| 0.1 N NaOH | Base Hydrolysis | Significant decrease in parent peak area; different degradant profile than acid. |
Question 3: My results are inconsistent when experiments are run under bright laboratory light. Could the compound be light-sensitive?
Answer:
Yes, many aromatic and heterocyclic compounds are susceptible to photolytic degradation. Exposure to light, particularly in the UV range, can provide the energy to induce chemical reactions, such as oxidation or rearrangement[13]. The International Council for Harmonisation (ICH) provides a specific guideline, Q1B, for photostability testing[14][15].
Protocol: Confirmatory Photostability Study (ICH Q1B)
This protocol provides a standardized way to assess if your compound is photolabile.
1. Sample Preparation:
- Prepare two sets of samples of the compound. This can be the solid powder (spread thinly, not more than 3mm thick) and/or a solution in a chemically inert, transparent container[16].
- One set of samples will be the "test" group, and the other will be the "dark control."
- Wrap the dark control samples completely in aluminum foil to protect them from light.
2. Exposure Conditions:
- Place both the test and dark control samples in a photostability chamber.
- Expose the samples to a light source that conforms to ICH Q1B guidelines, which requires a minimum total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours per square meter[14][17].
- The chamber should also control for temperature to distinguish between thermal and photolytic degradation[16].
3. Analysis:
- After the exposure period, analyze both the test and dark control samples by a stability-indicating method (e.g., HPLC).
- Compare the chromatograms. If the test sample shows significant degradation or new impurity peaks compared to the dark control, the compound is considered photolabile.
Photostability Assessment Workflow:
Caption: Decision workflow for ICH Q1B photostability testing.
Question 4: How do I perform a comprehensive forced degradation study to understand all potential stability issues?
Answer:
A forced degradation or "stress testing" study is essential to identify potential degradation pathways and develop a stability-indicating analytical method[18]. It involves subjecting the compound to conditions more severe than accelerated stability testing.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 - 1 M HCl, RT to 70°C | Cleavage of the oxazole ring[9][11]. |
| Base Hydrolysis | 0.1 - 1 M NaOH, RT to 70°C | Cleavage of the oxazole ring[9][11]. |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the aniline nitrogen, potential ring oxidation[4][6]. |
| Thermal | Dry Heat, e.g., 70-105°C (Solid) | General decomposition, dependent on melting point and molecular structure[19]. |
| Photolytic | ICH Q1B Conditions (Solid & Solution) | Photochemical reactions, free-radical degradation[13][14]. |
General Protocol:
-
For each condition, prepare a solution of the compound (e.g., in water/co-solvent for hydrolysis/oxidation, or as a solid for thermal/photolytic).
-
Expose the samples to the stress conditions for a defined period (e.g., 24-72 hours), aiming for 5-20% degradation.
-
Analyze the stressed samples by a high-resolution method like LC-MS to separate the parent compound from degradants and obtain mass information for impurity identification.
-
A suitable stability-indicating method should be able to resolve all major degradation products from the parent peak.
References
- USP Hydrolytic Stability Testing - Testing Labor
- Hydrolytic Stress Stability Testing. (2026).
- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
- Aniline degradation by electrocatalytic oxid
- Force degradation study of compound A3. (n.d.).
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI.
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Aniline degradation by electrocatalytic oxidation. (2009).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
- What are the health and safety guidelines for Aniline in workplaces?. (2025). Knowledge.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- Aniline. (n.d.). Washington State University Environmental Health & Safety.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy - gmp-compliance.org.
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. (2013). PubMed.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Forced Degrad
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indic
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- 3-Oxazolo[4,5-b]pyridin-2-yl-aniline. (n.d.). BOC Sciences.
- Thermal Stability of Amorphous Solid Dispersions. (2021). PMC - PubMed Central - NIH.
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. (2013).
Sources
- 1. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. testinglab.com [testinglab.com]
- 10. testinglab.com [testinglab.com]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. m.youtube.com [m.youtube.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ikev.org [ikev.org]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. japsonline.com [japsonline.com]
- 19. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling of pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these crucial, yet often temperamental, reactions. Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials, making their efficient synthesis a paramount concern.[1][2] However, the inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present unique obstacles that can lead to low yields and reaction failure.[3][4][5]
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, helping you diagnose problems, select appropriate conditions, and ultimately achieve higher yields and greater success in your experiments.
General Troubleshooting Workflow
When a cross-coupling reaction with a pyridine derivative provides a low yield, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of investigation to pinpoint the root cause of the issue.
Caption: A decision tree for systematic troubleshooting of low-yield pyridine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Section 1: Catalyst and Reaction Component Issues
Q1: My reaction shows no product formation. What are the absolute first things I should check?
A1: When a reaction completely fails, the issue is often fundamental. Before exploring more complex possibilities, verify these critical parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) is the active species; if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ.[6] Some precatalysts are air-sensitive. Using a fresh batch or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) can be beneficial.[6]
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and cause homocoupling of boronic acids, consuming your starting material.[3][6] Ensure your solvents are thoroughly degassed (freeze-pump-thaw is more effective than sparging for stubborn solvents) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Purity: Verify the purity of your pyridyl halide and coupling partner. Boronic acids, in particular, can degrade over time or contain inhibitory impurities from their synthesis.[6] Solvents must be anhydrous if the reaction conditions call for it.
Q2: Why is my 2-halopyridine so much less reactive than an analogous 3- or 4-halopyridine?
A2: This is the classic "2-pyridyl problem" and is a central challenge in this field.[5][7] Several factors contribute to the low reactivity of 2-substituted pyridines:
-
Catalyst Inhibition/Poisoning: The primary culprit is the nitrogen atom at the 2-position. Its lone pair of electrons can strongly coordinate to the palladium center.[3][4] This coordination occupies a site needed for the catalytic cycle to proceed, effectively acting as an inhibitor or "poisoning" the catalyst.[4][8]
-
Slower Oxidative Addition: For the catalytic cycle to begin, the palladium catalyst must insert into the carbon-halogen bond (oxidative addition). The electron-deficient nature of the pyridine ring and the proximity of the nitrogen can make this step slower for 2-halopyridines compared to their 3- and 4-isomers or simple aryl halides.[3] This is especially true for less reactive 2-chloropyridines.[3][9]
-
Instability of Coupling Partners: In Suzuki reactions, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[1][5][10]
Q3: How do I choose the right ligand for my pyridine coupling reaction?
A3: Ligand choice is arguably the most critical variable for success. The ligand's job is to stabilize the palladium center, prevent catalyst deactivation, and promote the key steps of the catalytic cycle. For challenging pyridine substrates, simple ligands like triphenylphosphine (PPh₃) are often ineffective.[3]
| Ligand Type | Examples | Key Characteristics & Use Cases |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Often insufficient for electron-deficient or sterically hindered pyridines. May work for simple bromopyridines under harsh conditions. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Workhorse ligands. Bulky and electron-rich. They accelerate reductive elimination and stabilize the Pd(0) state, mitigating catalyst inhibition.[6] Essential for coupling less reactive chlorides and hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Highly effective for activating unreactive aryl chlorides and preventing catalyst decomposition at high temperatures.[6][9] |
| Specialty Ligands | Josiphos, DPEPhos | Bidentate ligands that can offer different stability and reactivity profiles. Often screened when other ligand classes fail. |
Expert Tip: Start with a robust, general-purpose ligand like SPhos or XPhos for initial screening. Their bulk helps to disfavor the inhibitory coordination of the pyridine nitrogen to the palladium center.
Q4: What is the role of the base, and how do I select the best one?
A4: The base plays a crucial role, and its choice is highly dependent on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig).
-
In Suzuki-Miyaura Couplings: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[6]
-
In Buchwald-Hartwig Aminations: The base deprotonates the amine (or a Pd-amine complex) to generate the active nucleophile for C-N bond formation.[11][12]
Commonly used bases include:
-
Potassium Phosphate (K₃PO₄): A strong, effective base for many Suzuki couplings, particularly with Buchwald-type ligands.[3][6]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base, often effective in Buchwald-Hartwig aminations and challenging Suzuki couplings.
-
Potassium Fluoride (KF): A milder base. Its primary advantage is in minimizing protodeboronation of sensitive boronic acids.[6]
-
Sodium tert-Butoxide (NaOt-Bu): A very strong, non-nucleophilic base, standard for many Buchwald-Hartwig aminations. However, it can cause decomposition of sensitive substrates.[11]
Caution: The strength of the base can be a double-edged sword. A base that is too strong or used in aqueous media can accelerate the decomposition of sensitive substrates, such as pyridylboronic acids.[6] Kinetic studies have also shown that some organic bases can inhibit the reaction at high concentrations.[12]
Section 2: Substrate and Side Reaction Issues
Q5: My mass spec shows byproducts corresponding to homocoupling and dehalogenation. What causes this and how can I fix it?
A5: These are common side reactions that compete with your desired cross-coupling.
-
Homocoupling: This is the coupling of two identical partners (e.g., boronic acid with itself or aryl halide with itself). Boronic acid homocoupling is often caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II).[3][6]
-
Solution: Rigorously exclude oxygen through proper degassing and maintaining a robust inert atmosphere.[3]
-
-
Dehalogenation: This is the replacement of the halide on your pyridine with a hydrogen atom. It occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.
-
Solution: Ensure an inert atmosphere and consider changing the solvent if it is a potential hydride source.[3]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen from water or another proton source.[3][6] It is a major issue with electron-deficient heteroaryl boronic acids like those derived from pyridine.[5][10]
-
Solution: Use a milder base like KF or switch to completely anhydrous conditions to minimize the presence of a proton source.[6]
-
Section 3: Reaction-Specific Troubleshooting
Q6: I am attempting a Suzuki-Miyaura coupling with a 2-pyridylboronic acid and getting almost no product. What should I do?
A6: As discussed (Q2, Q5), 2-pyridylboronic acids are notoriously unstable.[1][5][10] If standard conditions fail, consider a change in strategy:
-
Switch to a Milder Base: Strong bases in aqueous media accelerate protodeboronation.[6] Your first step should be to try a milder base like potassium fluoride (KF).
-
Use Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to a completely anhydrous solvent system (e.g., dry dioxane or toluene) can dramatically improve yields.[6]
-
Use a Boronate Ester: Pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are often more stable than the corresponding boronic acids and can be used to suppress decomposition.
-
Consider an Alternative Nucleophile: If boronic acids consistently fail, pyridine-2-sulfinates have been shown to be exceptionally effective and stable coupling partners for this transformation, overcoming many of the limitations of their boronate counterparts.[1]
Q7: My Buchwald-Hartwig amination of a 2-chloropyridine is very slow. How can I improve the reaction rate?
A7: The coupling of amines with 2-chloropyridines is doubly challenging because both the pyridine substrate and the amine product can inhibit the catalyst.[3][11][13]
-
Use a Highly Active Catalyst System: This is non-negotiable. A combination of a modern palladacycle precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is required to achieve reasonable rates with aryl chlorides.[6]
-
Increase Temperature: These reactions often require higher temperatures (e.g., 100-120 °C) to drive the slow oxidative addition of the C-Cl bond.
-
Careful Base Selection: While NaOt-Bu is common, a weaker base may be necessary if your starting material or product is sensitive.[11] Screening bases like K₃PO₄ or Cs₂CO₃ is advisable.
Q8: In my Sonogashira coupling, I am mostly getting alkyne homocoupling (Glaser coupling). How do I promote the cross-coupling product?
A8: Glaser homocoupling is a major competing pathway in Sonogashira reactions, especially with unreactive halides.[14] It is typically a copper-mediated process.
-
Reduce Copper Loading: Try lowering the amount of the copper(I) co-catalyst or, in some cases, moving to copper-free conditions, although this may require a more active palladium catalyst.[14][15][16]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[14]
-
Choice of Amine/Base: The amine base (e.g., triethylamine, diisopropylamine) is critical. Ensure it is dry and high-purity. Some protocols use alternative bases like DBU.[14]
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The pyridine nitrogen can interfere at multiple points in the catalytic cycle, most notably by coordinating to the Pd(0) and Pd(II) intermediates, which slows down the entire process.
Caption: The Suzuki-Miyaura cycle showing potential catalyst inhibition by the pyridine substrate.
Key Experimental Protocol: Small-Scale Parallel Screening of Ligands and Bases
When troubleshooting a low-yield reaction, a systematic screen of parameters is more efficient than random single experiments. This protocol outlines a method for testing multiple conditions in parallel using small vials.
Objective: To identify an optimal combination of ligand and base for the cross-coupling of a given pyridyl halide and coupling partner.
Materials:
-
Pyridyl halide (e.g., 2-chloropyridine)
-
Coupling partner (e.g., arylboronic acid)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)
-
A set of ligands to screen (e.g., XPhos, SPhos, PPh₃)
-
A set of bases to screen (e.g., K₃PO₄, Cs₂CO₃, KF), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials (e.g., 2 mL) with stir bars and screw caps
Procedure:
-
Preparation (in a glovebox):
-
Arrange and label an array of reaction vials.
-
In each vial, place a stir bar.
-
Add the solid pyridyl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the solid coupling partner (e.g., 0.12 mmol, 1.2 equiv).
-
To each designated vial, add the chosen base (e.g., 0.2 mmol, 2.0 equiv).
-
Prepare stock solutions of the palladium precatalyst and each ligand in the chosen solvent. This ensures accurate dispensing of small quantities.
-
-
Catalyst Addition (in a glovebox):
-
To each vial, add the required amount of palladium precatalyst stock solution (e.g., 1-2 mol%).
-
To each designated vial, add the required amount of the specific ligand stock solution (e.g., 2-4 mol%).
-
-
Reaction Setup:
-
Add the final volume of degassed solvent to each vial (e.g., to a final concentration of 0.1 M).[9]
-
Securely cap the vials.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate.
-
-
Execution and Monitoring:
-
Analysis:
-
Compare the conversion of starting material and formation of product across all conditions to identify the most promising ligand/base combination for scale-up.
-
This systematic approach minimizes variables and provides clear, comparable data, forming the foundation of a logical, evidence-based optimization process.
References
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Mew, L. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Pemberton, R. P., et al. (2020). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Wencel-Delord, J., & Glorius, F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Colby, D. A., et al. (2011).
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). Heliyon.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Mondal, A., et al. (2024).
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ghavale, Y., et al. (2021). Sonogashira cross-coupling strategies towards nucleosides and analogues.
- Mondal, A., et al. (2024).
- ResearchGate. (n.d.). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†.
- Lennox, A. J., & Lloyd-Jones, G. C. (2021).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
- Reddit. (2022). Failed suzuki coupling, any suggenstions?.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Semantic Scholar.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.). ResearchGate.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Csonka, R., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- 5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Oreate AI Blog. (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DSpace [repository.kaust.edu.sa]
Catalyst selection and optimization for Suzuki coupling with pyridine substrates.
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this notoriously difficult yet vital transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, grounded in mechanistic principles.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured to help you diagnose and solve specific problems you may be observing in your reactions.
Issue 1: Low to No Product Yield
This is the most common issue, often stemming from catalyst inhibition or suboptimal reaction conditions.
Q: My reaction has stalled, or I'm seeing very low conversion of my starting materials. What are the primary causes and how can I fix it?
A: Low conversion in pyridine Suzuki couplings typically points to two main culprits: catalyst deactivation and inefficient transmetalation or reductive elimination steps. Pyridine's lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, effectively poisoning the catalyst.[1]
Here is a systematic approach to troubleshoot this issue:
-
Evaluate Your Ligand Choice: Standard ligands like PPh₃ are often inadequate. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) state, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from deactivating the catalyst.[2]
-
Recommendation: Screen a panel of modern ligands. Excellent starting points include Buchwald-type biaryl phosphines (e.g., SPhos , XPhos , RuPhos ) or sterically hindered NHCs (e.g., IPr , SIPr ).[3]
-
-
Re-evaluate Your Base and Solvent System: The choice of base is critical and substrate-dependent. A base that is too weak may not facilitate the transmetalation step efficiently. Conversely, a base that is too strong or has poor solubility can lead to side reactions.
-
Base Selection: Aqueous solutions of inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but for challenging substrates, stronger, non-aqueous bases like K₃PO₄ or LiOtBu can be more effective.[4][5] The presence of water is often beneficial, helping to dissolve the base and facilitate the hydrolysis of boronic esters.[4][6]
-
Solvent Considerations: Aprotic polar solvents are preferred. Dioxane/water or Toluene/water mixtures are standard.[6][7] THF can also be an excellent choice due to its low viscosity and high water solubility.[8]
-
-
Check Your Palladium Precatalyst: Not all Pd sources are equal. Pre-formed Pd(II) precatalysts that readily generate the active Pd(0) species in situ are often more reliable than sources like Pd(OAc)₂ alone, which can be sensitive to the reaction conditions.
-
Recommendation: Use modern, air-stable precatalysts that incorporate the ligand, such as G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3). These ensure a consistent ligand:palladium ratio and promote efficient activation.
-
Caption: A workflow for troubleshooting low-yield reactions.
Issue 2: Significant Protodeboronation of the Pyridylboronic Acid/Ester
Q: I am observing a significant amount of the corresponding non-boronated pyridine in my reaction mixture. What causes this and how can I prevent it?
A: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly with electron-deficient heteroaryl boronic acids like those of pyridine.[9] This is often catalyzed by trace palladium species or promoted by the basic, aqueous conditions of the reaction. 2-Pyridylboronic acids are especially susceptible due to potential intramolecular catalyzed pathways.[10]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[9][11] MIDA boronates, in particular, engage in a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.
-
Minimize Water or Use Anhydrous Conditions: While water can be beneficial, excess water, especially at high temperatures and prolonged reaction times, can accelerate protodeboronation. Try reducing the water content in your solvent system (e.g., from 10:1 dioxane:water to 20:1) or, if your base allows, run the reaction under anhydrous conditions with a base like LiOtBu.
-
Choose the Right Coupling Partners: If possible, reverse the functionality. It is often more successful to couple a pyridyl halide (the electrophile) with an arylboronic acid (the nucleophile) rather than the other way around.[9] Pyridines are electron-deficient, which makes them excellent electrophiles.[1][9]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turned black, and the reaction stopped. What happened?
A: The formation of a black precipitate is indicative of palladium black, which is catalytically inactive metallic palladium that has agglomerated and fallen out of the catalytic cycle. This happens when the Pd(0) species is not sufficiently stabilized by the ligand.
Causes and Solutions:
-
Insufficient Ligand Stabilization: This is the most frequent cause. The ligand-to-palladium ratio might be too low, or the ligand itself is not robust enough to prevent aggregation.
-
Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 or 1.5:1). More importantly, use bulky, electron-rich ligands that bind strongly to the Pd(0) center and prevent it from aggregating.[2]
-
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
-
Solution: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), even if it requires a longer reaction time. The goal is to find a balance between a reasonable reaction rate and catalyst stability.
-
-
Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the catalyst.
-
Solution: Ensure your degassing procedure is rigorous. For maximum air removal, use several freeze-pump-thaw cycles.[11] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q: Which palladium catalyst and ligand combination is the best starting point for a Suzuki coupling with a 2-chloropyridine?
A: For electron-deficient and sterically hindered substrates like 2-chloropyridines, a highly active catalyst system is required. The oxidative addition step is often the most challenging.
-
Recommended System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is the gold standard. XPhos , SPhos , or RuPhos are excellent choices. Using an air-stable precatalyst like XPhos Pd G3 is even better as it simplifies setup and ensures reproducibility.
-
Why this works: These ligands possess the steric bulk to promote the reductive elimination of the product and the electron-donating character to accelerate the difficult oxidative addition of the C-Cl bond.[5]
| Pyridine Substrate Position | Halide (X) | Recommended Ligand Class | Specific Examples | Rationale |
| 2- or 6- (ortho) | Cl, Br | Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Overcomes steric hindrance and accelerates oxidative addition.[5] |
| 3- or 5- (meta) | Cl, Br, I | Biaryl Phosphines / NHCs | SPhos, cataCXium A, IPr | Less sterically demanding; a broader range of active ligands works well. |
| 4- (para) | Cl, Br, I | Biaryl Phosphines | XPhos, SPhos | Electronically similar to a deactivated phenyl halide; requires an active catalyst. |
Q: When should I consider using an N-Heterocyclic Carbene (NHC) ligand?
A: NHC ligands, such as IPr and SIPr, are extremely strong electron donors, even more so than most phosphines. This makes them highly effective for couplings involving very unreactive electrophiles, like electron-rich aryl chlorides.[3] For dichloropyridines, an NHC ligand like IPr has been shown to provide unconventional C4-selectivity, overriding the conventional reactivity at the halide adjacent to the nitrogen.[3] Consider screening an NHC ligand if you are working with a particularly stubborn aryl chloride or seeking alternative regioselectivity.
Caption: Pyridine can trap the active Pd(0) catalyst, shunting it into an inactive state.
Role of Base, Solvent, and Additives
Q: How do I choose the right base for my reaction?
A: Base selection is a critical optimization parameter. There is no single "best" base.
-
K₂CO₃ / Na₂CO₃: Good, general-purpose bases, typically used as a 2M aqueous solution. They are effective for many standard couplings.[12]
-
K₃PO₄: A stronger, yet gentle base. It is often the base of choice for difficult couplings, especially those prone to side reactions, as it is less harsh than hydroxides. It is typically used as a solid or in solution.[5]
-
Cs₂CO₃: Highly effective due to the high solubility of cesium salts in organic solvents, which can accelerate the reaction.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally not used in Suzuki couplings as they are often not strong enough to promote transmetalation and can compete with phosphine ligands for coordination to the palladium center.
-
LiOtBu: A very strong, non-nucleophilic base useful for extremely challenging couplings, particularly with alkyl boronic esters where other bases fail.[4]
Recommendation: For a new pyridine system, start with K₃PO₄. If the reaction is sluggish, consider screening Cs₂CO₃.
Substrate-Specific Advice
Q: I am trying to couple a 2-pyridylboronic ester. Are there any special precautions I should take?
A: Yes, 2-pyridylboronic species are notoriously challenging.
-
High Risk of Protodeboronation: As mentioned earlier, this is the primary challenge. Use of MIDA boronates can be particularly effective.[9]
-
Chelation: The 2-pyridyl nitrogen can chelate to the palladium center during the catalytic cycle, altering its reactivity and potentially slowing down key steps.
-
Catalyst Choice: Highly active, air-stable palladium phosphine oxide and chloride complexes have shown great promise for these specific couplings, allowing for lower catalyst loadings and providing high yields where other systems fail.[13]
Q: How can I achieve selective coupling on a dihalopyridine, for example, 2,4-dichloropyridine?
A: Regioselectivity is governed by both electronic and steric factors. Conventionally, the halide at the position most activated towards oxidative addition (typically adjacent to the nitrogen, i.e., C2) will react first.
-
Conventional Selectivity (C2): Most standard catalyst systems (e.g., those with moderately bulky phosphines) will favor coupling at the C2 position.
-
Unconventional Selectivity (C4): To override the intrinsic reactivity and target the C4 position, a very sterically demanding ligand is required. It has been demonstrated that using a Pd/IPr (an NHC ligand) system can effectively block the C2 position and force the reaction to occur at C4 with high selectivity.[3] This is a powerful strategy for accessing otherwise difficult-to-synthesize isomers.
General Experimental Protocol
This protocol provides a robust starting point for optimizing your reaction.
Materials:
-
Pyridyl Halide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 10:1 ratio, degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the pyridyl halide, arylboronic acid/ester, base, and palladium precatalyst.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture. For best results, the solvent should be degassed separately via sparging with an inert gas for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stir the reaction and monitor its progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Validation of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutic agents like 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a compound with potential biological activity, ensuring its purity is paramount.[1][2] Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or affect the stability of the final drug product. This guide provides a comparative analysis of key analytical methods for the purity validation of this compound, offering insights into the rationale behind method selection and presenting supporting data to aid researchers and drug development professionals in establishing robust quality control strategies. All validation protocols discussed are designed in accordance with the principles outlined in the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5]
Physicochemical Properties of this compound
Before delving into the analytical techniques, it is essential to consider the physicochemical properties of the target molecule. This compound (Molecular Formula: C₁₂H₉N₃O, Molecular Weight: 211.22 g/mol ) is a heterocyclic aromatic compound.[][7] Its structure suggests a degree of thermal stability, moderate polarity, and the presence of chromophores, which are critical factors in selecting the most appropriate analytical methods.
I. Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are central to purity validation, offering the high-resolution separation needed to detect and quantify impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][8][9]
Principle of the Method: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target analyte, a reversed-phase (RP-HPLC) method, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the logical first choice.[8]
Causality Behind Experimental Choices:
-
Detector: A UV-Vis detector is highly effective due to the aromatic nature and conjugated system of the molecule, which will exhibit strong UV absorbance.[8][10] A photodiode array (PDA) detector is even more advantageous as it can provide spectral information, aiding in peak purity assessment and impurity identification.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the elution of both the main compound and any impurities with a wide range of polarities.[10][11][12]
-
Column: A C18 column is the standard choice for initial method development due to its versatility in separating a wide range of compounds.[11]
Strengths:
-
High resolution and sensitivity for a wide range of organic molecules.[1]
-
Non-destructive, allowing for further analysis of fractions if needed.
-
Well-established and validated methodologies are readily available.[10][13]
Limitations:
-
May not be suitable for volatile impurities.
-
Requires the use of solvents, which have cost and disposal implications.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is often the primary choice, GC is invaluable for the analysis of volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis process.
Principle of the Method: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.[8]
Causality Behind Experimental Choices:
-
Injection Mode: A splitless injection is often used for trace analysis to ensure maximum transfer of the sample onto the column.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for screening a range of potential impurities.
-
Detector: Mass spectrometry is the gold standard for GC, providing definitive identification of separated components.[8][14]
Strengths:
-
Excellent for the analysis of volatile and semi-volatile compounds, particularly residual solvents.
-
High sensitivity and specificity, especially when coupled with MS.[8]
Limitations:
-
Not suitable for non-volatile or thermally labile compounds like the API itself, which would require derivatization.[9]
-
The high temperature of the injection port could potentially degrade thermally sensitive impurities.
Comparative Performance of Chromatographic Methods
The following table summarizes representative performance data for HPLC and GC-MS methods for the analysis of this compound and its potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte(s) | This compound and non-volatile impurities | Volatile impurities and residual solvents |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01% | ~1 ppm |
| Limit of Quantitation (LOQ) | ~0.03% | ~5 ppm |
| Precision (%RSD) | < 2.0% | < 10.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
Note: This table presents typical, representative data for illustrative purposes.
II. Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods are indispensable for the structural elucidation of the API and the identification of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[15]
Principle of the Method: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of the molecule and its impurities can be determined.[15][16]
Application in Purity Validation:
-
Structural Confirmation: Confirms the identity of the synthesized this compound.
-
Impurity Identification: 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for elucidating the structures of unknown impurities that have been isolated by chromatography.[15][17]
-
Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a specific reference standard for the impurity, by using a certified internal standard.
Strengths:
-
Provides unambiguous structural information.[15]
-
Can be used for both qualitative and quantitative analysis.
-
Non-destructive.
Limitations:
-
Relatively low sensitivity compared to chromatographic methods.[2]
-
Requires a higher concentration of the analyte.
-
Complex spectra can be challenging to interpret.[2]
III. Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques provide valuable information about the physical and chemical properties of a substance as a function of temperature.[18]
A. Differential Scanning Calorimetry (DSC)
Principle of the Method: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to determine thermal events such as melting, crystallization, and glass transitions.[19][20]
Application in Purity Validation:
-
Melting Point and Purity: A sharp melting endotherm is indicative of a pure crystalline substance. The presence of impurities typically leads to a broadening and depression of the melting point.
-
Polymorphism: DSC can identify different polymorphic forms of the API, which can have different stabilities and bioavailabilities.[20]
B. Thermogravimetric Analysis (TGA)
Principle of the Method: TGA measures the change in mass of a sample as a function of temperature.[19] This is useful for determining the thermal stability and decomposition profile of a compound.[18][19]
Application in Purity Validation:
-
Detection of Residual Solvents and Water: TGA can quantify the amount of volatile components, such as water or residual solvents, in the sample.[18]
-
Thermal Stability: It determines the temperature at which the compound begins to decompose, which is a critical parameter for storage and handling.[18]
Strengths of Thermal Analysis:
-
Provides crucial information on the solid-state properties and stability of the API.[18][20]
-
Requires only a small amount of sample.[21]
-
Can be used in combination (TGA-DSC) for simultaneous analysis.[20][21]
Limitations of Thermal Analysis:
-
Not suitable for identifying specific impurities.
-
Less sensitive than chromatographic techniques for detecting trace impurities.
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
Visualizing the Analytical Workflow
The selection and application of these analytical techniques can be visualized as a structured workflow.
Caption: A typical workflow for the comprehensive purity validation of a pharmaceutical API.
Decision Matrix for Method Selection
The choice of analytical technique is driven by the specific question being addressed.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Purity Validation
No single analytical method is sufficient to fully characterize the purity of this compound. A comprehensive and robust purity validation strategy relies on an integrated approach, leveraging the strengths of multiple orthogonal techniques. HPLC serves as the primary tool for quantifying the API and related substances, while GC-MS is essential for controlling volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation, and thermal analysis offers critical insights into the solid-state properties and stability of the drug substance. By combining these methods in a logical, scientifically sound workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of new pharmaceutical entities.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available at: [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Technology Networks. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. Available at: [Link]
-
A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org. Available at: [Link]
-
SOP-for-Analytical-Method-Validation. PHARMA DEVILS. Available at: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available at: [Link]
-
Aniline. NIST WebBook. Available at: [Link]
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. PubMed. Available at: [Link]
-
Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl). Worldwidejournals.com. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]
-
Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. MDPI. Available at: [Link]
-
Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. ResearchGate. Available at: [Link]
-
4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. NIH. Available at: [Link]
-
(PDF) Analytical Methods for Cleaning Validation. ResearchGate. Available at: [Link]
-
Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ACG Publications. Available at: [Link]
-
N-Labelling and structure determination of adamantylated azolo-azines in solution. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. ijcrt.org [ijcrt.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. Compound 3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline - Chemdiv [chemdiv.com]
- 8. soeagra.com [soeagra.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. mdpi.com [mdpi.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. azom.com [azom.com]
A Comparative Guide to the Characterization of Oxazolopyridine Derivatives Using HPLC and LC-MS
Abstract
Oxazolopyridine derivatives represent a pivotal class of heterocyclic compounds, integral to the landscape of pharmaceutical research and development due to their diverse biological activities. The rigorous characterization of these molecules is paramount for ensuring drug safety, efficacy, and quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical characterization of oxazolopyridine derivatives. We will delve into the nuances of method development, compare alternative analytical approaches, and provide detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.
Introduction: The Significance of Oxazolopyridine Derivatives
Oxazolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their unique chemical architecture allows for a wide range of substitutions, leading to a vast chemical space with diverse pharmacological profiles. The precise and accurate analytical characterization of these derivatives is a critical step in the drug development pipeline, from early-stage discovery and synthesis to quality control in manufacturing.[1] This guide focuses on two of the most powerful and widely used analytical techniques for this purpose: HPLC and LC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone of pharmaceutical analysis.[2][3] Its robustness, reproducibility, and versatility make it an indispensable tool for the separation, identification, and quantification of oxazolopyridine derivatives and their potential impurities.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method is a systematic process that involves the careful selection of several key parameters. The choices made are not arbitrary but are grounded in the physicochemical properties of the oxazolopyridine analytes and the principles of chromatography.
2.1.1. Column Selection: Tailoring the Stationary Phase to the Analyte
The heart of the HPLC separation is the column. For oxazolopyridine derivatives, which often possess a degree of polarity, the choice of the stationary phase is critical for achieving optimal retention and resolution.[4][5]
-
C18 Columns: These are the most widely used reversed-phase columns and serve as an excellent starting point for method development.[4][6] The octadecylsilane bonded phase provides a hydrophobic surface that retains analytes based on their hydrophobicity.[4]
-
Polar-Embedded Columns: For more polar oxazolopyridine derivatives that may exhibit poor retention on traditional C18 phases, polar-embedded columns (e.g., with amide or carbamate groups) offer enhanced retention of polar compounds.[2]
-
Phenyl Columns: The unique chemistry of phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like oxazolopyridines through π-π interactions.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing a powerful tool for separating complex mixtures of compounds with varying polarities and charge states.[7][8] This can be particularly useful for analyzing oxazolopyridine derivatives alongside their more polar or charged metabolites or degradation products.[8]
2.1.2. Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition plays a crucial role in controlling the retention and elution of analytes.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[3] The choice between them can significantly impact selectivity. Ethanol is also emerging as a greener alternative.[3]
-
Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds like many oxazolopyridine derivatives. Adjusting the pH can alter the charge state of the analyte, thereby influencing its retention on the stationary phase. Buffers are used to maintain a constant pH throughout the analysis.
-
Additives: Additives like formic acid or ammonium formate can improve peak shape and enhance ionization in subsequent MS detection.[7]
Comparative Analysis of HPLC Methods
The following table summarizes a comparison of different HPLC approaches for the analysis of pyridine-containing compounds, which share structural similarities with oxazolopyridines.
| Parameter | Method 1: Standard RP-HPLC | Method 2: Polar-Embedded RP-HPLC | Method 3: Mixed-Mode HPLC |
| Stationary Phase | C18 | Polar-Embedded C18 | Reversed-Phase/Cation-Exchange |
| Typical Analytes | Moderately polar to nonpolar oxazolopyridines | Polar oxazolopyridines and metabolites | Complex mixtures with varying polarities and charge states |
| Advantages | Robust, widely available, extensive literature | Enhanced retention of polar compounds | Excellent for separating complex samples in a single run |
| Limitations | Poor retention for very polar compounds | May have different selectivity than standard C18 | Method development can be more complex |
Experimental Protocol: A Validated RP-HPLC Method for an Oxazolopyridine Derivative
This protocol outlines a general, validated isocratic RP-HPLC method suitable for the quantification of a novel oxazolopyridine derivative, adaptable as a starting point for similar compounds.[9]
Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the determination of an oxazolopyridine derivative in a bulk drug substance.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Oxazolopyridine reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH adjusted to 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the oxazolopyridine reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the oxazolopyridine bulk drug sample in the mobile phase to a concentration within the linear range of the method.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area).
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of the oxazolopyridine derivative in the sample by comparing its peak area to that of the standard.
Method Validation (as per ICH guidelines): [10]
-
Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of oxazolopyridine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Structural Information
While HPLC provides excellent separation and quantification capabilities, LC-MS adds a powerful dimension of structural elucidation by coupling the separation power of LC with the mass-resolving capabilities of a mass spectrometer.[2]
The Power of Mass Spectrometry in Characterization
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which is invaluable for:
-
Confirming the identity of synthesized oxazolopyridine derivatives.
-
Identifying unknown impurities and degradation products.
-
Elucidating the structure of metabolites in drug metabolism studies.
3.1.1. Ionization Techniques: Getting Analytes into the Gas Phase
The choice of ionization technique is critical for successfully analyzing oxazolopyridine derivatives.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like many oxazolopyridines. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is often preferred for nitrogen-containing heterocyclic compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds and can be a good alternative if ESI fails to produce a strong signal.
3.1.2. Fragmentation Analysis: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation patterns of oxazole and pyridine rings can be complex, but often involve characteristic losses of small molecules like CO, HCN, and side chains.[11][12] The study of these fragmentation pathways is essential for confident structure elucidation.[13][14]
Comparative Analysis of LC-MS Approaches
| Feature | Single Quadrupole MS | Triple Quadrupole MS (QqQ) | Time-of-Flight MS (TOF) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Molecular weight confirmation | Targeted quantification | High-resolution mass measurement | High-resolution MS and MS/MS |
| Resolution | Low | Low | High | High |
| Mass Accuracy | Low | Low | High | High |
| Suitability for Oxazolopyridines | Good for initial confirmation | Excellent for sensitive quantification | Excellent for accurate mass and formula determination | The gold standard for structural elucidation |
Experimental Protocol: LC-MS for Impurity Identification
This protocol provides a general workflow for identifying an unknown impurity in an oxazolopyridine sample using LC-MS.
Objective: To identify an unknown impurity co-eluting with the main oxazolopyridine peak observed during HPLC analysis.
Materials:
-
LC-MS system (e.g., Q-TOF)
-
C18 column (compatible with MS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Oxazolopyridine sample containing the impurity
Chromatographic Conditions (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the impurity from the main peak.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS Scan Range: m/z 100-1000
-
MS/MS: Collision-induced dissociation (CID) with varying collision energies.
Procedure:
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the main compound and the impurity.
-
MS/MS Analysis: Perform targeted MS/MS on the molecular ion of the impurity to obtain its fragmentation pattern.
-
Data Interpretation:
-
Determine the accurate mass of the impurity from the high-resolution MS data to propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity. Compare the fragmentation to that of the main compound and known fragmentation pathways of similar heterocyclic systems.
-
Visualizing the LC-MS Workflow
Caption: A schematic of the LC-MS workflow for impurity identification.
Conclusion: An Integrated Approach for Comprehensive Characterization
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives - Benchchem.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates.
- Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation.
- Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles - MDPI.
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex.
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- HPLC Column Selection.
- Types of High-Performance Liquid Chromatography (HPLC) Columns: A Review.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Reverse-phase HPLC analysis and purification of small molecules - PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH.
- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE.
- MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.
- Mass Spectrometry: Fragmentation.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Impurity Profile of Phenazopyridine Hydrochloride through HPLC - Journal of Food and Drug Analysis.
- Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
- Synthesis and characterization of new heterocyclic compounds containing imidazolodine, triazolidine-3-thion, oxazepine derivatives and studding the biological activity - ResearchGate.
- Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - NIH.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC - NIH.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. hplc.ru [hplc.ru]
- 6. mdpi.com [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline Analogs: A Guide for Drug Discovery Professionals
Introduction: The Emergence of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparative analysis of a specific subclass, the 3-(oxazolo[4,5-b]pyridin-2-yl)aniline analogs, with a primary focus on their potent antitrypanosomal activity. We will delve into the structure-activity relationships (SAR), present detailed experimental protocols for their synthesis and biological evaluation, and compare their performance against other relevant biological targets, supported by experimental data.
Comparative Analysis of Biological Activity
The this compound scaffold has been most notably investigated for its remarkable potency against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] Beyond this primary activity, the broader oxazolo[4,5-b]pyridine class has shown promise as modulators of key cellular signaling pathways implicated in other diseases.
Primary Indication: Antitrypanosomal Activity
A seminal study by Ferrins et al. (2013) identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors of T. b. rhodesiense.[1] Through a whole-cell high-throughput screen, a series of analogs were synthesized and evaluated, revealing a sharp and informative structure-activity relationship.
Structure-Activity Relationship (SAR) Insights:
The core structure consists of three key regions amenable to chemical modification: the anilide ring (A-ring), the central oxazolo[4,5-b]pyridine core, and a variable amide substituent (R-group).
-
A-Ring Substitution: Modifications on the aniline ring have a profound impact on activity. Small electron-donating or -withdrawing groups are generally well-tolerated.
-
Oxazolo[4,5-b]pyridine Core: This core structure appears to be essential for the antitrypanosomal activity.
-
Amide Substituent (R-group): The nature of the R-group is a critical determinant of potency and selectivity. A clear trend was observed where analogs bearing a piperidinyl or piperazinyl moiety at this position exhibited superior activity.
The most potent analog identified in the series, compound 5 , displayed a 91 nM IC50 against T. b. rhodesiense and a remarkable selectivity index of over 700 when compared to its cytotoxicity against the L6 mammalian cell line.[1] This highlights the therapeutic potential of this chemical class.
Table 1: Comparative Antitrypanosomal Activity of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide Analogs
| Compound ID | R-Group | T. b. rhodesiense IC50 (nM)[1] | L6 Cytotoxicity IC50 (µM)[1] | Selectivity Index |
| 1 | Phenyl | >10,000 | >90 | - |
| 2 | 4-Fluorophenyl | 8,300 | >90 | >11 |
| 3 | N-methylacetamido | 2,400 | >90 | >37 |
| 4 | 4-pyridyl | 1,200 | >90 | >75 |
| 5 | 4-(N-Boc-amino)piperidin-1-yl | 91 | >64 | >703 |
| 6 | 4-Hydroxypiperidin-1-yl | 230 | 58 | 252 |
| 7 | Morpholin-4-yl | 430 | >90 | >209 |
Broader Biological Profile: Targeting Kinases and Sirtuins
While the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold is a potent antitrypanosomal agent, the parent oxazolo[4,5-b]pyridine class has been explored for its activity against other important drug targets.
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for autoimmune diseases.[3][4][5] Various oxazolopyridine derivatives have been investigated as p38 MAP kinase inhibitors.[6][7][8][9] While direct comparative data for the antitrypanosomal anilide series against p38 is limited, the general scaffold shows potential for dual-activity or for repurposing efforts.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[10][11][12][13] Inhibition of VEGFR-2 is a validated anti-cancer strategy.[14][15][16][17][18] The oxazolopyrimidine scaffold, a close structural relative of oxazolopyridines, has yielded potent VEGFR-2 inhibitors.[19] This suggests that the oxazolo[4,5-b]pyridine core could be adapted to target this kinase.
-
SIRT1 Activation: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging.[20][21][22][23][24] Activation of SIRT1 is being explored as a therapeutic strategy for metabolic and age-related diseases. Notably, a series of oxazolo[4,5-b]pyridines, structurally distinct from the anilide series, have been identified as novel and potent SIRT1 activators, demonstrating activity significantly greater than resveratrol.[25][26][27][28][29]
Experimental Protocols
Synthesis of this compound Core Structure
The synthesis of the this compound core generally proceeds through the condensation of 2-amino-3-hydroxypyridine with a suitably substituted benzoic acid derivative. A common and effective method utilizes polyphosphoric acid trimethylsilyl ester (PPSE) as a dehydrating and activating agent.[30]
Step-by-Step Protocol:
-
Preparation of the reaction mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and 3-nitrobenzoic acid (1.1 eq).
-
Addition of PPSE: Add polyphosphoric acid trimethylsilyl ester (PPSE) (approximately 10-fold excess by weight) to the mixture.
-
Reaction conditions: Heat the reaction mixture to 160-180 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization and extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached. The resulting precipitate is the nitro-intermediate.
-
Purification of the nitro-intermediate: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
Reduction of the nitro group: Suspend the purified nitro-intermediate in ethanol or methanol. Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Final work-up and purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify the final product by column chromatography on silica gel.
Caption: Synthetic workflow for the this compound core.
In Vitro Antitrypanosomal Activity Assay
The in vitro activity of the synthesized analogs against T. b. rhodesiense can be determined using a resazurin-based cell viability assay.
Step-by-Step Protocol:
-
Parasite Culture: Culture bloodstream forms of T. b. rhodesiense in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Serially dilute the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add 50 µL of the serially diluted compounds to the wells of a 96-well microtiter plate. Include wells for a positive control (e.g., melarsoprol) and a negative control (medium with 0.5% DMSO).
-
Addition of Parasites: Add 50 µL of the parasite suspension (typically 2 x 10^4 parasites/mL) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add 10 µL of a resazurin solution (e.g., 0.5 mM in PBS) to each well.
-
Final Incubation: Incubate the plates for an additional 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of the compounds, a cytotoxicity assay against a mammalian cell line (e.g., L6 rat myoblasts) is performed concurrently.
Step-by-Step Protocol:
-
Cell Culture: Culture L6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Assay Plate Preparation: Seed the L6 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Remove the medium and add fresh medium containing the serially diluted test compounds. Include a positive control (e.g., podophyllotoxin) and a negative control (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Resazurin Addition and Measurement: Follow steps 6-9 of the antitrypanosomal activity assay protocol.
Signaling Pathway Diagrams
To provide a broader context for the potential activities of the oxazolo[4,5-b]pyridine scaffold, the following diagrams illustrate the key signaling pathways of the aforementioned biological targets.
Caption: Simplified p38 MAP Kinase signaling cascade.[3][4][5]
Caption: Key downstream pathways of VEGFR-2 activation.[10][11][12][13]
Caption: SIRT1's central role in regulating cellular processes.[20][21][22][23][24]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for neglected tropical diseases like Human African Trypanosomiasis. The sharp SAR and high selectivity of optimized analogs underscore the potential of this chemical class. Further research should focus on elucidating the precise mechanism of action of these compounds in T. brucei. Additionally, a systematic evaluation of the most potent antitrypanosomal analogs against other relevant targets, such as p38 MAP kinase and VEGFR-2, would provide valuable insights into their broader therapeutic potential and potential for off-target effects. The development of analogs with improved pharmacokinetic properties will be crucial for advancing these promising compounds into clinical development.
References
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]
-
Right place, right time: Environmental sensing and signal transduction directs cellular differentiation and motility in Trypanosoma brucei. PubMed Central. [Link]
-
p38 MAPK Signaling Review. Assay Genie. [Link]
-
p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
SIRT1 signaling: Significance and symbolism. ScienceDirect. [Link]
-
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
-
Intercellular interplay between Sirt1 signalling and cell metabolism in immune cell biology. PMC. [Link]
-
Sirtuin Signaling Pathway. Creative Diagnostics. [Link]
-
SIRT1 and other sirtuins in Metabolism. PMC. [Link]
-
cAMP signalling in trypanosomatids: role in pathogenesis and as a drug target. PMC. [Link]
-
Independent Pathways Can Transduce the Life-Cycle Differentiation Signal in Trypanosoma brucei. Liverpool School of Tropical Medicine. [Link]
-
Independent Pathways Can Transduce the Life-Cycle Differentiation Signal in Trypanosoma brucei. ResearchGate. [Link]
-
Trypanosoma brucei Interaction with Host: Mechanism of VSG Release as Target for Drug Discovery for African Trypanosomiasis. MDPI. [Link]
-
The role of the SIRT1 and mTOR pathways in exercise-induced β-cell senescence reduction in type 2 diabetes mellitus. PubMed Central. [Link]
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. [Link]
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. PubMed. [Link]
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. ResearchGate. [Link]
-
Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. PMC. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Organic Preparations and Procedures International. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. PubMed. [Link]
-
Structure-Activity Studies of Novel Di-substituted[3][4][31]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. PubMed. [Link]
-
Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. SemOpenAlex. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC. [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. [Link]
-
Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]
-
(PDF) Synthesis and Biological Assessment of Triazolo-Quinazoline Carbothioamide Derivatives for p38 MAP Kinase Inhibition: In-Silico and In-Vitro Approaches. ResearchGate. [Link]
-
Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. MDPI. [Link]
-
Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
Sources
- 1. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Studies of Novel Di-substituted [1,2,5]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 8. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Intercellular interplay between Sirt1 signalling and cell metabolism in immune cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of the SIRT1 and mTOR pathways in exercise-induced β-cell senescence reduction in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. metaphactory [semopenalex.org]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 31. assaygenie.com [assaygenie.com]
A Comparative Guide to the Kinase Inhibitory Profiles of Oxazolopyridine Scaffolds
Introduction: The Oxazolopyridine Scaffold in Kinase Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds." The oxazolopyridine core is a quintessential example of such a scaffold, particularly in the domain of protein kinase inhibition. Its rigid, bicyclic structure provides a stable platform for appending various functional groups, enabling precise interactions within the ATP-binding pocket of diverse kinases. This guide offers a comparative analysis of different oxazolopyridine-based scaffolds, delving into their structure-activity relationships (SAR), kinase inhibitory profiles, and the experimental methodologies used to characterize them. We will explore how subtle modifications to the core and its substituents can dramatically alter potency and selectivity, targeting key kinases implicated in oncology and inflammatory diseases.
The Structural Diversity of Oxazolopyridine Cores
The fusion of an oxazole ring with a pyridine ring can result in several distinct isomers. The specific arrangement of nitrogen and oxygen atoms dictates the scaffold's geometry and hydrogen bonding capabilities, which are critical for kinase hinge-binding interactions. Understanding these core isomers is fundamental to appreciating their differential kinase inhibitory profiles.
Figure 2: Simplified JAK-STAT signaling pathway inhibited by a triazolopyridine-based inhibitor.
Comparative Data: JAK Isoform Selectivity
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Filgotinib (GLPG0634) [1] | 10 | 28 | 810 | 116 | ~3x |
| Tofacitinib [1] | 112 | 20 | 1 | N/A | ~0.2x (less selective) |
| Upadacitinib [2] | Potent JAK1 | Moderate JAK2 | Minimal JAK3/TYK2 | N/A | High |
Table 2: Comparison of JAK isoform selectivity for different inhibitors. Filgotinib demonstrates preferential inhibition of JAK1.
The selectivity of Filgotinib for JAK1 over JAK2 is a key design feature, achieved through optimization of the triazolopyridine scaffold. [3]This selectivity is thought to contribute to a favorable safety profile, particularly concerning hematological side effects associated with JAK2 inhibition.
Part 3: Experimental Protocols for Kinase Profiling
To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and self-validating experimental protocols are essential. Here, we detail a common in vitro kinase assay and a cell-based assay for downstream pathway analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining inhibitor IC50 values.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Kinase and Substrate: Highly purified, recombinant kinase and a validated peptide or protein substrate are used to ensure the measured activity is specific to the target of interest.
-
Controls: Including "no kinase" and "no inhibitor" (vehicle) controls is critical for data normalization and validating assay performance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of the test compound (e.g., oxazolopyridine derivative) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound solution, 2.5 µL of kinase solution, and initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range.
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity. [4]7. Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Sources
Navigating the Therapeutic Potential of Isoxazolo[4,5-d]pyrimidines: A Comparative Guide to In Vitro Biological Evaluation
For researchers, scientists, and professionals in drug development, the landscape of heterocyclic compounds offers a rich terrain for the discovery of novel therapeutic agents. Among these, the isoxazolo[4,5-d]pyrimidine scaffold has emerged as a structure of significant interest, owing to its structural analogy to purine bases and, consequently, its potential to interact with a multitude of biological targets. This guide provides an in-depth technical comparison of the in vitro biological evaluation of novel isoxazolo[4,5-d]pyrimidine derivatives, focusing on their anticancer and antimicrobial properties. While direct and extensive experimental data on isoxazolo[4,5-d]pyrimidine derivatives remains an area of active research, this guide will leverage data from the closely related and well-studied oxazolo[5,4-d]pyrimidine isomers to provide a robust comparative framework. This approach allows for a comprehensive understanding of the potential efficacy and evaluation methodologies for this promising class of compounds.
The Rationale for Investigating Isoxazolo[4,5-d]pyrimidines
The fusion of an isoxazole ring to a pyrimidine core creates a bicyclic heteroaromatic system that is electronically distinct and sterically defined. This unique arrangement offers opportunities for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The structural similarity to endogenous purines suggests that these derivatives could act as competitive inhibitors for enzymes involved in nucleic acid synthesis or cellular signaling pathways, making them attractive candidates for anticancer and antimicrobial drug discovery.
Part 1: In Vitro Anticancer Evaluation: A Focus on Cytotoxicity
A primary objective in the evaluation of novel anticancer agents is the assessment of their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable colorimetric method for this purpose. Its principle lies in the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds.
1. Cell Culture and Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell distribution, cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Procedure: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Rationale: A serial dilution of the test compounds is prepared to assess dose-dependent effects. A positive control (e.g., Doxorubicin or Cisplatin) and a vehicle control (e.g., DMSO) are included for data normalization and validation.
-
Procedure: The culture medium is replaced with fresh medium containing various concentrations of the isoxazolo[4,5-d]pyrimidine derivatives. The plates are then incubated for an additional 48 to 72 hours.
3. MTT Incubation:
-
Rationale: The MTT reagent is added to each well to allow for its conversion to formazan by viable cells.
-
Procedure: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Rationale: The insoluble formazan crystals are dissolved to create a homogenous colored solution for spectrophotometric analysis.
-
Procedure: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Rationale: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Calculation: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100.
Comparative Anticancer Activity of Oxazolo[5,4-d]pyrimidine Derivatives
Due to the limited availability of extensive published data specifically for isoxazolo[4,5-d]pyrimidine derivatives, the following table presents the cytotoxic activity of structurally related oxazolo[5,4-d]pyrimidines against various human cancer cell lines. This data serves as a valuable benchmark for the potential efficacy of the isoxazolo[4,5-d]pyrimidine scaffold.[1][2]
| Compound ID | Substituent at Position 7 | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 3g | 3-(N,N-dimethylamino)propyl | HT-29 (Colon) | 58.4 | Cisplatin | 47.2 |
| 3g | 3-(N,N-dimethylamino)propyl | HT-29 (Colon) | 58.4 | 5-Fluorouracil | 381.2 |
| SCM9 | Varies | HT-29 (Colon) | >12.5 (30% inhibition) | Cisplatin | - |
| SCM compounds | Varies | A-549 (Lung) | 15.6 - 62.5 | - | - |
Note: The data presented is for oxazolo[5,4-d]pyrimidine derivatives and is intended for comparative purposes.[1][2][3]
Part 2: In Vitro Antimicrobial Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The in vitro antimicrobial activity of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the steps for determining the MIC of isoxazolo[4,5-d]pyrimidine derivatives against bacterial and fungal strains.
1. Preparation of Microbial Inoculum:
-
Rationale: A standardized microbial suspension is crucial for reproducible results.
-
Procedure: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are grown on appropriate agar plates. A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL for bacteria). The inoculum is then diluted to the final desired concentration (typically 5 × 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
-
Rationale: A two-fold serial dilution of the test compounds is prepared in the 96-well microtiter plates to determine the MIC value accurately.
-
Procedure: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth within the wells of a 96-well plate.
3. Inoculation and Incubation:
-
Rationale: The standardized microbial inoculum is added to the wells containing the compound dilutions.
-
Procedure: An equal volume of the prepared microbial inoculum is added to each well. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
Rationale: The MIC is determined by visual inspection of turbidity in the wells. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Procedure: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Comparative Antimicrobial Activity of Related Isoxazole-Fused Pyrimidines
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Sulfonamide isoxazolo[5,4-b]pyridines | Pseudomonas aeruginosa | 44 - 47 | - | - |
| Sulfonamide isoxazolo[5,4-b]pyridines | Escherichia coli | >500 | - | - |
| Pyrazolo[1,5-a]pyrimidine-isoxazoles | Gram-positive & Gram-negative bacteria | Varies | Ampicillin | Varies |
| Ciprofloxacin-indole hybrids | S. aureus, E. coli | 0.0625 - 32 | Ciprofloxacin | 0.25 - 8 |
Note: The data presented is for various isoxazole-fused pyrimidine derivatives and is intended for comparative purposes.[4][5][6]
Conclusion and Future Directions
The isoxazolo[4,5-d]pyrimidine scaffold represents a promising frontier in the quest for novel anticancer and antimicrobial agents. While this guide has provided a comprehensive framework for their in vitro evaluation, it also highlights the need for more focused research to generate specific experimental data for this particular heterocyclic system. The methodologies and comparative data presented herein for closely related isomers offer a solid foundation for researchers to design and interpret future studies. As more data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the rational design of potent and selective isoxazolo[4,5-d]pyrimidine-based therapeutics.
References
-
Wagner, E., & Becan, L. (2018). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(8), 1934-1941. [Link]
-
Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Brovarets, V., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]
-
Mączyński, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2851. [Link]
-
Alamshany, Z. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Taibah University for Science, 17(1), 2220135. [Link]
-
Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-734. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(21), 5183. [Link]
-
Abdellatif, K. R. A., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6341. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Oxazole Derivative-Enzyme Interactions: A Comparative Approach
In the landscape of modern drug discovery, oxazole derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy of these compounds hinges on their precise interaction with target enzymes. Therefore, rigorous experimental validation of their binding mode is a cornerstone of successful drug development. This guide provides a comprehensive comparison of key biophysical and structural biology techniques, offering researchers the insights needed to select and execute the most appropriate validation strategies.
The Central Challenge: From Virtual Docking to Concrete Evidence
Computational methods, such as molecular docking, provide invaluable initial hypotheses about how an oxazole derivative might bind to its target enzyme.[1][3][4][5][6][7] These in silico models predict potential binding poses and estimate binding affinities, guiding the initial stages of drug design.[1][3][4][5][6][7] However, these predictions must be substantiated by empirical data to be considered trustworthy. The following sections will delve into the experimental techniques that provide this crucial validation, moving from confirmation of binding to the atomic-level details of the interaction.
I. Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
Before delving into intricate biophysical characterization, it is paramount to confirm that the oxazole derivative engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool for this purpose.[8][9][10][11][12]
The Principle of CETSA: The fundamental principle of CETSA is that the binding of a ligand, such as an oxazole derivative, can alter the thermal stability of its target protein.[10][11] When a protein-ligand complex is formed, it often requires more thermal energy to denature compared to the unbound protein.[11]
Experimental Workflow:
-
Cell Treatment: Intact cells are treated with the oxazole derivative at various concentrations. A vehicle-treated control is essential.
-
Heating: The cell lysates are then subjected to a temperature gradient.
-
Protein Separation: After heating, the soluble fraction of proteins is separated from the aggregated, denatured proteins, typically by centrifugation.
-
Quantification: The amount of the target enzyme remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.[11]
An increase in the melting temperature of the target enzyme in the presence of the oxazole derivative provides strong evidence of target engagement in a physiologically relevant environment.[9][10]
Workflow for Validating Target Engagement with CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
II. Quantifying the Binding Affinity and Thermodynamics: A Trio of Powerful Techniques
Once target engagement is confirmed, the next logical step is to quantify the strength and nature of the interaction. Several biophysical techniques are available, each with its own set of advantages and considerations.[13][14][15][16][17]
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][18][19]
Causality in Experimental Choice: ITC is the only technique that can directly measure the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, in addition to the binding affinity (Kd) and stoichiometry (n).[14] This detailed thermodynamic information can reveal the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Experimental Protocol:
-
Preparation: The purified target enzyme is placed in the sample cell of the calorimeter, and the oxazole derivative is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: A series of small injections of the oxazole derivative are made into the enzyme solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this curve yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[19][20][21]
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events.[22][23][24][25]
Causality in Experimental Choice: SPR is particularly valuable for determining the kinetics of binding, providing both the association rate constant (kon) and the dissociation rate constant (koff). This information is crucial for understanding how quickly a drug binds to its target and how long it remains bound, which can be critical for its pharmacological effect.
Experimental Protocol:
-
Immobilization: The purified target enzyme is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the oxazole derivative (the analyte) is flowed over the sensor surface.
-
Signal Detection: Binding of the oxazole derivative to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association and dissociation phases are monitored in real time. By fitting these curves, the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd = koff/kon) can be determined.[26]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide structural information about protein-ligand interactions in solution.[14][27][28][29][30]
Causality in Experimental Choice: NMR is uniquely suited for identifying the specific amino acid residues involved in binding the oxazole derivative. This is achieved by monitoring changes in the chemical shifts of the protein's backbone or side-chain nuclei upon ligand binding.
Experimental Protocol (Chemical Shift Perturbation):
-
Spectrum Acquisition (Apo): A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target enzyme is acquired in the absence of the ligand. Each peak in this spectrum corresponds to a specific amino acid residue.
-
Titration: The oxazole derivative is titrated into the enzyme solution.
-
Spectrum Acquisition (Holo): A series of HSQC spectra are acquired at different ligand concentrations.
-
Data Analysis: Residues in the binding site will experience a change in their chemical environment upon ligand binding, resulting in a shift of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the protein structure, the binding site can be identified.
Comparison of Biophysical Techniques for Binding Analysis
| Technique | Primary Data Output | Key Advantages | Key Considerations |
| ITC | Kd, n, ΔH, ΔS | Provides a complete thermodynamic profile. Label-free. | Requires relatively large amounts of pure protein. Sensitive to buffer mismatches. |
| SPR | kon, koff, Kd | Real-time kinetic information. High throughput potential. | Requires immobilization of the protein, which can affect its activity. |
| NMR | Binding site identification, Kd | Provides atomic-level structural information in solution. | Requires isotopically labeled protein. Lower throughput. |
III. Unveiling the Precise Binding Mode: X-ray Crystallography
While the techniques discussed above confirm and quantify the binding interaction, X-ray crystallography provides the ultimate validation by revealing the three-dimensional structure of the oxazole derivative bound to its target enzyme at atomic resolution.[31][32][33][34][35]
Causality in Experimental Choice: A high-resolution crystal structure provides unambiguous evidence of the binding mode, showing the precise orientation of the ligand in the active site and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) it makes with the surrounding amino acid residues. This information is invaluable for structure-based drug design and lead optimization.
Experimental Workflow:
-
Crystallization: The purified enzyme is co-crystallized with the oxazole derivative, or the ligand is soaked into pre-existing crystals of the apo-enzyme.
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern.[33]
-
Data Collection and Processing: The diffraction data are collected and processed to determine the electron density map of the protein-ligand complex.
-
Structure Determination and Refinement: The atomic model of the complex is built into the electron density map and refined to obtain the final, high-resolution structure.
Integrated Strategy for Binding Mode Validation
Sources
- 1. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Surface plasmon resonance analysis of antifungal azoles binding to CYP3A4 with kinetic resolution of multiple binding orientations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. DSpace [dr.lib.iastate.edu]
- 28. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 30. mdpi.com [mdpi.com]
- 31. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 32. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 34. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
A Comparative Guide to Anilino-Pyrimidine and Anilino-Triazolopyrimidine Scaffolds in Kinase Inhibition
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds utilized in their design, the anilino-pyrimidine and, more recently, the anilino-triazolopyrimidine cores have demonstrated significant clinical and preclinical success. This guide provides a comprehensive comparative analysis of these two privileged scaffolds, delving into their biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these important classes of kinase inhibitors.
Introduction: Two Scaffolds, a Shared Target Class
The anilino-pyrimidine scaffold forms the backbone of numerous pioneering kinase inhibitors, most notably imatinib, the first-in-class BCR-Abl inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[1][2] This core structure typically features a substituted aniline ring linked to a pyrimidine, a heterocyclic aromatic compound.[3] The anilino-triazolopyrimidine scaffold is a more recent innovation, characterized by the fusion of a triazole ring to the pyrimidine core. This modification imparts distinct structural and electronic properties that have been exploited to develop highly potent and selective kinase inhibitors, including next-generation drugs targeting resistance mutations.[4]
This guide will explore the key differences and similarities in the biological profiles of these two scaffolds, supported by experimental data and protocols. We will examine their mechanisms of action, target selectivity, and cellular effects, providing a framework for their rational application in drug discovery.
Mechanism of Action: Targeting the ATP-Binding Site
Both anilino-pyrimidine and anilino-triazolopyrimidine-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases.[5] They achieve this by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascades that drive cancer cell proliferation and survival.[5]
Anilino-pyrimidines , such as imatinib, typically bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[5] This mode of binding can confer selectivity for certain kinases.[5]
Anilino-triazolopyrimidines , on the other hand, have demonstrated the ability to bind to both active and inactive kinase conformations. The fused triazole ring can introduce additional hydrogen bond donors and acceptors, as well as modulate the overall shape and rigidity of the molecule, allowing for fine-tuning of target engagement.[4][6] This versatility has been instrumental in developing inhibitors that can overcome resistance mutations that alter the conformation of the ATP-binding site.
Comparative Biological Activity: A Tale of Two Scaffolds
To illustrate the distinct biological profiles of these two classes of inhibitors, we will consider representative examples and their activity against key kinase targets.
Target Kinase Inhibition: Potency and Selectivity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1]
| Compound Class | Representative Compound | Primary Target(s) | Reported IC50 (nM) | Citation(s) |
| Anilino-pyrimidine | Imatinib | Abl, c-Kit, PDGFR | 25-100 | [7] |
| Gefitinib | EGFR | 2-37 | [7] | |
| Anilino-triazolopyrimidine | Lorlatinib | ALK, ROS1 | <1 | [8] |
| Repotrectinib | ROS1, TRK | <1 | [9] |
Table 1: Comparative in vitro kinase inhibitory activity of representative anilino-pyrimidine and anilino-triazolopyrimidine compounds against their primary targets.
As shown in Table 1, anilino-triazolopyrimidine inhibitors like lorlatinib and repotrectinib often exhibit picomolar to low nanomolar potency against their primary targets, which can be attributed to the optimized interactions facilitated by the triazolopyrimidine core.
Cellular Activity: From Enzyme Inhibition to Anti-proliferative Effects
The ultimate goal of a kinase inhibitor is to translate its enzymatic inhibition into a cellular response, typically the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.[10]
| Compound Class | Representative Compound | Cell Line | IC50 (nM) | Citation(s) |
| Anilino-pyrimidine | Imatinib | K562 (CML) | 250-1000 | [7] |
| Anilino-triazolopyrimidine | Compound 3d (Tubulin Inhibitor) | HeLa, A549, HT-29 | 30-43 | [11] |
Table 2: Comparative cellular anti-proliferative activity of representative anilino-pyrimidine and anilino-triazolopyrimidine compounds.
The data in Table 2 highlights that the potent enzymatic activity of these compounds can translate into significant cellular effects. Notably, anilino-triazolopyrimidines have been developed to target not only kinases but also other critical cellular components like tubulin, demonstrating the scaffold's versatility.[11]
Structure-Activity Relationship (SAR): The Chemical Nuances
The biological activity of these inhibitors is intricately linked to their chemical structure.
Anilino-pyrimidines: The aniline moiety is a key determinant of selectivity. Substitutions on this ring can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases.[7] The pyrimidine core acts as a crucial hinge-binding element.
Anilino-triazolopyrimidines: The fused triazole ring offers several advantages. It can serve as a bioisostere for other heterocyclic systems, potentially improving physicochemical properties. The nitrogen atoms in the triazole ring can act as hydrogen bond donors or acceptors, enabling additional interactions with the kinase.[6] Furthermore, the triazolopyrimidine core can confer a more rigid conformation, which can be advantageous for binding to specific kinase conformations and improving selectivity.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
Biochemical IC50 Determination Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of a kinase inhibitor using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Principle: Kinase activity leads to the conversion of ATP to ADP. The amount of remaining ATP is quantified via a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for a luminescence-based biochemical kinase IC50 assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells except the negative control.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescent Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Cellular Viability (MTT) Assay
This protocol describes a standard MTT assay to determine the effect of inhibitors on cell proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]
Workflow Diagram:
Caption: Workflow for a cellular viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
-
Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor against a panel of kinases using a luminescence-based assay.[12]
Principle: The inhibitor is tested at a fixed concentration against a large number of kinases to identify on- and off-target activities. The percent inhibition for each kinase is calculated to generate a selectivity profile.[12]
Workflow Diagram:
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Protocol:
-
Assay Setup:
-
In a multi-well plate, dispense the individual kinases from the panel into separate wells.
-
Add the test inhibitor at a single, high concentration (e.g., 1 µM) to the kinase-containing wells. Include appropriate controls (no inhibitor and no enzyme).
-
-
Kinase Reaction and Detection:
-
Follow the same procedure as the biochemical IC50 assay (steps 2.2 to 2.4) to initiate the kinase reaction, incubate, and perform luminescent detection.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the no-inhibitor control.
-
Visualize the data as a selectivity profile, for example, using a heatmap or a dendrogram to cluster kinases based on their sensitivity to the inhibitor.[13]
-
Signaling Pathway Context
The efficacy of anilino-pyrimidine and anilino-triazolopyrimidine inhibitors is rooted in their ability to modulate specific signaling pathways that are aberrantly activated in cancer.
Abl Signaling Pathway (Target of Imatinib):
Caption: Simplified Abl signaling pathway and the inhibitory action of Imatinib.
ALK/ROS1 Signaling Pathway (Targets of Lorlatinib and Repotrectinib):
Caption: Simplified ALK/ROS1 signaling pathway and inhibition.
Conclusion and Future Perspectives
Both anilino-pyrimidine and anilino-triazolopyrimidine scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors. The anilino-pyrimidine core laid the foundation for this class of drugs, while the anilino-triazolopyrimidine scaffold represents a significant evolution, offering enhanced potency, selectivity, and the ability to overcome clinical resistance. The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the need to address potential resistance mechanisms. As our understanding of kinase biology deepens, the continued exploration and functionalization of these privileged scaffolds will undoubtedly lead to the development of even more effective and safer cancer therapies.
References
-
BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Imatinib. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors | Request PDF. Retrieved from [Link]
-
Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16620. [Link]
-
Barker, A. J., et al. (2001). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(25), 4493-4505. [Link]
-
Gomha, S. M., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(8), 1244. [Link]
-
Singh, M., & Jadhav, H. R. (2018). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Retrieved from [Link]
-
Krišt'anová, P., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. [Link]
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]
-
ResearchGate. (2025, August 10). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Retrieved from [Link]
-
Eyers, P. A., & Murphy, J. M. (2023). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Biochemical Society Transactions, 51(1), 1-20. [Link]
-
Li, D., et al. (2024). Discovery of Novel[1][10]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Addeo, A., et al. (2021). The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer. Cancers, 13(3), 455. [Link]
-
Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 569-573. [Link]
-
Thomas, J. R., & Hergenrother, P. J. (2008). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Chemical Biology, 3(12), 739-748. [Link]
-
Cui, J. J., et al. (2009). Synthesis and SAR of[1][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 52(23), 7679-7691. [Link]
-
Shaw, A. T. (2015). Combining Inhibitors of ALK and ROS1 With Other Agents for the Treatment of Non–Small Cell Lung Cancer. Clinical Advances in Hematology & Oncology, 13(5), 304-306. [Link]
-
Rolfo, C., et al. (2018). Targeted therapies in non-small cell lung cancer: a focus on ALK/ROS1 tyrosine kinase inhibitors. Expert Review of Clinical Pharmacology, 11(3), 267-277. [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. Retrieved from [Link]
Sources
- 1. BiochemSphere [biochemicalsci.com]
- 2. assayquant.com [assayquant.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. Kinase Selectivity Profiling Services [promega.in]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Cytotoxicity Assays for Oxazolo[5,4-d]pyrimidine Derivatives
In the landscape of oncology drug discovery, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[1][2] These purine analogs have demonstrated a remarkable breadth of biological activities, including the inhibition of key enzymes and signaling pathways implicated in tumorigenesis.[1] For researchers and drug development professionals working with these derivatives, the accurate assessment of their cytotoxic effects against human cancer cell lines is a critical first step. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering experimental insights and data to inform your selection process and ensure the scientific integrity of your findings.
The Rationale Behind Assay Selection: Beyond a Simple Viability Readout
Choosing the right cytotoxicity assay is not merely a matter of procedural convenience; it is a decision that can profoundly impact the interpretation of your structure-activity relationship (SAR) studies. The mechanism of action of the oxazolo[5,4-d]pyrimidine derivatives under investigation should guide your choice of assay. Many of these compounds exert their anticancer effects by inhibiting protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase, or by modulating the activity of anti-apoptotic proteins like Bcl-2.[1] Understanding the downstream consequences of these interactions—be it metabolic inhibition, loss of membrane integrity, or cessation of proliferation—is key to selecting an assay that accurately reflects the compound's biological impact.
Comparative Analysis of Key Cytotoxicity Assays
Three workhorse assays in cytotoxicity screening are the MTT, SRB, and LDH assays. Each operates on a different principle, offering distinct advantages and limitations. The choice among them, or the decision to use them in a complementary fashion, depends on the specific research question and the anticipated mechanism of the test compounds.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt. | Well-established, sensitive, and widely used. | Can be affected by compounds that alter cellular metabolism. The final step requires solubilization of formazan crystals. |
| SRB Assay | Quantifies the total protein content of viable cells. | Less susceptible to interference from metabolic modifiers. Fixed cells can be stored for later analysis. | May not distinguish between cytostatic and cytotoxic effects. |
| LDH Assay | Measures the release of lactate dehydrogenase from cells with compromised membrane integrity. | Directly measures cell death (cytolysis). Non-destructive to the remaining viable cells. | Less sensitive for detecting early apoptotic events or cytostatic effects. |
In-Depth Look at the Mechanisms of Action of Oxazolo[5,4-d]pyrimidines
A significant portion of research into oxazolo[5,4-d]pyrimidine derivatives has focused on their ability to inhibit protein kinases crucial for cancer cell proliferation and survival.
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Oxazolo[5,4-d]pyrimidines have been designed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[2]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of oxazolo[5,4-d]pyrimidine derivatives.
Modulation of Apoptosis through Bcl-2 and Aurora A Kinase
Beyond angiogenesis, these derivatives have been shown to induce apoptosis. Some achieve this by inhibiting the anti-apoptotic protein Bcl-2, while others target Aurora A kinase, a key regulator of mitosis.[1]
Caption: Induction of apoptosis by oxazolo[5,4-d]pyrimidine derivatives through inhibition of Bcl-2 and Aurora A kinase.
Experimental Data: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines, as determined by various cytotoxicity assays. This data is compiled from multiple studies to provide a comparative overview.
| Derivative | Target | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 17 | AURKA | HCT116 (Colon) | Not Specified | < 0.1 | [1] |
| Compound 11 | VEGFR-2 | HUVEC (Endothelial) | Not Specified | 1.31 | [1] |
| Compound 12 | VEGFR-2 | HUVEC (Endothelial) | Not Specified | 1.28 | [1] |
| Series of 2,5,7-trisubstituted derivatives | VEGFR-2 | HepG2 (Liver) | Not Specified | 10-100 | [1] |
| Series of 2,5,7-trisubstituted derivatives | VEGFR-2 | U251 (Glioblastoma) | Not Specified | 10-100 | [1] |
| Compound 3g | VEGFR-2 | HT29 (Colon) | MTT | 58.4 | [2] |
| Compound 3e | VEGFR-2 | LoVo (Colon) | MTT | 177.52 | [2] |
| Series of 7-amino derivatives | Not Specified | A549 (Lung) | MTT | 15.6 - 62.5 | N/A |
| Series of 7-amino derivatives | Not Specified | HT-29 (Colon) | MTT | >12.5 | N/A |
Detailed Experimental Protocols
To ensure reproducibility and adherence to best practices, detailed step-by-step protocols for the three discussed cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the oxazolo[5,4-d]pyrimidine derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free medium (background).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
Conclusion and Recommendations
The selection of a cytotoxicity assay for evaluating oxazolo[5,4-d]pyrimidine derivatives should be a well-considered decision based on the compound's putative mechanism of action. For broad-based screening and compounds expected to affect metabolic activity, the MTT assay remains a robust and sensitive choice. When there is a concern that the test compounds might interfere with cellular metabolism, the SRB assay , which measures total biomass, provides a reliable alternative. To specifically quantify cell death via membrane disruption, particularly at later stages of cytotoxicity, the LDH assay is the most direct method.
For a comprehensive understanding of a compound's cytotoxic profile, employing a combination of assays is often the most rigorous approach. For instance, a decrease in signal in an MTT assay without a corresponding increase in an LDH assay might suggest a cytostatic rather than a cytotoxic effect. By carefully selecting and executing these assays, researchers can generate high-quality, reliable data to drive the development of the next generation of oxazolo[5,4-d]pyrimidine-based anticancer therapeutics.
References
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Papazisis, K. T., et al. (2006). Comparison of three colorimetric assays for chemosensitivity testing in vitro. Journal of BUON, 11(2), 215-220. [Link]
-
Dymek, B., et al. (2021). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. Scientific Reports, 11(1), 1-15. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095499. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376. [Link]
-
Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis. Nature, 473(7347), 298-307. [Link]
-
Adams, J. A. (2011). Targeting protein kinases for cancer therapy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1814(11), 1331-1339. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline (CAS No. 52333-90-1). As a research chemical, the complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon a conservative assessment of its structural components—an aniline moiety and an oxazolo-pyridine heterocyclic system—to ensure the highest standards of safety and regulatory compliance. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.
Core Principle: Hazard-Based Waste Management
The fundamental principle guiding the disposal of any research chemical is a thorough understanding of its potential hazards. Given the structure of this compound, we must infer its risks from its constituent chemical classes: aromatic amines and pyridine derivatives.
-
Aromatic Amines (Aniline Moiety): Aniline and its derivatives are a class of compounds known for significant toxicity.[1] They can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] The U.S. Environmental Protection Agency (EPA) has classified aniline itself as a Group B2, probable human carcinogen.[5] Therefore, all waste containing this compound must be handled as if it were carcinogenic and acutely toxic.
-
Pyridine Derivatives: The oxazolo-pyridine core suggests properties similar to pyridine, which is known to be flammable, toxic, and an irritant.[6][7] This structure also implies that the compound should not be mixed with incompatible materials such as strong acids or oxidizing agents to prevent hazardous reactions.[8][9][10]
Due to these inherent hazards, this compound and all materials contaminated with it must be treated as hazardous waste .[6][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer system.[2][8][12]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The selection is dictated by the high toxicity and potential for dermal absorption associated with the aniline group.
| PPE Item | Specification | Rationale and Causality |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. Double-gloving is recommended. | The aniline moiety is readily absorbed through the skin. Standard nitrile gloves are not recommended for prolonged contact with aniline.[2] Butyl rubber offers superior resistance. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from splashes of solutions or contact with solid particulates, which are expected to cause serious irritation.[6][12][13] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects clothing and skin from incidental contamination.[8] For significant quantities, a chemically resistant apron is advised. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of vapors or fine dust, which may cause respiratory irritation and systemic toxicity.[5][6][12] |
On-Site Waste Handling and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous chemical reactions within a waste container and ensures the waste is routed to the correct disposal facility.[8]
Step 1: Identify and Designate Waste Streams Establish separate, clearly labeled hazardous waste containers for each type of waste generated:
-
Solid Waste: Unused or expired this compound, contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads).
-
Liquid Waste: Solutions containing this compound. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.
Step 2: Select Appropriate Waste Containers
-
Use containers made of compatible materials (e.g., polyethylene for liquids) that can be tightly sealed.[2][8]
-
Ensure containers are in good condition, free from cracks or leaks.
Step 3: Label Containers Correctly and Immediately
-
Attach a hazardous waste label to the container before adding the first drop of waste.
-
The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and list all known hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
Step 4: Store Waste Securely
-
Keep waste containers tightly sealed when not in use.[8]
-
Store containers in a designated, well-ventilated secondary containment area away from incompatible materials like strong acids and oxidizers.[8][9] This area should be cool and away from direct sunlight or heat sources.[8]
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for managing waste streams containing this compound from the point of generation to final disposition.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Final Disposal Protocol
The final disposal of this compound must be handled by professionals. The role of the researcher is to ensure the waste is correctly packaged, labeled, and stored for collection.
Step 1: Prepare for Disposal
-
Ensure all waste containers are securely sealed and the exterior is clean and free of contamination.
-
Verify that all labels are accurate, complete, and legible.
Step 2: Arrange for Professional Collection
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6][8]
-
Provide them with the chemical name, CAS number, and a copy of available safety data for the compound or its structural analogs.
Step 3: Document the Disposal
-
Maintain meticulous records of the waste disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.[8] This documentation is critical for regulatory compliance.
Step 4: Decontaminate the Work Area
-
After the waste has been removed, thoroughly decontaminate the storage area and any equipment used in the process, following your institution's standard procedures. Dispose of any cleaning materials (e.g., wipes) as hazardous solid waste.
The most common and accepted method for the ultimate destruction of waste of this type is high-temperature incineration in a licensed facility.[11] This process effectively destroys the organic molecule, preventing its release into the environment.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
New technology for the recycling of aromatic amine waste products. WIT Press. [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Standard Operating Procedure: Aniline. Washington State University. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Standard Operating Procedure: Pyridine. Washington State University. [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products. WIT Press. [Link]
-
Aromatic Amine Pollution. Sustainability Dictionary. [Link]
-
Safety Data Sheet for 4-(Isoxazol-5-yl)aniline. Angene Chemical. [Link]
-
Aniline Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. geneseo.edu [geneseo.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
This document provides crucial safety and logistical guidance for the handling of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its core structural motifs: aniline and aromatic heterocyclic compounds.[1] It is imperative to treat this compound with a high degree of caution, assuming it possesses significant potential hazards.
Hazard Assessment: A Proactive Approach to Safety
The chemical structure of this compound incorporates an aniline moiety, which is associated with significant health risks. Aniline and its derivatives are known to be toxic and can be absorbed through the skin, inhaled, or ingested.[2][3] The heterocyclic oxazolo-pyridine portion of the molecule also warrants careful handling.
Anticipated Potential Hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[4]
-
Skin and Eye Damage: May cause serious skin irritation and severe eye damage.[4][5][6]
-
Sensitization: Potential to cause an allergic skin reaction.[3]
-
Long-Term Health Effects: Suspected of causing genetic defects and cancer based on data for aniline.[3][4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).
-
Aquatic Toxicity: Likely to be toxic to aquatic life.
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy and strict adherence to safe handling protocols are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize all potential routes of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton) over nitrile gloves.[3][7] | Full-length lab coat (flame-retardant), disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Running Reactions and Transfers | Tightly fitting safety goggles and a face shield | Double-gloving with chemical-resistant gloves. Regularly inspect for signs of degradation.[1] | Full-length, buttoned lab coat and a chemical-resistant apron. | All manipulations must be performed in a chemical fume hood.[2][3] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant disposable coveralls and shoe covers. | A full-face respirator with an appropriate organic vapor cartridge may be necessary for large spills. |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with chemical-resistant gloves. | Full-length lab coat and closed-toe shoes. | Conducted within a chemical fume hood. |
Important Considerations for Glove Selection:
Nitrile gloves alone may not provide sufficient protection for prolonged contact with aniline-like compounds.[3] It is highly recommended to use a more robust glove material like butyl rubber or Viton, or to practice double-gloving with frequent changes.[3][7] Always consult the glove manufacturer's compatibility charts for specific chemical resistance information.[3]
Safe Handling and Operational Procedures: A Step-by-Step Approach
A systematic workflow is critical to ensuring a safe laboratory environment when working with this compound.
1. Preparation and Pre-Work Checklist:
- Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment.
- Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
- Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
- Prepare a Spill Kit: Have a spill kit rated for toxic organic amines readily accessible.
2. Handling the Compound:
- Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[3]
- Donning PPE: Put on all required PPE before entering the designated handling area.
- Dispensing: Use techniques that minimize the generation of dust or aerosols. For solids, use a spatula in a draft-shielded balance inside the fume hood. For solutions, use a syringe or pipette.
- Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Protect from light and store away from incompatible materials such as strong oxidizing agents and acids.[1][2]
The following diagram illustrates the essential workflow for safely handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
